Hexestrol
描述
Hexestrol is a synthetic hydrogenated derivative of diethylstilbestrol (DES). This compound exhibits strong affinity for estrogen receptors that are overexpressed in some types of cancers. When conjugated with a neoplastic drug, this compound may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors. This agent may also be mutagenic. (NCI04)
See also: Diethylstilbestrol (related); Dienestrol (related).
属性
IUPAC Name |
4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGSZCBWVPOOL-HDICACEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022381 | |
| Record name | Hexestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS | |
| Record name | HEXESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC, WHITE CRYSTALLINE POWDER | |
CAS No. |
84-16-2, 5635-50-7 | |
| Record name | Hexestrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexestrol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hexestrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexestrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-4,4'-(1,2-diethylethylene)bis(phenol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10BI795R7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
185-188 °C, CRYSTALS; MP: 137-139 °C /DIACETATE/, CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ | |
| Record name | Hexestrol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEXESTROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Hexestrol's Mechanism of Action in Estrogen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexestrol, a nonsteroidal synthetic estrogen, exerts its potent biological effects primarily through its interaction with estrogen receptors (ERs), members of the nuclear receptor superfamily. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action on ER signaling pathways. It details the ligand-receptor binding kinetics, subsequent conformational changes, recruitment of coregulatory proteins, and the ensuing regulation of target gene transcription. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the critical signaling and experimental workflows to serve as a comprehensive resource for researchers in endocrinology, pharmacology, and drug development.
Introduction to this compound and the Estrogen Receptor
This compound is a synthetic estrogen that belongs to the stilbestrol group of nonsteroidal estrogens.[1][2] Historically, it has been utilized in estrogen replacement therapy and for the management of specific hormone-dependent cancers.[3] Its physiological and pharmacological activities are mediated through its high-affinity binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4][5] These receptors are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes, including reproductive development, bone maintenance, and cardiovascular health. Dysregulation of ER signaling is implicated in various pathologies, most notably breast and endometrial cancers.
Quantitative Analysis of this compound-Estrogen Receptor Interaction
This compound demonstrates a high binding affinity for both ERα and ERβ, comparable to or even exceeding that of the endogenous ligand, 17β-estradiol. The following tables summarize the key quantitative parameters that define this interaction.
| Parameter | ERα | ERβ | Species | Reference |
| Binding Affinity (Ki) | 0.06 nM | 0.06 nM | Human, Rat | [4][5] |
| Relative Binding Affinity | ~302% (of estradiol) | ~234% (of estradiol) | Not Specified | [3] |
| Transactivation (EC50) | 0.07 nM | 0.175 nM | Not Specified | [6][7] |
Table 1: Binding Affinity and Transactivation Data for this compound
| Compound Type | Receptor | Relative Binding Affinity (to Estradiol) | Reference |
| Aziridine Derivatives | Estrogen Receptor | 1.8% to 25% | [8] |
| Cytotoxic Linked Derivatives | Estradiol (B170435) Receptors | ~1% | [9] |
| Ring-Substituted Derivatives | Calf Uterine Estrogen Receptor | <0.01% to 32% | [10] |
Table 2: Relative Binding Affinities of this compound Derivatives
Molecular Mechanism of Action
The mechanism of action of this compound in ER signaling can be dissected into several key steps: receptor binding and activation, recruitment of coregulatory proteins, and modulation of gene expression.
Ligand Binding and Receptor Conformational Change
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the estrogen receptor located in the nucleus. This binding event induces a critical conformational change in the receptor.[11][12] This structural rearrangement, particularly in the Activation Function 2 (AF-2) domain, is a prerequisite for subsequent interactions with other proteins and DNA.[13] Different ligands can induce distinct conformational changes, which in turn can lead to varied biological responses.[11]
Coactivator and Corepressor Recruitment
The agonist-induced conformation of the ER, stabilized by this compound binding, promotes the dissociation of corepressor proteins and facilitates the recruitment of coactivator proteins.[13][14][15] These coactivators, such as those from the p160 family (e.g., SRC-1), act as bridging molecules that connect the ER to the general transcription machinery.[16][17] Some coactivators also possess histone acetyltransferase (HAT) activity, which remodels chromatin to a more transcriptionally permissive state.[15][17] The specific repertoire of coactivators recruited can be influenced by the ligand's structure and the cellular context, leading to tissue-specific gene regulation.[18]
Regulation of Target Gene Expression
The fully assembled complex, consisting of the this compound-bound ER dimer, coactivators, and the general transcription factors, then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.
Visualizing the Pathways and Protocols
This compound-Activated Estrogen Receptor Signaling Pathway
Caption: this compound-activated estrogen receptor signaling pathway.
Experimental Workflow for a Competitive Estrogen Receptor Binding Assay
Caption: Workflow for a competitive ER binding assay.
Logical Flow of ER-Mediated Gene Transcription
Caption: Logical flow of ER-mediated gene transcription.
Key Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound, such as this compound, for the estrogen receptor in comparison to a radiolabeled form of estradiol.[19]
Methodology:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.[19]
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]E2, typically 0.5-1.0 nM) and a fixed amount of uterine cytosol protein (50-100 µg) are incubated with increasing concentrations of the unlabeled test compound (this compound).[19]
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. A common method involves using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[19]
-
Quantification: The amount of bound radioactivity in the HAP pellet is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of total [³H]E2 binding against the log concentration of the competitor (this compound). A non-linear regression analysis is used to calculate the IC50 value, which is the concentration of the test chemical that inhibits 50% of the maximum [³H]E2 binding.[19]
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the estrogen receptor in response to a test compound.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that expresses estrogen receptors (e.g., MCF-7, T47D) is used.[20][21] These cells are transiently or stably transfected with a reporter gene construct. This construct typically contains one or more estrogen response elements (EREs) upstream of a minimal promoter, which drives the expression of a reporter gene such as luciferase or β-galactosidase.[21][22]
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (this compound). A known agonist (e.g., 17β-estradiol) is used as a positive control.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure the light output upon the addition of a luciferin (B1168401) substrate.
-
Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as fold induction over the vehicle control. Dose-response curves are generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.[21]
Coactivator Recruitment Assay
These assays are designed to measure the ligand-dependent interaction between the estrogen receptor and its coactivators.
Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents: This assay utilizes a purified, tagged ligand-binding domain (LBD) of the estrogen receptor (e.g., GST-ER-LBD) and a tagged coactivator peptide containing an LXXLL motif (e.g., biotinylated SRC-1 peptide). The tags are a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., allophycocyanin) that form a FRET pair.
-
Assay Procedure: The ER-LBD, the coactivator peptide, and the test compound (this compound) are incubated together in a microplate well.
-
Signal Detection: If the test compound is an agonist, it will induce a conformational change in the ER-LBD that promotes its interaction with the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that can be measured with a plate reader.
-
Data Analysis: The intensity of the FRET signal is proportional to the extent of coactivator recruitment. Dose-response curves are generated to quantify the potency and efficacy of the test compound in promoting this interaction.[23]
Conclusion
This compound is a potent nonsteroidal estrogen that functions as a high-affinity agonist for both ERα and ERβ. Its mechanism of action follows the classical pathway of nuclear receptor activation: binding to the receptor's ligand-binding domain, inducing a specific agonist conformation, triggering the release of corepressors and the recruitment of a suite of coactivators, and ultimately initiating the transcription of estrogen-responsive genes. The quantitative data underscore its high potency, and the detailed experimental protocols provide a framework for further investigation into its and other estrogenic compounds' molecular pharmacology. This comprehensive understanding is vital for the continued exploration of estrogen receptor modulators in both research and therapeutic contexts.
References
- 1. This compound diphosphate - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ring-substituted 1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes. 1. Synthesis and estrogen receptor binding affinity of 2,2'- and 3,3'-disubstituted hexestrols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of coactivators and corepressors in the biology and mechanism of action of steroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear receptor coactivators: Essential players in steroid hormone action in brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coactivators and corepressors as mediators of nuclear receptor function: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coactivator (genetics) - Wikipedia [en.wikipedia.org]
- 18. Differential effects of xenoestrogens on coactivator recruitment by estrogen receptor (ER) alpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties and Structure of Hexestrol
Introduction
This compound is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol (B1670540) (DES).[1][2] It has been utilized in the past for estrogen replacement therapy and in the management of specific hormone-dependent cancers.[1] As a synthetic estrogen, this compound exhibits a strong affinity for estrogen receptors, which has been a focal point of research into its biological activity and potential therapeutic applications.[1][3][4] This document provides a comprehensive overview of the chemical properties and structural features of this compound, intended for a technical audience in research and drug development.
Chemical and Physical Properties
This compound is an odorless, white crystalline powder.[5] It is known to be sensitive to light.[5] The key chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| IUPAC Name | 4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol[5] |
| Synonyms | meso-Hexestrol, Dihydrodiethylstilbestrol, Hexoestrol, Synoestrol, Estronal[1][5] |
| CAS Number | 84-16-2[5][6] |
| Chemical Formula | C₁₈H₂₂O₂[1][5][6][7] |
| Molecular Weight | 270.37 g/mol [1][6][7] |
| Appearance | White to almost white crystalline powder; appears as needles from benzene (B151609) or thin plates from dilute alcohol.[5] |
| Melting Point | 185-188 °C[5] |
| Boiling Point | 353.48 - 373.48 °C (estimate)[8][9] |
| Solubility | - Practically insoluble in water and dilute mineral acids.[5][8]- Freely soluble in ether.[5]- Soluble in acetone, alcohol, methanol, and DMSO.[3][5][7]- Slightly soluble in benzene and chloroform.[5] |
| pKa | 9.80 ± 0.26 (Predicted)[9] |
Chemical Structure
This compound is characterized by a central hexane (B92381) core with two phenyl groups attached to carbons 3 and 4. Each phenyl group is substituted with a hydroxyl group at the para position. The molecule has two stereocenters, and the biologically active form is the meso-isomer, where the two chiral carbons have an (R,S) configuration.[2][5] This specific three-dimensional arrangement is crucial for its high-affinity binding to estrogen receptors.
Caption: 2D chemical structure of this compound (meso-isomer).
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on established chemical and analytical techniques.
Synthesis of this compound
A common synthetic route for this compound involves a Wurtz-type dimerization reaction.[8]
-
Preparation of Precursor : The synthesis often starts with the preparation of 1-bromo-1-(4-methoxyphenyl)propane from 4-methoxy-1-propenylbenzene (anethole) via the addition of hydrogen bromide.[10]
-
Dimerization Reaction : The prepared bromo-precursor undergoes a dimerization reaction in the presence of a metal such as sodium, magnesium, or iron, resulting in the formation of 3,4-bis(4-methoxyphenyl)hexane.[8][11]
-
Demethylation : The methoxy (B1213986) protective groups on the resulting dimer are subsequently removed. This is typically achieved by heating with a strong acid, such as hydroiodic acid, to yield the final this compound product with two hydroxyl groups.[8]
-
Purification : The crude product is purified using recrystallization techniques, often from solvents like benzene or dilute alcohol, to obtain the pure meso-isomer.[5][10]
Structural Elucidation and Purity Analysis
A combination of spectroscopic and chromatographic methods is employed to confirm the structure and assess the purity of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition : ¹H NMR and ¹³C NMR spectra are acquired.
-
Analysis : The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum are analyzed to confirm the presence of aromatic protons, the ethyl groups, and the methine protons of the hexane backbone. The ¹³C NMR spectrum is used to verify the number and types of carbon atoms in the molecule.[5]
-
-
Mass Spectrometry (MS) :
-
Technique : Liquid Chromatography-Mass Spectrometry (LC-MS) is often used.[5]
-
Sample Introduction : The sample, dissolved in a suitable solvent, is injected into the LC system for separation, followed by introduction into the mass spectrometer.
-
Analysis : The mass spectrum will show the molecular ion peak (or [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound (270.37 g/mol ), confirming its elemental composition. Fragmentation patterns can provide further structural information.[12]
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy :
-
IR Spectroscopy : An IR spectrum is obtained to identify characteristic functional groups. Key absorptions include a broad O-H stretching band for the phenolic hydroxyl groups and C-H stretching for the aromatic and aliphatic parts of the molecule.[5]
-
UV-Vis Spectroscopy : The UV spectrum, typically run in a solvent like ethanol (B145695) or 0.1 N NaOH, shows characteristic absorption maxima related to the phenolic chromophores.[5]
-
Biological Interactions and Signaling
This compound exerts its biological effects primarily through interaction with estrogen receptors (ERα and ERβ).[1][3] Its binding affinity for both ERα and ERβ is reported to be very high, comparable to or even slightly higher than that of the endogenous estrogen, estradiol.[1] This high-affinity binding initiates a cascade of molecular events.
Caption: Simplified pathway of this compound-mediated estrogen receptor signaling.
Upon binding, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs), which modulates the transcription of target genes, leading to various cellular responses.
Workflow for Chemical Characterization
The process of characterizing a synthetic compound like this compound follows a logical and systematic workflow to ensure its identity, purity, and properties are accurately determined.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 84-16-2: this compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound CAS#: 84-16-2 [m.chemicalbook.com]
- 10. This compound [drugfuture.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Large-scale synthesis of the catechol metabolites of diethylstilbestrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Derivatives of Hexestrol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexestrol, a synthetic nonsteroidal estrogen, and its diverse chemical derivatives. It includes detailed experimental protocols for key reactions, quantitative data on the physicochemical and biological properties of these compounds, and visualizations of relevant biological pathways and experimental workflows.
Core Synthesis of this compound
This compound, chemically known as (3R,4S)-3,4-bis(4-hydroxyphenyl)hexane, exists as two diastereomers, the potent meso-form and the less active (±)-racemate. The primary synthetic routes historically and in modern research focus on the creation of the C-C bond between the two ethyl-phenyl groups.
Synthesis from Anethole (B165797)
An early and historically significant method for synthesizing this compound involves the demethylation of anethole, a major component of anise and fennel oils. This process typically involves the dimerization of anethole to form dienestrol, which is then catalytically hydrogenated to yield this compound.
Synthesis from p-Hydroxypropiophenone
A more versatile and commonly cited laboratory and industrial synthesis starts from p-hydroxypropiophenone. A patented method outlines a five-step process with an overall yield of approximately 7%.
Experimental Protocol: Synthesis of this compound from p-Hydroxypropiophenone
-
Methylation of p-Hydroxypropiophenone: p-Hydroxypropiophenone is methylated using dimethyl sulfate (B86663) in an alkaline solution to yield p-methoxypropiophenone. The reported yield for this step is approximately 88%.
-
Reduction to Alcohol: The keto group of p-methoxypropiophenone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) to form methyl p-(α-hydroxypropyl)-phenyl ether. This step has a reported yield of about 60%.
-
Halogenation: The hydroxyl group is then replaced with a bromine atom using a brominating agent such as phosphorus tribromide to produce methyl p-(α-bromopropyl)-phenyl ether.
-
Condensation: The bromo-compound undergoes condensation in the presence of a metal like sodium in an ether solution to form the dimethylether of this compound. The combined yield for the halogenation and condensation steps is around 15%.
-
Demethylation: The final step involves the demethylation of the this compound dimethyl ether using a strong acid like hydriodic acid to yield this compound. This demethylation step has a high reported yield of about 87%.
The following diagram illustrates the workflow for the synthesis of this compound from p-hydroxypropiophenone.
The Biological Activity of Hexestrol: A Non-Steroidal Estrogen Perspective
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hexestrol is a synthetic, non-steroidal estrogen that has garnered significant interest within the scientific community due to its potent estrogenic activity.[1][2][3] Structurally related to diethylstilbestrol, this compound has been utilized in the past for estrogen replacement therapy and in the treatment of certain hormone-dependent cancers.[1] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its interaction with estrogen receptors, downstream signaling effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research.
Data Presentation: Quantitative Analysis of this compound's Biological Activity
The estrogenic potency of this compound is quantitatively defined by its binding affinity to estrogen receptors (ERα and ERβ) and its effective concentration in various functional assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Receptor | Value | Species/System | Reference |
| Binding Affinity (Ki) | ERα | 0.06 nM | Human, Rat | [2][3] |
| ERβ | 0.06 nM | Human, Rat | [2][3] | |
| Relative Binding Affinity (vs. Estradiol) | ERα | 302% | - | [1] |
| ERβ | 234% | - | [1] | |
| Estrogen Receptor (unspecified) | ~1% (for cytotoxic linked derivatives) | - | [4] | |
| Estrogen Receptor (unspecified) | 1.8% to 25% (for aziridine (B145994) derivatives) | - | [5] | |
| Half-maximal Effective Concentration (EC50) | ERα | 0.07 nM | - | [6] |
| ERβ | 0.175 nM | - | [6] | |
| Half-maximal Inhibitory Concentration (IC50) | Lipid Peroxidation (rat liver microsomal) | 1.5 µM | Rat | [3] |
| Lipid Peroxidation (ox brain phospholipid liposomal) | 2.75 µM | Ox | [3] | |
| AKR1B13 | 3.2 µM | - | [6] | |
| d-galactose dehydrogenase | 0.063 mM | - | [6] | |
| AKR1C20 | 2.7 µM | - | [6] | |
| 17HSD5 | 30 µM | - | [6] | |
| TBER1 | 0.8 µM | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the biological activity of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.
Materials:
-
Rat uterine cytosol (prepared from ovariectomized rats)
-
[3H]-Estradiol (radiolabeled estradiol)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents: Prepare the assay buffer and HAP slurry. The test compound and unlabeled estradiol (B170435) should be serially diluted to a range of concentrations.
-
Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol (containing the estrogen receptor), a fixed concentration of [3H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (only [3H]-estradiol and cytosol) and non-specific binding (with a high concentration of unlabeled estradiol).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes, discard the supernatant containing the free radioligand, and wash the HAP pellet with assay buffer to remove any remaining unbound ligand. Repeat the washing step.
-
Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [3H]-estradiol against the log concentration of the competitor (unlabeled estradiol or test compound). The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.[7]
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.
Materials:
-
A suitable cell line stably expressing the estrogen receptor (e.g., MCF-7, T47D) and an estrogen-responsive reporter construct (e.g., ERE-luciferase).[8][9]
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
17β-Estradiol (positive control).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well or 384-well cell culture plates.[8]
Procedure:
-
Cell Plating: Seed the cells in the multi-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence intensity against the log concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.[10][11][12][13]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key biological pathways and experimental workflows associated with this compound.
Caption: Classical signaling pathway of this compound via estrogen receptors.
Caption: Workflow for an estrogen receptor competitive binding assay.
Caption: Workflow for an estrogen-responsive reporter gene assay.
Conclusion
This compound exhibits potent estrogenic activity, primarily mediated through high-affinity binding to and activation of both estrogen receptor alpha and beta. Its biological effects are comparable to, and in some cases exceed, those of the endogenous estrogen, estradiol. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers investigating the mechanisms of action and potential applications of this compound and other non-steroidal estrogens. The visualization of its signaling pathway and the workflows of key assays further aid in the understanding and practical study of this compound. It is important to note that while this compound has demonstrated therapeutic potential, its use has been largely discontinued, and its carcinogenic potential warrants careful consideration in any research or development context.[3][14][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 11. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lktlabs.com [lktlabs.com]
The Discovery and Development of Hexestrol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexestrol, a synthetic nonsteroidal estrogen, emerged from early 20th-century research into hormone analogues. First described in 1938, its development offered a potent and orally active alternative to naturally occurring estrogens. This technical guide provides an in-depth exploration of the discovery, history, and core developmental aspects of this compound. It details the initial synthesis, key experimental protocols for determining its biological activity, and a summary of its quantitative pharmacological data. Furthermore, this document elucidates the signaling pathways through which this compound exerts its estrogenic effects and provides visual representations of these mechanisms and experimental workflows.
Discovery and Historical Context
This compound was first described by Campbell, Dodds, and Lawson in 1938.[1] Their research stemmed from the broader investigation into synthetic estrogens, seeking compounds with the biological activity of natural estrogens but with simpler chemical structures that would allow for oral administration and more straightforward synthesis. The initial discovery was linked to the demethylation products of anethole (B165797), a constituent of anise and fennel oils.[1] This discovery was part of a series of seminal studies that also led to the development of the structurally related and more widely known synthetic estrogen, diethylstilbestrol (B1670540) (DES).
Historically, this compound was utilized for estrogen replacement therapy, the management of certain hormone-dependent cancers such as breast and prostate cancer, and for various gynecological disorders.[2] It was marketed under brand names including Synestrol. Formulations included oral tablets and injectable esters like this compound diacetate and this compound dipropionate. However, its use has largely been discontinued.
Chemical Synthesis
A more detailed synthetic pathway described in the literature involves the following key steps:
-
Preparation of Anethole Hydrobromide: Anethole is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and cooled. Hydrogen bromide (HBr) is then slowly added to yield anethole hydrobromide.
-
Dimerization: The anethole hydrobromide is then subjected to conditions that promote dimerization, which can be achieved through various methods, including the use of metallic iron.
-
Demethylation: The resulting dimeric product, 3,4-dianisylhexane, is then demethylated to yield this compound.
Quantitative Pharmacological Data
The estrogenic activity of this compound is primarily mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ). Its high affinity for these receptors underpins its potent biological effects. The following tables summarize key quantitative data related to this compound's pharmacological profile.
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | 0.06 nM | ERα | Human, Rat | [3] |
| Ki | 0.06 nM | ERβ | Human, Rat | [3] |
| EC50 | 0.07 nM | ERα | Not Specified | |
| EC50 | 0.175 nM | ERβ | Not Specified |
Table 1: Receptor Binding Affinity of this compound
| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Receptor Subtype | Reference |
| This compound | ~302% | ERα | [2] |
| This compound | ~234% | ERβ | [2] |
| This compound monomethyl ether | 0.3 - 10% | Estrogen Receptor | [4] |
| Diethylstilbestrol (DES) | ~245 - 399.56% | Estrogen Receptor | [4] |
| Diethylstilbestrol dimethyl ether | 0.056% | Estrogen Receptor | [4] |
Table 2: Comparative Receptor Binding Affinity
Key Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
This assay is fundamental to determining the binding affinity of compounds like this compound for the estrogen receptor. The following is a generalized protocol based on standard methodologies.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-Estradiol) to the estrogen receptor (IC50), from which the inhibition constant (Ki) can be calculated.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-Estradiol (radioligand)
-
Unlabeled this compound (competitor)
-
Assay Buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol)
-
Hydroxylapatite (HAP) slurry or glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the estrogen receptors as the supernatant.
-
-
Competitive Binding Reaction:
-
A constant concentration of [³H]-Estradiol and uterine cytosol are incubated with increasing concentrations of unlabeled this compound.
-
Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is stopped, and the receptor-bound [³H]-Estradiol is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, the mixture can be filtered through glass fiber filters.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the HAP pellet or on the filter is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A dose-response curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value is determined from this curve.
-
Signaling Pathways and Mechanism of Action
This compound, as an estrogen receptor agonist, mimics the action of endogenous estrogens by binding to and activating ERα and ERβ. This activation triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Classical Genomic Signaling Pathway
The classical or genomic pathway involves the direct regulation of gene expression by the this compound-ER complex.
-
Binding and Dimerization: this compound diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The dimerized receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the this compound-ER complex to EREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This results in the synthesis or suppression of specific proteins that mediate the physiological effects of estrogens.
Downstream Cellular Effects
Recent studies have indicated that this compound's effects extend beyond the classical genomic pathway. For instance, exposure to this compound has been shown to perturb mitochondrial dynamics and function in oocytes. This includes alterations in mitochondrial distribution and a reduction in mitochondrial biogenesis. These effects can lead to increased intracellular calcium levels and DNA damage, ultimately inducing apoptosis. Such findings highlight the complex and multifaceted nature of this compound's cellular impact.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vitro estrogen receptor competitive binding assay, a key method for characterizing the potency of this compound.
Conclusion
This compound represents a significant milestone in the history of synthetic estrogens. Its discovery and development provided valuable tools for both therapeutic applications and for advancing our understanding of estrogen receptor pharmacology. The quantitative data on its high binding affinity for ERα and ERβ underscore its potency. While its clinical use has waned, this compound remains a relevant compound for research into the mechanisms of estrogen action and the structure-activity relationships of nonsteroidal estrogens. The detailed experimental protocols and an understanding of its signaling pathways, as outlined in this guide, are crucial for researchers and drug development professionals working in the field of endocrinology and hormone-based therapies.
References
An In-depth Technical Guide on the Binding Affinity of Hexestrol to Estrogen Receptors Alpha and Beta
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of hexestrol, a synthetic nonsteroidal estrogen, to the two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This document details the quantitative binding metrics, outlines the experimental methodologies used for their determination, and illustrates the subsequent signaling pathways initiated upon receptor binding.
Quantitative Binding Affinity of this compound
This compound exhibits a high binding affinity for both ERα and ERβ, acting as a potent agonist for both receptor subtypes. The affinity is comparable to, and in some cases slightly higher than, the endogenous ligand 17β-estradiol. The following tables summarize the key quantitative data from various in vitro studies.
Table 1: Binding Affinity Constants (Ki) of this compound for Estrogen Receptors
| Compound | Receptor Subtype | Ki (nM) |
| This compound | ERα | 0.06 |
| This compound | ERβ | 0.06 |
Data sourced from multiple studies, indicating a potent and near-equal affinity for both receptor subtypes.
Table 2: Half-Maximal Effective Concentration (EC50) of this compound for Estrogen Receptors
| Compound | Receptor Subtype | EC50 (nM) |
| This compound | ERα | 0.07 |
| This compound | ERβ | 0.175 |
These EC50 values demonstrate the concentration of this compound required to elicit a half-maximal response, indicating high potency.
Table 3: Relative Binding Affinity (RBA) of this compound Compared to 17β-Estradiol
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) |
| This compound | ERα | ~302% |
| This compound | ERβ | ~234% |
RBA is calculated relative to 17β-estradiol (set at 100%). These values indicate that this compound has a higher binding affinity for both ERα and ERβ compared to the natural ligand.[1]
Experimental Protocols for Determining Binding Affinity
The quantitative data presented above are primarily determined through competitive binding assays. Two common methodologies are the radioligand binding assay and the fluorescence polarization assay.
Competitive Radioligand Binding Assay
This technique measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Methodology:
-
Receptor Preparation: Estrogen receptors are typically sourced from rat uterine cytosol or from recombinant expression systems. The tissue is homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol) and centrifuged to isolate the cytosolic fraction containing the receptors.
-
Assay Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the bound and free radioligand are separated. This is commonly achieved using hydroxylapatite (HAP) slurry or dextran-coated charcoal, which binds the free radioligand, followed by centrifugation.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
This is a non-radioactive method that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to the estrogen receptor.
Methodology:
-
Reagents: A fluorescently labeled estrogen (tracer) and a source of purified estrogen receptors (ERα or ERβ) are required.
-
Principle: The small, fluorescently labeled estrogen tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger estrogen receptor, its rotation is slowed, leading to an increase in fluorescence polarization.
-
Competitive Assay: A fixed concentration of the fluorescent tracer and the estrogen receptor are incubated with increasing concentrations of the unlabeled test compound (this compound).
-
Measurement: The fluorescence polarization is measured using a suitable plate reader. As the concentration of the test compound increases, it displaces the fluorescent tracer from the receptor, causing a decrease in fluorescence polarization.
-
Data Analysis: The IC50 value is determined from the dose-response curve, from which the binding affinity of the test compound can be calculated.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Competitive Radioligand Binding Assay
References
The Pharmacokinetics and Metabolism of Hexestrol: An In-depth Technical Guide for Researchers
An overview of the absorption, distribution, metabolism, and excretion of the synthetic estrogen, Hexestrol, in key animal models, providing researchers and drug development professionals with essential data for preclinical studies.
This compound, a nonsteroidal synthetic estrogen, has been a subject of study due to its estrogenic activity and historical use. Understanding its pharmacokinetic (PK) profile and metabolic fate in various animal models is crucial for evaluating its efficacy, toxicity, and potential for drug development. This technical guide synthesizes available data on the pharmacokinetics and metabolism of this compound in species such as hamsters, rats, and sheep, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways.
Pharmacokinetic Parameters of this compound in Animal Models
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), vary across different animal species. While comprehensive quantitative data is not available for all models, this section summarizes the key findings.
Table 1: Tissue Residue Distribution of this compound in Wethers (Sheep)
| Tissue | Form of this compound | Percentage of Total Residue |
| Muscle | Free this compound | ~70% |
| Liver | Glucuronide Conjugate | 70-80% |
| Kidney | Glucuronide Conjugate | 70-80% |
| Lung | Free this compound & Glucuronide Conjugate | Similar amounts |
Data extracted from a study on wethers administered this compound subcutaneously[1].
Metabolism of this compound
The biotransformation of this compound primarily occurs in the liver and involves several enzymatic reactions, leading to the formation of various metabolites.
In Syrian hamsters and rats, the metabolism of this compound has been shown to proceed through hydroxylation and methylation. In vitro studies using phenobarbital-induced rat liver microsomes have identified 3'-hydroxythis compound (B1218120) as a key metabolite. Further analysis of urine from male Syrian hamsters revealed the presence of 3'-hydroxythis compound, 3'-methoxythis compound, and 1-hydroxythis compound, among other hydroxylated and methoxylated metabolites.
A significant finding is the oxidation of the catechol intermediate, 3'-hydroxythis compound, to a reactive 3',4'-hexestrol quinone. This quinone is unstable and can react with cellular nucleophiles, a pathway that may be linked to the carcinogenic potential of this compound. It is noteworthy that the conversion of this compound to the more potent estrogen, diethylstilbestrol, has not been detected as a metabolic pathway.
The metabolic pathway of this compound can be visualized as follows:
Experimental Protocols
This section details the methodologies employed in key studies investigating the pharmacokinetics and metabolism of this compound.
In Vitro Metabolism with Rat Liver Microsomes
-
Objective: To identify metabolites of this compound formed by liver enzymes.
-
Animal Model: Male rats induced with phenobarbital (B1680315) to enhance metabolic enzyme activity.
-
Methodology:
-
Microsome Preparation: Livers from phenobarbital-treated rats were homogenized, and the microsomal fraction was isolated by differential centrifugation.
-
Incubation: this compound was incubated with the prepared liver microsomes in the presence of an NADPH-generating system (to support CYP450 enzyme activity) at 37°C.
-
Metabolite Extraction: The incubation mixture was extracted with an organic solvent to isolate this compound and its metabolites.
-
Analysis: The extracted samples were analyzed by techniques such as mass spectrometry to identify the chemical structures of the metabolites formed.
-
Residue Analysis in Wether Tissues
-
Objective: To determine the distribution and form of this compound residues in various tissues.
-
Animal Model: Young and mature wethers (castrated male sheep).
-
Methodology:
-
Dosing: Wethers were subcutaneously injected with this compound or its ester, this compound dicaprylate.
-
Sample Collection: After a withdrawal period of 41 days, animals were euthanized, and samples of muscle, liver, kidney, and lung were collected.
-
Extraction: Tissues were subjected to liquid-liquid extraction to isolate free this compound and its conjugated metabolites.
-
Purification: The extracts were purified using silica (B1680970) gel chromatography.
-
Analysis: The purified extracts were analyzed by gas chromatography (GC) to quantify the levels of free this compound and its glucuronide conjugates[1].
-
Analysis of this compound in Bovine Urine
-
Objective: To develop and validate a screening method for this compound residues in bovine urine.
-
Methodology:
-
Sample Preparation: Bovine urine samples were subjected to cleanup using commercially available immunoaffinity chromatography cartridges.
-
Derivatization: The analytes were derivatized to enhance their volatility and detectability for GC-MS analysis.
-
Analysis: The derivatized samples were analyzed by gas chromatography-mass spectrometry (GC-MS) to detect and quantify this compound[2].
-
Conclusion
The pharmacokinetics and metabolism of this compound in animal models demonstrate species-specific differences in its disposition and metabolic pathways. Key metabolic routes include hydroxylation, methylation, and glucuronidation, with the formation of a reactive quinone intermediate in some species. Residue studies in livestock indicate that this compound and its conjugates can be distributed in various edible tissues. The detailed experimental protocols provided herein offer a foundation for designing and conducting further preclinical studies on this compound and other synthetic estrogens. A more comprehensive understanding of the quantitative pharmacokinetic parameters across a wider range of species is still needed to fully elucidate the ADME profile of this compound and its implications for drug development and food safety.
References
- 1. This compound residues and metabolites in the tissues of wethers injected with this compound dicaprylate or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of screening method for residues of diethylstilbestrol, dienestrol, this compound, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Hexestrol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Hexestrol, a synthetic non-steroidal estrogen, and its metabolites. The document focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways of its toxic effects.
Executive Summary
This compound, a potent synthetic estrogen, exhibits significant toxicological concerns, primarily driven by its metabolic activation into reactive intermediates. Its toxicity manifests through multiple mechanisms, including endocrine disruption, genotoxicity, and cytotoxicity. Metabolism of this compound leads to the formation of catechol estrogens, which are subsequently oxidized to highly reactive quinones. These quinones can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis. Furthermore, this compound disrupts microtubule assembly, leading to aneuploidy, and induces mitochondrial dysfunction and apoptosis. This guide synthesizes the current understanding of these toxicological endpoints, providing detailed methodologies for their assessment and summarizing key quantitative data.
Quantitative Toxicological Data
The following tables summarize the key quantitative data associated with the toxicological effects of this compound and its metabolites.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | Reference |
| This compound | ERα | 0.06 nM | ~302% | [1][2] |
| This compound | ERβ | 0.06 nM | ~234% | [1][2] |
| This compound monomethyl ether | Estrogen Receptor | - | 0.3 - 10% | [3] |
Table 2: DNA Adduct Formation
| Activating System | Depurinating Adduct (3'-OH-HES-6'(α, β)-N7Gua) Level (μmol/mol of DNA-P) | Reference |
| Horseradish Peroxidase | 65 | [4] |
| Lactoperoxidase | 41 | [4] |
| Rat Liver Microsomes | 11 | [4] |
Table 3: Effects on Oocyte Maturation and Mitochondrial Function
| Endpoint | Concentration | Effect | Reference |
| Oocyte Maturation (First Polar Body Extrusion) | 100 μM | Significant reduction | [5] |
| Intracellular Ca2+ Level | Not specified | Significantly increased | [5] |
| Reactive Oxygen Species (ROS) Level | Not specified | Significantly increased | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the toxicology of this compound.
Carcinogenicity and Metabolism Study in Syrian Hamsters
This protocol is adapted from studies investigating the carcinogenic potential of this compound.[6]
-
Animal Model: Male Syrian hamsters.
-
Treatment:
-
Implant a 25 mg pellet of this compound or 3',3",5',5"-tetradeuteriothis compound subcutaneously.
-
House animals under standard conditions for 6-7 months.
-
-
Endpoint Assessment:
-
At the end of the study period, euthanize the animals and perform a complete necropsy.
-
Examine the kidneys for the presence of renal carcinomas.
-
-
Metabolite Analysis (In Vivo):
-
Collect urine from treated hamsters.
-
Identify metabolites such as 3'-hydroxythis compound, 3'-methoxythis compound, and 1-hydroxythis compound using appropriate analytical techniques (e.g., mass spectrometry).
-
-
Metabolite Analysis (In Vitro):
-
Prepare liver microsomes from phenobarbital-induced rats.
-
Incubate this compound with the microsomes.
-
Identify the formation of 3'-hydroxythis compound.
-
In Vitro Aneuploidy Induction Assay in Chinese Hamster Ovary (CHO) Cells
This protocol is based on studies assessing the aneugenic potential of synthetic estrogens.
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Treatment:
-
Culture CHO cells in appropriate media.
-
Expose cells to various concentrations of this compound.
-
-
Endpoint Assessment:
-
Arrest cells in metaphase using a mitotic inhibitor.
-
Harvest, fix, and stain the cells with a DNA-specific dye (e.g., Giemsa).
-
Analyze the chromosome number in at least 100 metaphase spreads per treatment group to determine the frequency of aneuploidy.
-
32P-Postlabeling Assay for DNA Adducts
This sensitive method is used to detect and quantify DNA adducts formed by this compound metabolites.[7][8][9][10][11]
-
DNA Isolation: Isolate DNA from cells or tissues treated with this compound.
-
Enzymatic Digestion:
-
Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.
-
-
Radiolabeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.
-
Competitive Estrogen Receptor Binding Assay
This assay determines the affinity of this compound for the estrogen receptor.[12][13][14]
-
Receptor Source: Prepare uterine cytosol from ovariectomized rats as a source of estrogen receptors.
-
Assay Principle:
-
Incubate a fixed concentration of radiolabeled estradiol ([3H]E2) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
-
Procedure:
-
Combine the uterine cytosol, [3H]E2, and varying concentrations of this compound in assay tubes.
-
Incubate to allow competitive binding to reach equilibrium.
-
Separate receptor-bound from free [3H]E2 using a method such as hydroxylapatite precipitation.
-
-
Data Analysis:
-
Measure the radioactivity in the bound fraction.
-
Plot the percentage of bound [3H]E2 against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [3H]E2).
-
Calculate the relative binding affinity (RBA) compared to estradiol.
-
Immunofluorescence Analysis of Microtubule Disruption
This method visualizes the effects of this compound on the cellular microtubule network.[15][16][17][18]
-
Cell Culture and Treatment:
-
Grow adherent cells (e.g., CHO or HeLa) on glass coverslips.
-
Treat the cells with various concentrations of this compound for a defined period.
-
-
Immunostaining:
-
Fix the cells with an appropriate fixative (e.g., paraformaldehyde or cold methanol).
-
Permeabilize the cell membranes (e.g., with Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope. Compare the morphology of microtubules in treated cells to control cells.
-
Assessment of Mitochondrial Function in Oocytes
This protocol outlines methods to evaluate this compound's impact on mitochondrial health in oocytes.[5][19][20][21][22][23]
-
Oocyte Collection and Culture:
-
Collect oocytes from female mice.
-
Culture the oocytes in a suitable medium.
-
-
Mitochondrial Distribution and Membrane Potential:
-
Incubate oocytes with MitoTracker Red (for distribution) or JC-1 (for membrane potential).
-
Image the oocytes using a confocal microscope to assess changes in mitochondrial localization and membrane potential.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Incubate oocytes with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity to quantify intracellular ROS levels.
-
-
Intracellular Calcium Measurement:
-
Load oocytes with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Measure fluorescence changes to determine intracellular calcium concentrations.
-
-
Apoptosis Assay:
-
Stain oocytes with Annexin V-FITC and propidium (B1200493) iodide (PI).
-
Analyze by flow cytometry or fluorescence microscopy to differentiate between viable, apoptotic, and necrotic cells.
-
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of this compound are mediated through complex signaling pathways and molecular interactions. The following diagrams, generated using the DOT language, illustrate these mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemically reactive estrogens: synthesis and estrogen receptor interactions of this compound ether derivatives and 4-substituted deoxythis compound derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function [ouci.dntb.gov.ua]
- 20. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. patrinum.ch [patrinum.ch]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Hexestrol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol, a non-steroidal estrogen, has served as a foundational scaffold for the development of a diverse array of derivatives with significant biological activities.[1] These activities range from potent estrogen receptor (ER) modulation to targeted cytotoxicity against cancer cells. Understanding the intricate relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interaction with estrogen receptors and their cytotoxic effects. Detailed experimental methodologies and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.
Estrogen Receptor Binding Affinity of this compound Derivatives
The biological activity of many this compound derivatives is intrinsically linked to their ability to bind to estrogen receptors (ERα and ERβ). The affinity of these compounds for ERs is a critical determinant of their estrogenic or antiestrogenic potential.
Key Structural Determinants of ER Binding
A quantitative structure-activity relationship (QSAR) study has revealed that the ER binding affinity of this compound derivatives is significantly influenced by the van der Waals volume of substituents and the Hammett constant (σ).[2] This suggests that both steric and electronic factors play a crucial role in the ligand-receptor interaction. Specifically, electron-donating substituents have been found to enhance binding activity.[2]
Modifications to the this compound Scaffold and their Impact on ER Affinity
Systematic modifications of the this compound structure have provided valuable insights into the SAR for ER binding. The following table summarizes the relative binding affinity (RBA) of various this compound derivatives compared to estradiol (B170435).
| Derivative Type | Specific Modification | Relative Binding Affinity (RBA) vs. Estradiol (%) | Reference |
| Ether Derivatives | Monoetherification of a phenolic hydroxyl group | 0.3 - 10 | [3] |
| Aziridine-Substituted | Aziridine function on the side chain linked by a carbonyl, thioether, or methylene (B1212753) group | 1.8 - 25 | [4] |
| Cytotoxic Conjugates | Linked to cytotoxic agents (e.g., N-lost derivative, (chloroethyl)nitrosourea, cyclophosphamide, epoxide) | ~1 | [5] |
| Ring-Substituted | 3,3'-disubstituted (F, CH3) | Strongly active in uterotrophic assays | [6] |
| Ring-Substituted | 2,2'-disubstituted (OH, F, CH3, C2H5) | 16 (OH) showed comparable affinity to this compound (32% vs 27%) | [6] |
| Deoxythis compound Derivatives | 4-substituted with alkylating functions | Generally low affinity (0.3 - 10) | [3] |
Cytotoxic Activity of this compound Derivatives
Beyond their hormonal activity, several this compound derivatives have been specifically designed as cytotoxic agents for cancer therapy. These derivatives often incorporate a cytotoxic moiety that is targeted to ER-positive cancer cells via the this compound scaffold.
Structure-Activity Relationship for Cytotoxicity
The cytotoxic efficacy of these compounds is influenced by the nature of the cytotoxic group, the linker connecting it to the this compound core, and the overall physicochemical properties of the molecule.
The following table presents the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-hydroxytamoxifen (active metabolite of tamoxifen) | MCF-7 (ER+) | 27 | [7] |
| 4-hydroxytamoxifen (active metabolite of tamoxifen) | MDA-MB-231 (ER-) | 18 | [7] |
| 2-MeOE2 (estradiol metabolite) | MCF-7 (ER+) | As effective as tamoxifen (B1202) | [7] |
| 2-MeOE2 (estradiol metabolite) | MDA-MB-231 (ER-) | As effective as tamoxifen | [7] |
Signaling Pathways
The biological effects of this compound derivatives are mediated through complex signaling pathways, primarily involving the estrogen receptor. However, ER-independent mechanisms also contribute to their cytotoxic effects.
Estrogen Receptor-Dependent Signaling
Upon binding to ERs in the cytoplasm, this compound derivatives can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus.[8] This complex then acts as a ligand-activated transcription factor, binding to estrogen response elements (EREs) on DNA to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[8] Alternatively, the ER-ligand complex can engage in non-genomic signaling by interacting with other transcription factors and signaling molecules in the cytoplasm.[8][9]
References
- 1. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship study on this compound and metathis compound derivatives interacting with estrogen receptors [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically reactive estrogens: synthesis and estrogen receptor interactions of this compound ether derivatives and 4-substituted deoxythis compound derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-substituted 1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes. 1. Synthesis and estrogen receptor binding affinity of 2,2'- and 3,3'-disubstituted hexestrols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Hexestrol: A Synthetic Catechol with Potent Estrogenic and Genotoxic Implications
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hexestrol, a synthetic non-steroidal estrogen, has been a subject of significant scientific interest due to its potent biological activities. Structurally classified as a stilbestrol derivative, it is also recognized as a synthetic catechol, a feature with profound implications for its mechanism of action and toxicity. This technical guide provides an in-depth analysis of this compound's core attributes, focusing on its estrogenic properties, its metabolic activation into reactive catechol quinones, and its impact on cellular processes beyond hormonal signaling. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in related fields.
Chemical and Physical Properties
This compound, chemically known as 4,4'-(1,2-diethylethylene)diphenol, is a white or almost white crystalline powder.[1] Its structure is closely related to another potent synthetic estrogen, diethylstilbestrol (B1670540) (DES).[2][3]
| Property | Value | Reference |
| CAS Number | 84-16-2 | [1] |
| Molecular Formula | C₁₈H₂₂O₂ | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
| Solubility | Soluble in ether, acetone, alcohol, and methanol. Slightly soluble in benzene (B151609) and chloroform. | [1] |
Biological Activity: A Dual-Faceted Molecule
This compound's biological effects are primarily attributed to two distinct mechanisms: its high-affinity binding to estrogen receptors and the metabolic activation of its catechol moiety.
Potent Estrogenic Activity
This compound is a powerful estrogen, exhibiting a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4][5] This affinity is comparable to or even slightly higher than that of the endogenous estrogen, estradiol (B170435).[2]
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Estrogen Receptor α (ERα) | 0.06 nM | [4][5] |
| Estrogen Receptor β (ERβ) | 0.06 nM | [4][5] |
The activation of estrogen receptors by this compound initiates a signaling cascade that modulates the transcription of target genes, leading to a range of physiological and pathological responses.
Figure 1: Estrogen Receptor Signaling Pathway of this compound.
Carcinogenic and Genotoxic Effects
Beyond its hormonal activity, this compound is recognized for its carcinogenic properties.[1][6] This is primarily linked to its metabolism into a catechol intermediate, 3'-hydroxythis compound.[6][7] This catechol metabolite can be further oxidized to form a highly reactive 3',4'-hexestrol quinone.[6] This quinone is an electrophilic species that can form covalent adducts with DNA, potentially initiating carcinogenesis.[1][7]
Figure 2: Metabolic Activation and Genotoxicity of this compound.
Inhibition of Microtubule Assembly
This compound has also been shown to inhibit tubulin assembly, a critical process for cell division, motility, and intracellular transport.[1] This activity contributes to its ability to induce mitotic arrest and aneuploidy in vitro.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 1: Receptor Binding and Estrogenic Potency
| Parameter | Value | Cell/System | Reference |
| ERα Binding Affinity (Ki) | 0.06 nM | Human/Rat Receptors | [4][5] |
| ERβ Binding Affinity (Ki) | 0.06 nM | Human/Rat Receptors | [4][5] |
| ERα Binding Affinity (EC50) | 0.07 nM | - | [8] |
| ERβ Binding Affinity (EC50) | 0.175 nM | - | [8] |
| Relative Binding Affinity to Estradiol | ~302% (ERα), ~234% (ERβ) | - | [2] |
Table 2: In Vitro and In Vivo Effects
| Effect | Concentration/Dose | Cell/Animal Model | Reference |
| Inhibition of Lipid Peroxidation (IC50) | 1.5 µM (rat liver microsomes), 2.75 µM (ox brain liposomes) | In vitro | [5] |
| Inhibition of Microtubule Assembly | 50 µM | Cell-free assay (porcine) | [5] |
| Induction of Microtubule Disassembly | 100 µM | Cell-free assay (porcine) | [5] |
| Induction of Kidney Tumors | 25 mg/animal (subcutaneous pellet) | Male Syrian Hamsters | [5][6] |
| Effects on Ovarian Morphology | 3 and 6 mg/kg (i.p. for 30 days) | Mice | [4] |
| Decreased Ovulation | 6 mg/kg | Mice | [9] |
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from standard competitive radioligand binding assays to determine the affinity of this compound for estrogen receptors.
-
Objective: To determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol).
-
Materials:
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ).
-
Radiolabeled ligand: [³H]-Estradiol.
-
Unlabeled competitor: this compound and Estradiol (for standard curve).
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation cocktail and vials.
-
-
Procedure:
-
Prepare serial dilutions of this compound and unlabeled estradiol.
-
In assay tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-Estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate bound from free radioligand using either HAP slurry (centrifuge and wash pellets) or dextran-coated charcoal (centrifuge and count supernatant).
-
Add scintillation cocktail to the samples and measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol) by non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Large-scale synthesis of the catechol metabolites of diethylstilbestrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Hexestrol: A Technical Guide to its Application in Endocrine Disruption Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexestrol (HES), a potent nonsteroidal synthetic estrogen, serves as a critical tool in the field of endocrinology and toxicology. Its high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) makes it an invaluable model compound for elucidating the mechanisms of estrogenic action and the broader pathways of endocrine disruption. This document provides a comprehensive overview of this compound's molecular interactions, its effects on signaling pathways, and the experimental protocols utilized to study its endocrine-disrupting properties. Quantitative data on binding affinities and biological effects are systematically presented, alongside detailed diagrams of key signaling cascades and experimental workflows to facilitate a deeper understanding of its research applications.
Introduction to this compound
This compound is a synthetic estrogen that was historically used for estrogen replacement therapy and in the treatment of certain hormone-dependent cancers.[1] Structurally distinct from steroidal estrogens like estradiol (B170435), it is recognized as one of the most potent estrogens known.[1] Due to its stable chemical nature and high receptor affinity, this compound is now primarily employed as a reference compound in research to investigate estrogen receptor-mediated signaling and to characterize the effects of potential endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that interfere with the normal function of the endocrine system, potentially leading to adverse health effects.[2] this compound's well-defined estrogenic activity provides a benchmark against which the activity of other compounds can be measured.
Mechanism of Action and Molecular Interactions
The primary mechanism of action for this compound is its function as an estrogen receptor agonist. It binds with high affinity to both major estrogen receptor subtypes, ERα and ERβ, initiating a cascade of molecular events that mimic the effects of endogenous estradiol.
Estrogen Receptor Binding
This compound exhibits a binding affinity for ERα and ERβ that is comparable to or slightly higher than that of estradiol.[1] This strong interaction is the initiating event for its potent estrogenic effects. The quantitative binding parameters are crucial for dose-response modeling in experimental studies.
Table 1: this compound Estrogen Receptor Binding Affinity
| Parameter | Receptor Subtype | Value | Species/System | Reference |
|---|---|---|---|---|
| Ki (Inhibition Constant) | ERα | 0.06 nM | Human, Rat | [3][4][5] |
| ERβ | 0.06 nM | Human, Rat | [3][4][5] | |
| EC50 (Half-maximal Effective Concentration) | ERα | 0.07 nM | Not Specified | [6] |
| ERβ | 0.175 nM | Not Specified | [6] | |
| Relative Binding Affinity (vs. Estradiol) | ERα | ~302% | Not Specified | [1] |
| | ERβ | ~234% | Not Specified |[1] |
Other Molecular Interactions
Beyond its primary action on estrogen receptors, this compound has been shown to interact with other cellular components, particularly at higher concentrations. These off-target effects are important considerations in experimental design and data interpretation. It has been shown to inhibit microtubule polymerization and lipid peroxidation.[4][7][8] Recent studies also indicate that this compound exposure can disrupt mitochondrial dynamics and function, leading to increased reactive oxygen species (ROS) and inducing apoptosis, thereby impairing oocyte quality.[2]
Table 2: Non-Estrogen Receptor Mediated Effects of this compound
| Effect | Parameter | Value | System | Reference |
|---|---|---|---|---|
| Lipid Peroxidation Inhibition | IC50 | 1.5 µM | Rat liver microsomes | [4] |
| IC50 | 2.75 µM | Ox brain phospholipid liposomes | [4] | |
| Microtubule Assembly | Inhibition | 50 µM | Cell-free assay | [4] |
| Disassembly | 100 µM | Cell-free assay | [4] |
| DNA Interaction | Forms DNA adducts via catechol quinone metabolites | Not Specified | In vitro |[6][9] |
Endocrine Disruption Signaling Pathways
This compound activates both classical and non-classical estrogen signaling pathways, making it an excellent probe for studying the complexities of endocrine regulation.
Classical (Genomic) Signaling Pathway
The classical pathway involves the direct regulation of gene transcription. Upon entering a cell, this compound binds to ERs located in the cytoplasm or nucleus, causing the dissociation of heat shock proteins (HSPs). The activated this compound-ER complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, modulating the transcription of mRNA and subsequent protein synthesis, leading to a physiological response.[10]
Non-Classical Genomic Signaling
Estrogen receptors can also regulate gene expression without directly binding to EREs. In these non-classical pathways, the this compound-ER complex interacts with other transcription factors, such as Activating Protein-1 (AP-1) or Specificity Protein-1 (Sp1), which are already bound to their respective DNA response elements.[11] This protein-protein interaction modulates the transcriptional activity of genes that may not contain a classical ERE, thereby expanding the range of genes regulated by estrogenic compounds.[11]
Non-Genomic Signaling
This compound can also elicit rapid cellular responses that occur too quickly to be explained by gene transcription. These non-genomic actions are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[10] Activation of these receptors can trigger rapid intracellular signaling cascades, such as the activation of kinase pathways (e.g., PI3K/Akt, MAPK), leading to immediate changes in cellular function.[10]
Experimental Protocols for Endocrine Disruption Studies
A tiered approach, often guided by organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), is used to assess potential endocrine disruptors.[12][13][14] this compound is frequently used as a positive control in these assays to validate the experimental system.
In Vitro Assays (OECD Level 2)
In vitro assays provide a rapid and cost-effective method for screening chemicals for potential endocrine activity.[15] They are crucial for prioritizing substances for further in-depth testing.[12]
Table 3: Common In Vitro Assays for Estrogenic Activity
| Assay Type | OECD Test Guideline (TG) | Principle | Endpoint Measured |
|---|---|---|---|
| ER Binding Assay | OECD TG 493 | Competitive binding of a test chemical against a radiolabeled ligand (e.g., estradiol) to purified ERα. | Binding affinity (Ki, IC50) of the chemical for the estrogen receptor. |
| ER Transcriptional Activation (TA) Assay | OECD TG 455 | Uses engineered cell lines (e.g., hERα-HeLa-9903) containing an ER and a reporter gene (e.g., luciferase) linked to EREs. | Agonist or antagonist activity by measuring reporter gene expression. |
| Cell Proliferation Assay (e.g., E-Screen) | Not an OECD TG, but widely used | Measures the proliferation of estrogen-sensitive cells (e.g., MCF-7 breast cancer cells) in response to a test chemical. | Mitogenic (proliferative) effect of the chemical. |
Example Protocol: Estrogen Receptor Binding Assay (based on OECD TG 493)
-
Preparation of Reagents: Prepare assay buffer, radiolabeled 17β-estradiol ([³H]E2), unlabeled 17β-estradiol (for standard curve), and the test compound (this compound). Prepare full-length recombinant human ERα.
-
Assay Procedure:
-
In a multi-well plate, combine the ERα preparation with a fixed concentration of [³H]E2.
-
Add varying concentrations of the test compound (or unlabeled estradiol for the standard curve) to compete for binding.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the ER-bound [³H]E2 from the free [³H]E2. A common method is hydroxylapatite adsorption, which binds the receptor-ligand complex.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [³H]E2 against the log concentration of the competitor. Use this curve to calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
In Vivo Assays (OECD Level 3 & 4)
In vivo assays are essential for understanding the effects of a substance in a whole organism, accounting for metabolic and pharmacokinetic processes.
Table 4: Common In Vivo Assays for Estrogenic Activity
| Assay Type | OECD Test Guideline (TG) | Animal Model | Principle | Endpoint Measured |
|---|---|---|---|---|
| Uterotrophic Bioassay | OECD TG 440 | Immature or ovariectomized female rodents | Measures the estrogen-induced increase in uterine weight (trophism) after several days of exposure. | Uterine wet and blotted weight. |
| Hershberger Bioassay | OECD TG 441 | Peripubertal castrated male rats | Measures changes in the weight of five androgen-dependent tissues in response to (anti)androgenic substances. Used to detect cross-reactivity. | Weights of ventral prostate, seminal vesicles, etc. |
| Fish Short-Term Reproduction Assay | OECD TG 229 | Fathead minnow, zebrafish, or medaka | Assesses the effects of a chemical on fish reproduction over a short period (21 days). | Fecundity, fertilization success, vitellogenin levels. |
Example Protocol: Uterotrophic Bioassay in Rodents (based on OECD TG 440)
-
Animal Preparation: Use either immature female rats (around 20-21 days old) or adult rats that have been ovariectomized to remove the endogenous source of estrogen. Allow for a post-surgery recovery period.
-
Dosing: Administer the test compound (e.g., this compound as a positive control) to groups of animals daily for 3 consecutive days. A vehicle control group receives only the solvent. Dosing can be via oral gavage or subcutaneous injection.
-
Necropsy: Approximately 24 hours after the final dose, humanely euthanize the animals.
-
Endpoint Measurement: Carefully dissect the uterus, trim away adhering fat and connective tissue, and record the wet weight. Gently blot the uterus to remove luminal fluid and record the blotted weight.
-
Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.
Integrated Testing Strategy Workflow
The assessment of an unknown chemical for endocrine-disrupting potential follows a logical workflow, progressing from computational and in vitro methods to more complex in vivo studies if warranted.
Summary of In Vivo Data
This compound's potent in vivo activity has been documented across various animal models and endpoints, confirming its strong estrogenic and endocrine-disrupting effects.
Table 5: Selected In Vivo Effects of this compound
| Animal Model | Dose / Administration | Duration | Observed Effects | Reference |
|---|---|---|---|---|
| Human | 70-100 mg (oral) | Per cycle | Endometrial proliferation | [1] |
| Syrian Hamster | 25 mg pellet (s.c.) | 6-7 months | 90-100% incidence of renal carcinoma | [4][16] |
| Mouse | 3 mg/kg (i.p.) | 30 days | Follicular development in ovaries | [3][5] |
| Mouse | 6 mg/kg (i.p.) | 30 days | Absence of corpora lutea, suggesting anovulation | [3][5] |
| Rat (male) | 40 µg/kg (with flutamide) | 10 days | Castration-like effects; abrupt decrease in accessory sex gland weight | [17] |
| Mouse (female) | 6 mg/kg/day (oral gavage) | 30 days | Significantly reduced ovary weight |[2] |
Conclusion
This compound remains an indispensable reference compound for the study of endocrine disruption. Its well-characterized high-affinity binding to estrogen receptors and potent activation of classical and non-classical signaling pathways provide a robust positive control for a wide array of in vitro and in vivo assays. By serving as a benchmark for estrogenic activity, this compound enables researchers to validate experimental models, interpret the results for unknown chemicals, and further unravel the complex mechanisms by which EDCs impact physiological systems. The continued use of this compound in a structured, tiered testing approach is fundamental to identifying and regulating chemicals that pose a risk to human and environmental health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. adooq.com [adooq.com]
- 8. scbt.com [scbt.com]
- 9. lktlabs.com [lktlabs.com]
- 10. Unconventional Estrogen Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-classical genomic estrogen receptor (ER)/specificity protein and ER/activating protein-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
- 15. Endocrine disrupters--testing strategies to assess human hazard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endocrine mechanisms of suppressive effect of low dose estrogen-antiandrogen treatment on androgen-dependent organs of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Hexestrol's Effects on Reproductive Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies investigating the effects of Hexestrol, a synthetic nonsteroidal estrogen, on reproductive tissues. The document summarizes key quantitative data, details experimental protocols from seminal research, and visualizes the underlying biological processes and experimental designs.
Core Data Presentation
The following tables summarize the quantitative data from initial studies on this compound, focusing on its binding affinity to estrogen receptors and its effects on reproductive tissues.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Receptor | Species | Ki (nM) | Relative Binding Affinity (% of Estradiol) | Citation |
| ERα | Human, Rat | 0.06 | 302% | [1][2][3] |
| ERβ | Human, Rat | 0.06 | 234% | [1][2][3] |
| ER | - | - | 1.8% to 25% (for aziridine (B145994) derivatives) | [4] |
| ER | - | - | ~1% (for cytotoxic-linked derivatives) | [5] |
Table 2: In Vivo Effects of this compound on Reproductive Tissues in Animal Models
| Species | Tissue | Dosage | Route of Administration | Duration | Observed Effect | Citation |
| Mouse | Ovary | 3 mg/kg/day | Intraperitoneal | 30 days | No significant influence on ovarian morphology; numerous follicles observed. | [3][6] |
| Mouse | Ovary | 6 mg/kg/day | Intraperitoneal | 30 days | Smaller, highly vascularized ovaries; decreased number of corpora lutea and oocytes, suggesting decreased ovulation. | [3][6] |
| Mouse | Ovary | - | - | 30 days | Reduced ovary weight. | [7] |
| Rat (male) | Ventral Prostate, Coagulating Gland, Seminal Vesicles | 2-40 µg/kg | - | 10 days | Moderate decrease in organ weight. | [8] |
| Rat (male) | Ventral Prostate | 40 µg/kg (with Flutamide) | - | 10 days | Castration-like effects; abrupt fall in accessory sexual gland weight. | [8] |
| Hamster (male) | Kidney | 25 mg pellet | Subcutaneous implant | 6-7 months | 90-100% incidence of renal carcinoma. | [9] |
| Juvenile Goat & Sheep | Uterus, Vagina | Physiological dose (tritium-labeled) | Subcutaneous injection | - | Selective accumulation in target tissues. | [1] |
Experimental Protocols
Initial studies on this compound employed several key experimental protocols to determine its estrogenic activity and effects on reproductive tissues.
Estrogen Receptor Binding Assays
These assays were crucial in quantifying the affinity of this compound for estrogen receptors (ERα and ERβ).
-
Objective: To determine the binding affinity (Ki) of this compound to estrogen receptors.
-
Methodology: Competitive binding assays were performed using human and rat estrogen receptors.[2][3] In these assays, a radiolabeled estrogen (e.g., estradiol) competes with varying concentrations of this compound for binding to the receptor. The concentration of this compound that inhibits 50% of the radiolabeled estrogen binding (IC50) is determined and used to calculate the inhibition constant (Ki).
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[2][3]
Uterotrophic Bioassay
A classic in vivo assay to assess the estrogenic activity of a compound by measuring the increase in uterine weight.[10]
-
Objective: To evaluate the estrogenic potency of this compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.
-
Animal Model: Immature or ovariectomized female mice or rats.[10] Ovariectomy removes the endogenous source of estrogens, making the uterine weight responsive to exogenous estrogenic compounds.
-
Procedure:
-
Animals are treated with this compound or a vehicle control for a specified period (e.g., 3-7 consecutive days).[10]
-
Administration can be via subcutaneous injection or oral gavage.
-
24 hours after the final dose, animals are euthanized.
-
The uteri are excised, trimmed of fat and connective tissue, and weighed (wet weight). Sometimes, the uteri are blotted to remove luminal fluid before weighing (blotted weight).
-
-
Endpoint: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Vaginal Cornification (Allen-Doisy) Assay
This assay assesses the estrogenic effect on the vaginal epithelium. Estrogens induce proliferation and cornification (keratinization) of the vaginal epithelial cells.[11][12][13]
-
Objective: To determine the estrogenic activity of this compound by observing changes in the cytology of the vaginal epithelium.
-
Animal Model: Ovariectomized adult female rats or mice.[12][13]
-
Procedure:
-
Animals are treated with this compound or a vehicle control.
-
Vaginal smears are collected daily by lavage.
-
The collected cells are examined microscopically.
-
-
Endpoint: The presence of a high percentage of cornified epithelial cells and a decrease in leukocytes in the vaginal smear is indicative of an estrogenic effect.[12]
Ovarian Morphology and Ovulation Analysis
Histological examination of the ovaries to assess the impact of this compound on follicular development and ovulation.
-
Objective: To analyze the histological changes in the ovaries and the effect on ovulation following this compound treatment.[6]
-
Animal Model: Adult female mice.[6]
-
Procedure:
-
Mice are treated with this compound (e.g., 3 mg/kg or 6 mg/kg) or a vehicle control via intraperitoneal injection for a defined period (e.g., 30 days).[6]
-
At the end of the treatment period, the animals are sacrificed.
-
Ovaries and oviducts are removed, fixed, and processed for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining).[6]
-
-
Endpoints: Ovarian size, vascularization, number and stages of developing follicles, and the presence or absence of corpora lutea (an indicator of recent ovulation) are evaluated under a light microscope.[6]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's genomic signaling pathway in reproductive tissues.
Experimental Workflow: Uterotrophic Bioassay
Caption: Workflow of the in vivo uterotrophic bioassay for estrogenicity.
Logical Relationship: this compound's Effects on the Ovary
Caption: Logical flow from high-dose this compound exposure to decreased ovulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on mouse ovarian morphology and ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocrine mechanisms of suppressive effect of low dose estrogen-antiandrogen treatment on androgen-dependent organs of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolonged vaginal cornification and other changes in mice treated neonatally with coumestrol, a plant estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Examination of the in vitro and in vivo estrogenic activities of eight commercial phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Hexestrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Hexestrol, a synthetic, nonsteroidal estrogen. The information is intended for laboratory use, offering detailed data, experimental insights, and an examination of its biological mechanism of action.
Chemical and Physical Properties
This compound (CAS No. 84-16-2) is a stilbestrol derivative, structurally related to diethylstilbestrol (B1670540) (DES).[1][2] It is a potent estrogen receptor agonist and has been studied for its hormonal activity.[3] The compound is a white to off-white crystalline powder and is characteristically odorless.[2][4][5] It is sensitive to light and should be stored accordingly to ensure stability.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol | [4] |
| Synonyms | meso-Hexestrol, Dihydrodiethylstilbestrol, Synestrol, Hexoestrol | [1][2][4][6] |
| CAS Number | 84-16-2 | [4][5][6][7] |
| Molecular Formula | C₁₈H₂₂O₂ | [4][6][7][8] |
| Molecular Weight | 270.37 g/mol | [3][5][7][8] |
| Appearance | White to almost white crystalline powder | [4][5][9] |
| Melting Point | 184 - 188 °C | [4][5][9][10] |
| Solubility | Practically insoluble: Water, dilute mineral acids. Slightly soluble: Benzene, Chloroform. Soluble: Ether, Acetone, Alcohol, Methanol. Freely Soluble: DMSO (≥12.65 mg/mL), Ethanol (30 mg/ml), DMF (30 mg/ml). | [4][5][6][8][9][11] |
| Stability | Light sensitive. Stable for ≥ 4 years when stored properly at -20°C. | [4][6][8] |
| pKa (Predicted) | 9.80 ± 0.26 | [10] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound in a laboratory setting. The primary methods include UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[12][13]
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | References |
| UV-Vis | λmax (in 0.1 N NaOH): 242 nm, 295 nm λmax: 230 nm | [4][6] |
| Infrared (IR) | Characteristic spectra are available from commercial suppliers like Aldrich. | [4] |
| ¹H NMR | Reference spectra are available from sources such as Sigma-Aldrich. | [4] |
| Mass Spec (LC-MS) | Precursor m/z: 269.1547 ([M-H]⁻) | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily by acting as a potent agonist for estrogen receptors α (ERα) and β (ERβ), with a high binding affinity (Ki) of 0.06 nM for both human and rat receptors.[6][11] Its activation of these receptors triggers downstream signaling cascades that regulate gene expression. The estrogen signaling pathway is broadly divided into two main mechanisms: genomic and non-genomic.[14][15]
-
Genomic Signaling: This classical pathway involves this compound binding to nuclear ERs. The ligand-receptor complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs).[15][16][17] This action recruits co-regulatory proteins to modulate the transcription of target genes.
-
Non-Genomic Signaling: This rapid, membrane-initiated pathway involves this compound binding to estrogen receptors located on the cell membrane.[15][18] This activates various intracellular protein kinase cascades, such as PI3K/AKT and MAPK/ERK, which can influence cellular processes and indirectly affect gene expression.[17][18]
Caption: Estrogen receptor signaling activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for common laboratory procedures involving this compound.
Due to its poor solubility in water, this compound stock solutions are typically prepared in organic solvents.[4][11]
-
Objective: To prepare a concentrated stock solution for in vitro or in vivo experiments.
-
Materials: this compound powder, Class A volumetric flasks, analytical balance, appropriate solvent (e.g., DMSO, Ethanol).
-
Procedure (for a 10 mM DMSO stock):
-
Weigh out 2.704 mg of this compound (MW = 270.37 g/mol ) using an analytical balance.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.7 mL of high-purity DMSO.
-
Gently swirl or vortex to dissolve. Use of an ultrasonic bath may be required to achieve full dissolution.[11]
-
Once dissolved, add DMSO to the 1 mL mark.
-
Cap and invert the flask several times to ensure homogeneity.
-
Store the stock solution at -20°C or -80°C, protected from light.[8][11]
-
-
For In Vivo Studies: A common vehicle is corn oil or a multi-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] Always confirm the solubility and stability of this compound in the chosen vehicle system.
This workflow outlines the logical sequence of experiments to confirm the structure and purity of a this compound sample.
Caption: Logical workflow for the analytical characterization of this compound.
Safety and Handling
This compound requires careful handling due to its biological activity and potential hazards.
-
Hazard Classification: this compound is classified as a carcinogen (Category 1B, H350 - May cause cancer).[19][20][21] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[22]
-
Toxicology: Acute toxicity is relatively low, with a reported oral LD50 of >2 g/kg in rats. The intraperitoneal LD50 in rats is 200 mg/kg.[19][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[19][23]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23] Avoid contact with skin and eyes.[23] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[19]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, locked up and away from incompatible materials like strong oxidizing agents.[19][22][23] As it is light-sensitive, protect from light.[4][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 84-16-2: this compound | CymitQuimica [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound | 84-16-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. This compound CAS#: 84-16-2 [m.chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. dc.narpm.org [dc.narpm.org]
- 13. lehigh.edu [lehigh.edu]
- 14. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. bg.cpachem.com [bg.cpachem.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Hexestrol In Vitro Assay for Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol is a synthetic, nonsteroidal estrogen that has been utilized in hormone replacement therapy and cancer treatment.[1] Its mechanism of action involves binding to estrogen receptors (ERs), which modulates the transcription of genes responsible for crucial cellular processes, including proliferation.[2] The ability of this compound and other estrogenic compounds to induce cell proliferation is a key indicator of their biological activity. A widely used method to assess this is the E-screen (Estrogen screen) assay, which measures the proliferation of estrogen-sensitive human breast cancer cells, most commonly the MCF-7 cell line.[3][4][5] This document provides a detailed protocol for assessing this compound-induced cell proliferation in vitro, along with data presentation guidelines and a visualization of the underlying signaling pathway.
Principle of the Assay
The E-screen assay is predicated on the principle that estrogen receptor-positive (ER+) cells, such as MCF-7, will proliferate in the presence of estrogenic compounds.[5] When cultured in a hormone-deprived medium (typically containing charcoal-stripped fetal bovine serum to remove endogenous steroids), these cells enter a state of arrested growth.[4][6] The introduction of an estrogenic substance like this compound activates the estrogen receptors, triggering downstream signaling cascades that promote entry into the cell cycle and subsequent proliferation.[7] The magnitude of this proliferative response is proportional to the estrogenic potency of the compound. Cell proliferation can be quantified using various methods, including direct cell counting, or more commonly, through metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[8][9]
Quantitative Data Summary
The estrogenic activity of this compound is initiated by its binding to estrogen receptors. The binding affinity is a critical quantitative parameter. The subsequent proliferative response can be characterized by determining the EC50 (half-maximal effective concentration) from a dose-response curve.
| Parameter | Receptor | Value | Reference |
| EC50 (Binding Affinity) | ERα | 0.07 nM | [7] |
| ERβ | 0.175 nM | [7] | |
| Ki (Binding Affinity) | ERα | 0.06 nM | [10] |
| ERβ | 0.06 nM | [10] | |
| Typical Proliferation Assay Concentration Range | - | 1 pM to 1 µM | N/A |
| Expected EC50 (Proliferation) | - | Low nanomolar range | N/A |
Note: The EC50 for proliferation should be determined experimentally by following the provided protocol. It is expected to be in the low nanomolar range based on the high binding affinity of this compound to estrogen receptors.
Experimental Protocols
This section details the necessary protocols for cell culture and the execution of a cell proliferation assay to determine the effects of this compound.
MCF-7 Cell Culture and Maintenance
The MCF-7 human breast cancer cell line is a widely accepted model for studying estrogenic compounds due to its endogenous expression of estrogen receptors.[4]
Materials:
-
MCF-7 cells
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Culture MCF-7 cells in T-75 flasks with complete growth medium.
-
Renew the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency.[8]
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.[8]
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension at approximately 125 x g for 5 minutes, and resuspend the cell pellet in fresh medium for plating.[8]
Hormone Deprivation of MCF-7 Cells
To study the specific effects of this compound, it is essential to eliminate the influence of other hormones present in the serum.[12]
Materials:
-
MCF-7 cells at 70-80% confluency
-
Hormone-Free Medium: Phenol red-free EMEM or DMEM supplemented with 5-10% charcoal-dextran stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.[13]
Protocol:
-
Aspirate the complete growth medium from the flask of MCF-7 cells.
-
Wash the cells once with sterile PBS.
-
Add the hormone-free medium to the flask.
-
Incubate the cells in the hormone-free medium for a minimum of 72 hours before seeding for the proliferation assay. This step is crucial to ensure a low basal proliferation rate and a robust response to estrogenic stimuli.[12][13]
This compound-Induced Cell Proliferation Assay (MTT-Based)
This protocol uses the MTT assay to quantify cell viability as an indicator of proliferation.
Materials:
-
Hormone-deprived MCF-7 cells
-
Hormone-free medium
-
This compound (dissolved in DMSO to prepare a high-concentration stock, e.g., 10 mM)
-
17β-Estradiol (positive control)
-
DMSO (vehicle control)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in hormone-free medium. A typical final concentration range to test would be from 1 pM to 1 µM.
-
Prepare controls: medium only (blank), vehicle control (DMSO, final concentration ≤ 0.1%), and a positive control (17β-estradiol, e.g., 1 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective treatments.
-
Incubate the plate for 144 hours (6 days) at 37°C in a 5% CO₂ incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of cell proliferation against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound In Vitro Cell Proliferation Assay.
This compound-Induced Signaling Pathway for Cell Proliferation
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. encodeproject.org [encodeproject.org]
- 3. E-SCREEN - Wikipedia [en.wikipedia.org]
- 4. mcf7.com [mcf7.com]
- 5. ijoear.com [ijoear.com]
- 6. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. benchchem.com [benchchem.com]
Preparing Hexestrol Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation of Hexestrol stock solutions for use in cell culture experiments. This compound, a synthetic nonsteroidal estrogen, is a valuable tool for studying estrogen receptor signaling and its downstream effects. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, provides a step-by-step protocol for solubilization, and offers recommendations for proper storage to ensure the stability and efficacy of the compound.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its effective use in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₂ | [1][2][3] |
| Molecular Weight | 270.37 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Solubility in DMSO | ≥12.65 mg/mL to 100 mg/mL (ultrasonication may be needed) | [2][4][7] |
| Solubility in Ethanol | 30 mg/mL | [7] |
| Solubility in DMF | 30 mg/mL | [7] |
| Water Solubility | Practically insoluble | [1] |
| Light Sensitivity | Sensitive to light | [1][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.
Materials:
-
This compound powder (purity ≥98%)[3]
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: this compound is a synthetic estrogen and should be handled with care. Perform all weighing and handling steps in a chemical fume hood. Wear appropriate PPE to avoid direct contact.
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 270.37 g/mol * 1000 mg/g = 2.7037 mg
-
-
Weighing:
-
Carefully weigh out approximately 2.7 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial. Record the exact weight.
-
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.70 mg of this compound, add 1.0 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5][9] Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5] Ensure the containers are tightly sealed to prevent solvent evaporation. The product is light-sensitive and should be protected from light during storage.[1][4]
-
This compound Signaling Pathway
This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ).[4][5][7] Upon binding, the this compound-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. This can influence a variety of cellular processes, including proliferation, differentiation, and survival.
Caption: this compound binds to estrogen receptors, leading to nuclear translocation and gene regulation.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram illustrates the logical flow of the protocol for preparing this compound stock solutions.
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
- 1. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. scbt.com [scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound CAS#: 84-16-2 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cas 5776-72-7,this compound | lookchem [lookchem.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Hexestrol Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of hexestrol for in vivo rodent studies. The following protocols and data are compiled from various scientific studies to assist in the design and execution of experiments involving this synthetic non-steroidal estrogen.
Data Presentation
The following tables summarize quantitative data from various in vivo rodent studies investigating the effects of this compound.
Table 1: this compound Administration and Dosage in Mice
| Animal Model | Administration Route | Dosage | Vehicle | Duration | Key Findings | Reference |
| Adult Female Mice | Intraperitoneal (IP) | 3 mg/kg/day | Distilled Water | 30 days | Numerous follicles in different stages of development observed. | [1][2] |
| Adult Female Mice | Intraperitoneal (IP) | 6 mg/kg/day | Distilled Water | 30 days | Decreased number of corpora lutea, suggesting decreased ovulation. Ovaries were smaller but highly vascularized. | [1][2] |
| Adult Female ICR Mice (6-8 weeks old) | Oral Gavage | 6 mg/kg/day | Corn Oil | 30 days | Slightly increased body weight, but remarkably reduced ovary weight. | |
| Mus musculus (90-120 days, 25-50 g) | Intraperitoneal (IP) | 3 and 6 mg/kg | Not Specified | 30 days | At 3 mg/kg, numerous follicles were found. At 6 mg/kg, corpora lutea were not detected. | [2] |
Table 2: this compound Administration and Dosage in Rats
| Animal Model | Administration Route | Dosage | Vehicle | Duration | Key Findings | Reference |
| Mature Intact Male Wistar Rats | Not Specified | 2-40 µg/kg | Not Specified | 10 days | Moderate decrease in the weight of the ventral prostate and seminal vesicles. | |
| Female Rats | Oral Gavage | 60 mg/kg/day | Not Specified | 6 weeks | Reductions in body weight and appetite, fatty changes in the liver, and alterations in serum proteins. |
Table 3: this compound Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) | Species | Reference |
| Estrogen Receptor α (ERα) | 0.06 nM | Human and Rat | [1][3] |
| Estrogen Receptor β (ERβ) | 0.06 nM | Human and Rat | [1][3] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in rodent studies.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution or suspension of this compound suitable for intraperitoneal, oral, or subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Sterile vehicle:
-
Corn oil (for oral gavage or subcutaneous injection)
-
Distilled water (for intraperitoneal injection)
-
Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG) for co-solvency if needed
-
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Procedure for Oil-Based Solution/Suspension (for Oral Gavage or Subcutaneous Injection):
-
Aseptically weigh the required amount of this compound powder in a sterile vial.
-
Add the desired volume of sterile corn oil to the vial.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension or complete dissolution.
-
If necessary, sonicate the mixture for 10-15 minutes to aid in dissolution.
-
Visually inspect the solution/suspension for uniformity before administration.
Procedure for Aqueous Suspension (for Intraperitoneal Injection):
-
Aseptically weigh the required amount of this compound powder in a sterile vial.
-
Add a small amount of a suitable co-solvent like DMSO to dissolve the powder, if necessary.
-
Add sterile distilled water to the desired final volume.
-
Vortex the mixture vigorously to create a uniform suspension.
-
If preparing a solution for injection, sterile filter the final preparation using a 0.22 µm syringe filter into a new sterile vial.
Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats
Objective: To administer this compound into the peritoneal cavity of a mouse or rat.
Materials:
-
Prepared sterile this compound solution/suspension
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Mouse: Gently scruff the mouse by pinching the loose skin over the neck and back to immobilize the head and body.
-
Rat: Securely hold the rat by placing your hand over its back and gently wrapping your fingers around its thorax.
-
-
Injection Site Identification: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Injection:
-
Clean the injection site with a gauze pad moistened with 70% ethanol.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the this compound solution/suspension.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for a few minutes post-injection for any signs of distress.
Protocol 3: Oral Gavage in Mice and Rats
Objective: To administer a precise dose of this compound directly into the stomach of a mouse or rat.
Materials:
-
Prepared this compound solution/suspension
-
Sterile gavage needles (flexible or rigid with a ball-tip; 20-22 gauge for mice, 16-18 gauge for rats)
-
Sterile syringes (1 mL)
Procedure:
-
Animal Restraint:
-
Mouse: Scruff the mouse to immobilize its head and body.
-
Rat: Hold the rat firmly by the scruff of the neck, ensuring its head is in line with its body.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution/suspension.
-
If the animal struggles or if there is any resistance, withdraw the needle immediately.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress or regurgitation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Application Note & Protocol: Quantification of Hexestrol in Biological Samples using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol is a synthetic, non-steroidal estrogen that has been used in the past for various medical purposes. Due to its potential health risks, its presence in biological samples is a significant concern and requires sensitive and specific analytical methods for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination of this compound in complex biological matrices such as urine, plasma, and tissue. This application note provides a detailed protocol for the quantification of this compound, including sample preparation, derivatization, and GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in biological samples is depicted below.
Caption: Experimental workflow for this compound quantification by GC-MS.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the GC-MS analysis of this compound and related compounds. These values are indicative and may vary depending on the specific instrumentation and matrix.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 2.5 - 250 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.05 - 0.10 ng/L (in water) | [2] |
| Limit of Quantification (LOQ) | 0.02 - 0.1 ng/mL | [3] |
| Recovery | 28 - 96% (from urine, plasma) | [4] |
| Intra-day Precision (% RSD) | ≤ 4.72% | |
| Inter-day Precision (% RSD) | ≤ 6.25% |
Detailed Experimental Protocols
Reagents and Materials
-
This compound analytical standard
-
Internal Standard (e.g., this compound-d4 or a structurally similar deuterated compound)
-
Solvents: Methanol (B129727), Acetonitrile, Ethyl acetate (B1210297), n-Hexane (all HPLC or GC grade)
-
Reagents for hydrolysis: β-glucuronidase/arylsulfatase from Helix pomatia
-
Buffers: Acetate buffer (0.2 M, pH 5.2), Phosphate buffer
-
Derivatizing agents:
-
Pentafluorobenzyl bromide (PFBBr)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pentafluoropropionic anhydride (B1165640) (PFPA)
-
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Immunoaffinity chromatography columns (optional, for high selectivity)
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity.
4.2.1. Urine Sample Preparation Protocol
-
Enzymatic Hydrolysis (for conjugated this compound):
-
Solid-Phase Extraction (SPE):
-
Evaporation:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
4.2.2. Plasma/Serum Sample Preparation Protocol
-
Protein Precipitation (if necessary):
-
To 1 mL of plasma/serum, add 2 mL of cold acetonitrile.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the supernatant to ~5.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge and collect the organic layer.
-
Repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
Derivatization
Derivatization is essential to improve the volatility and thermal stability of this compound for GC analysis.
Protocol using Pentafluoropropionic Anhydride (PFPA): [3]
-
Reconstitute the dried extract in 100 µL of n-hexane.
-
Add 20 µL of pentafluoropropionic anhydride (PFPA).
-
Heat at 50°C for 30 minutes.
-
Evaporate the solvent under a nitrogen stream.
-
Reconstitute the residue in 40 µL of n-hexane for GC-MS injection.
Caption: Derivatization of this compound with PFPA.
GC-MS Parameters
The following are typical GC-MS parameters that can be adapted for specific instruments.
Table 2: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0-2.0 mL/min |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Oven Temperature Program | Initial: 140-150°C, hold for 1 minRamp: 40°C/min to 310°C, hold for 2.5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ions for Monitoring (SIM): The specific ions to be monitored will depend on the derivatizing agent used. For the PFPA derivative of this compound, characteristic fragment ions should be selected for quantification and qualification. For example, a published method for similar compounds uses the ratio of specific ions for confirmation.[6]
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibrators. The concentration of this compound in the samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in biological samples using GC-MS. The described methods, including sample preparation, derivatization, and instrumental analysis, offer the necessary sensitivity and selectivity for research, clinical, and regulatory applications. Proper validation of the method in the specific biological matrix of interest is crucial to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace analysis of diethylstilbestrol, dienestrol and this compound in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of diethylstilbestrol, dienestrol and this compound in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Utilizing Hexestrol as a Positive Control in Estrogenicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Hexestrol as a positive control in common in vitro estrogenicity assays. This compound, a potent nonsteroidal synthetic estrogen, serves as a reliable benchmark for assessing the estrogenic activity of test compounds. Its high affinity for both estrogen receptor alpha (ERα) and beta (ERβ) ensures a robust response in various assay systems.[1]
Data Presentation: Comparative Estrogenic Potency
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other common estrogenic compounds in widely used estrogenicity assays. This data allows for a direct comparison of relative potencies.
| Compound | Assay Type | Cell Line/System | EC50 (M) | Reference |
| meso-Hexestrol | MCF-7 Cell Proliferation (E-Screen) | MCF-7:WS8 | 2.9 x 10⁻¹² | [2] |
| 17β-Estradiol (E2) | MCF-7 Cell Proliferation (E-Screen) | MCF-7:WS8 | 2.9 x 10⁻¹² | [2] |
| Diethylstilbestrol (DES) | MCF-7 Cell Proliferation (E-Screen) | MCF-7:WS8 | 2.9 x 10⁻¹² | [2] |
| 17β-Estradiol (E2) | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | 6.3 x 10⁻¹⁰ | |
| 17α-Ethinylestradiol (EE2) | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | ~1.5 x 10⁻⁸ | |
| Bisphenol A (BPA) | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | ~7.8 x 10⁻⁵ |
Estrogen Receptor Signaling Pathway
Estrogenic compounds like this compound exert their effects primarily through binding to and activating estrogen receptors. The binding of a ligand to the estrogen receptor initiates a cascade of molecular events, broadly categorized into genomic and non-genomic pathways, which ultimately regulate gene expression and cellular processes.
References
Application Note: Competitive Binding Assay for Hexestrol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol is a nonsteroidal synthetic estrogen that, along with its structural analogs, has been a subject of interest in medicinal chemistry and endocrinology due to its interaction with estrogen receptors (ERs). The affinity of these compounds for ERα and ERβ is a critical determinant of their biological activity, including potential therapeutic applications and endocrine-disrupting effects. Competitive binding assays are the gold standard for quantifying the binding affinity of unlabeled compounds, such as this compound and its analogs, by measuring their ability to displace a labeled ligand from the receptor. This application note provides a detailed protocol for a competitive binding assay for this compound and its analogs, presents a summary of binding affinity data, and illustrates the associated experimental workflow and signaling pathway.
Data Presentation
The following table summarizes the quantitative binding affinity data for this compound and a selection of its analogs for the estrogen receptor. The data is presented as the Relative Binding Affinity (RBA), where the affinity of Estradiol (B170435) is set to 100%.
| Compound | Substitution | Relative Binding Affinity (RBA, %) vs. Estradiol | Reference |
| Estradiol | - | 100 | [1][2][3][4][5] |
| This compound | - | ~302 (ERα), ~234 (ERβ) | [6] |
| meso-3,4-bis(2,4-dihydroxyphenyl)hexane | 2,2'-OH | 32 | [1] |
| 3,3'-Difluorothis compound | 3,3'-F | >5 | [1] |
| 3,3'-Dimethylthis compound | 3,3'-CH3 | >5 | [1] |
| 2,2'-Difluorothis compound | 2,2'-F | >5 | [1] |
| 2,2'-Dimethylthis compound | 2,2'-CH3 | >5 | [1] |
| Aziridine-substituted this compound Derivatives | Various side-chain aziridines | 1.8 - 25 | [2] |
| This compound Ether Derivatives | Various ether functionalities | 0.3 - 10 | [3] |
| Side-chain Fluorothis compound | Terminal fluorine on hexane (B92381) chain | 129 | [4] |
| Side-chain Iodothis compound | Terminal iodine on hexane chain | 60 | [4] |
| This compound-fluorophore conjugates | Various fluorophores | ~1 - 5 | [5] |
Experimental Protocols
Two primary methods for competitive binding assays are detailed below: a traditional radioligand-based assay and a non-radioactive fluorescence polarization assay.
Protocol 1: Radioligand Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds for the estrogen receptor using a radiolabeled ligand.
Materials:
-
ER Source: Rat uterine cytosol, recombinant human ERα or ERβ.
-
Radioligand: [³H]Estradiol.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA and dithiothreitol (B142953) (DTT).
-
Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Wash Buffer: Assay buffer containing a mild detergent (e.g., Tween-20).
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare assay buffer and store at 4°C.
-
Prepare stock solutions of the test compounds (this compound and its analogs) and the unlabeled competitor (Estradiol) in DMSO.
-
Dilute the [³H]Estradiol in assay buffer to the desired working concentration (typically around the Kd value for its binding to the ER).
-
-
Assay Setup:
-
Set up a series of dilutions for each test compound and the unlabeled Estradiol standard curve in the assay buffer.
-
In a microplate or microcentrifuge tubes, add a fixed amount of the ER preparation.
-
Add the various concentrations of the test compounds or unlabeled Estradiol.
-
Add the [³H]Estradiol to all wells at a fixed final concentration.
-
Include control wells for total binding (ER + [³H]Estradiol) and non-specific binding (ER + [³H]Estradiol + a high concentration of unlabeled Estradiol).
-
-
Incubation:
-
Incubate the plate/tubes at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain the specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) for each test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol offers a non-radioactive alternative that is amenable to high-throughput screening.
Materials:
-
ER Source: Recombinant human ERα or ERβ.
-
Fluorescent Ligand: A fluorescently labeled estrogen, such as Fluormone ES2 or a custom-synthesized fluorescent estradiol derivative.
-
Assay Buffer: Phosphate or Tris-based buffer (pH 7.4) with additives to prevent non-specific binding.
-
Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Microplate Reader: Equipped with fluorescence polarization capabilities.
Procedure:
-
Preparation of Reagents:
-
Prepare assay buffer.
-
Prepare stock solutions of the test compounds and unlabeled Estradiol in DMSO.
-
Dilute the fluorescent ligand in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a suitable microplate (e.g., black, low-binding), add a fixed concentration of the ER.
-
Add a series of dilutions of the test compounds or unlabeled Estradiol.
-
Add the fluorescent ligand to all wells at a fixed final concentration.
-
Include control wells for minimum polarization (fluorescent ligand only) and maximum polarization (ER + fluorescent ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours), protected from light.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization values will decrease as the test compound displaces the fluorescent ligand from the receptor.
-
Plot the change in fluorescence polarization against the log concentration of the competitor.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in the radioligand assay protocol.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for a competitive binding assay.
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway.
References
- 1. Ring-substituted 1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes. 1. Synthesis and estrogen receptor binding affinity of 2,2'- and 3,3'-disubstituted hexestrols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically reactive estrogens: synthesis and estrogen receptor interactions of this compound ether derivatives and 4-substituted deoxythis compound derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen receptor based imaging agents. 2. Synthesis and receptor binding affinity of side-chain halogenated this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, receptor binding, and fluorescence properties of this compound-fluorophore conjugates: evaluation of site of attachment, fluorophore structure, and fluorophore-ligand spacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Ultrasensitive Quantification of Hexestrol in Water Samples by LC-MS/MS
Abstract
This application note details a robust and highly sensitive method for the trace analysis of Hexestrol, a synthetic non-steroidal estrogen, in various water matrices. The protocol employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for environmental monitoring and water quality assessment, offering low limits of detection and quantification.
Introduction
This compound is a synthetic estrogen that has been used in the past for medical purposes and as a growth promoter in livestock. Due to its potential endocrine-disrupting effects and persistence in the environment, monitoring its presence in water sources is of significant concern. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound in water samples using LC-MS/MS, a technique renowned for its selectivity and sensitivity.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step for trace analysis is the effective pre-concentration of the analyte and removal of matrix interferences. Solid-phase extraction is a widely used technique for this purpose.
Materials:
-
Water sample
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the SPE cartridge.
-
Equilibrate the cartridge by passing 6 mL of HPLC grade water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with a specific volume of a weak organic solvent solution (e.g., 5-10 mL of 5-15% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or a stream of nitrogen for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile (B52724) (e.g., 2 x 3 mL).[2]
-
-
Reconstitution:
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of this compound (e.g., ODS column).[3][4][5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and water is typically employed. For example, an isocratic mobile phase of methanol/water (80/20, v/v) can be used.[3][4][5]
-
Flow Rate: A flow rate in the range of 0.4-1.0 mL/min is common.[3][4][5][6]
-
Injection Volume: Typically 5-20 µL.
-
Column Temperature: Maintained at around 40°C.[6]
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) is generally used, often in the negative ion mode for phenolic compounds like this compound.[3][4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 269.1
-
Product Ions (Q3): m/z 133 and m/z 119[7]
-
-
Collision Energy: Optimized for the specific instrument and transitions, typically in the range of 15-45 eV.[7]
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in water samples based on various reported methods.
Table 1: Quantitative Performance Data for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Limit of Detection (LOD) | 0.05 - 0.10 ng/L[3][4] | 0.1 - 0.3 µg/L[2][3] | 0.15 ng/L[6] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.45 ng/L[6] |
| Linearity (r²) | ≥ 0.9992[3][4] | ≥ 0.998[3] | > 0.999[6] |
| Linear Range | 0.10 ng/L - 1.0 mg/L[3][4] | 2 - 50 µg/mL[3] | 0.5 - 500 µg/L[6] |
| Recovery | 89.9 - 102.5%[2][3] | 72 - 122%[3] | Not Specified |
| Relative Standard Deviation (RSD) | < 2.5%[2][3] | 1.5 - 9.8%[3] | < 4.843%[6] |
Visualization
The following diagram illustrates the general workflow for the trace analysis of this compound in water samples.
Caption: Workflow for the trace analysis of this compound in water samples.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in water samples. The combination of solid-phase extraction for sample enrichment and the high selectivity of tandem mass spectrometry allows for accurate quantification at trace levels. This method is a valuable tool for environmental laboratories and regulatory bodies involved in monitoring water quality and assessing the impact of endocrine-disrupting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trace analysis of diethylstilbestrol, dienestrol and this compound in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Trace analysis of diethylstilbestrol, dienestrol and this compound in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry [periodicos.capes.gov.br]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
Application of Hexestrol in MCF-7 Breast Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol is a synthetic, non-steroidal estrogen that exhibits a high binding affinity for the estrogen receptor (ER), comparable to or even greater than that of estradiol.[1] The MCF-7 breast cancer cell line, which is positive for estrogen receptor alpha (ERα), is a widely used in vitro model to investigate the mechanisms of estrogen-dependent tumor growth and to evaluate the efficacy of estrogenic and anti-estrogenic compounds.[2][3] this compound, by acting as a potent ER agonist, is expected to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis in MCF-7 cells. These application notes provide a comprehensive guide to studying the effects of this compound on MCF-7 cells, including detailed experimental protocols and expected outcomes based on the known actions of potent estrogens.
Data Presentation
Due to a lack of publicly available quantitative data specifically for this compound's effects on MCF-7 cells, the following tables present representative data based on the typical effects of potent estrogenic compounds on this cell line. Researchers should perform dose-response and time-course experiments to determine the precise quantitative effects of this compound.
Table 1: Representative Effect of a Potent Estrogen on MCF-7 Cell Viability (MTT Assay)
| Concentration (µM) | Treatment Time (hours) | % Cell Viability (Normalized to Control) | Estimated IC50 (µM) |
| 0 (Control) | 72 | 100 ± 5.0 | - |
| 0.01 | 72 | 120 ± 6.5 | - |
| 0.1 | 72 | 145 ± 8.0 | - |
| 1 | 72 | 110 ± 7.2 | - |
| 10 | 72 | 85 ± 5.9 | \multirow{2}{*}{~20-50} |
| 50 | 72 | 45 ± 4.3 | |
| 100 | 72 | 20 ± 3.1 |
Note: At lower concentrations, estrogens are expected to stimulate proliferation. At higher, potentially cytotoxic concentrations, a decrease in viability may be observed, leading to an IC50 value.
Table 2: Representative Effect of an Estrogenic Compound on Apoptosis in MCF-7 Cells (Annexin V-FITC/PI Assay)
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| 0 (Control) | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 1 (Stimulatory) | 1.5 ± 0.4 | 1.0 ± 0.3 | 2.5 ± 0.7 |
| 50 (Inhibitory) | 15.2 ± 2.1 | 10.5 ± 1.8 | 25.7 ± 3.9 |
Note: Stimulatory concentrations of estrogens typically suppress apoptosis, while very high or cytotoxic concentrations can induce it.
Table 3: Representative Effect of a Potent Estrogen on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65 ± 4.5 | 25 ± 3.0 | 10 ± 2.1 |
| Estrogen (e.g., 0.1 µM) | 45 ± 3.8 | 40 ± 3.5 | 15 ± 2.5 |
Note: Estrogenic compounds typically promote the transition from the G0/G1 phase to the S phase, indicating active cell division.[2]
Table 4: Representative Modulation of Key Signaling Proteins by a Potent Estrogen in MCF-7 Cells (Western Blot)
| Target Protein | Treatment (vs. Control) | Expected Fold Change |
| p-ERK1/2 | Estrogen | ↑ (Increase) |
| Total ERK1/2 | Estrogen | ↔ (No significant change) |
| p-Akt (Ser473) | Estrogen | ↑ (Increase) |
| Total Akt | Estrogen | ↔ (No significant change) |
| Bcl-2 | Estrogen | ↑ (Increase) |
| Bax | Estrogen | ↓ (Decrease) or ↔ |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture : Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Hormone Depletion : Before treatment, starve the cells in phenol (B47542) red-free DMEM/F12 medium supplemented with 5% charcoal-dextran stripped FBS for at least 72 hours to deplete endogenous hormones.[4]
-
This compound Preparation : Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in the hormone-free medium to achieve the desired final concentrations.[2]
-
Treatment : Replace the medium with the this compound-containing medium and incubate for the desired time periods (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]
-
Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[2]
-
Treatment : Treat the cells with varying concentrations of this compound for the desired duration.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Treatment : Treat MCF-7 cells with this compound in 6-well plates.
-
Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.[2]
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry : Analyze the samples by flow cytometry within one hour.[2]
Cell Cycle Analysis
This technique uses propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle.[2]
-
Treatment and Harvesting : Treat MCF-7 cells in 6-well plates, then harvest by trypsinization and wash with ice-cold PBS.[2]
-
Fixation : Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.[2]
-
Staining : Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.[2]
-
Flow Cytometry : Analyze the samples using a flow cytometer.[2]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.[2]
-
Cell Lysis : Treat MCF-7 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer : Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.[2]
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection : Detect the protein bands using an ECL substrate and an imaging system.[2]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexestrol-Induced Uterotrophic Response in Immature Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol is a synthetic non-steroidal estrogen that exhibits potent estrogenic activity. Its ability to induce a uterotrophic response, characterized by an increase in uterine weight, in immature female rats makes it a valuable tool in endocrinology and toxicology research. The uterotrophic assay is a standardized in vivo short-term screening test used to identify substances with estrogenic or anti-estrogenic properties. This document provides detailed application notes and protocols for utilizing this compound to induce a uterotrophic response in immature rats, a key model for assessing estrogenic activity and for studying the mechanisms of estrogen receptor (ER) signaling.
Data Presentation
The following table summarizes the quantitative data on the uterotrophic response induced by this compound in female rats. It is important to note that the experimental conditions in the cited studies may vary from the standard 3-day uterotrophic assay.
| Dose of this compound | Dosing Regimen | Animal Model | Change in Relative Uterine Weight (%) | Reference |
| 60 mg/kg/day | Oral, 6 weeks | Female rats | +79% | [1] |
| 60 mg/kg/day | 4 days | Female rats | +49% | [2] |
Experimental Protocols
Uterotrophic Assay in Immature Rats
This protocol is based on the OECD Test Guideline 440 for the Uterotrophic Bioassay in Rodents.[3][4][5]
a. Animal Model:
-
Species and Strain: Immature female rats (e.g., Sprague-Dawley, Wistar).
-
Age: Weaning age, typically 18 to 21 days old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with food and water ad libitum.
b. Materials:
-
This compound
-
Vehicle (e.g., corn oil, sesame oil)
-
Dosing gavage needles or subcutaneous injection needles
-
Analytical balance
-
Dissection tools
c. Dosing and Administration:
-
Dose Groups: A minimum of three dose groups of this compound and a vehicle control group should be used. A positive control group treated with a known estrogen, such as 17α-ethinylestradiol, is also recommended.
-
Dose Preparation: Prepare this compound solutions in the chosen vehicle to the desired concentrations.
-
Administration Route: Administration can be via oral gavage or subcutaneous injection.
-
Dosing Volume: The volume administered should be consistent across all animals (e.g., 5 ml/kg body weight).
-
Duration: Administer the assigned dose daily for three consecutive days.
d. Endpoint Measurement:
-
Necropsy: Approximately 24 hours after the last dose, euthanize the animals.
-
Uterine Dissection: Carefully dissect the uterus, trimming away any adhering fat and connective tissue.
-
Uterine Weight:
-
Wet Uterine Weight: Blot the uterus to remove excess fluid and weigh it immediately.
-
Blotted Uterine Weight: Gently press the uterus between two pieces of filter paper to remove luminal fluid before weighing.
-
-
Body Weight: Record the body weight of each animal daily.
e. Data Analysis:
-
Calculate the mean and standard deviation of the uterine weights (both wet and blotted) for each dose group.
-
Normalize the uterine weight to the terminal body weight (relative uterine weight).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there is a statistically significant increase in uterine weight in the this compound-treated groups compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Uterotrophic Response
This compound, as an estrogen mimic, exerts its effects primarily through the activation of estrogen receptor alpha (ERα). The binding of this compound to ERα initiates a cascade of molecular events leading to increased uterine cell proliferation and fluid accumulation (imbibition), resulting in an overall increase in uterine weight.
Caption: this compound binds to ERα, leading to gene transcription and cellular responses that cause uterine growth.
Experimental Workflow for Uterotrophic Assay
The following diagram illustrates the key steps in conducting a uterotrophic assay to assess the estrogenic activity of a test compound like this compound.
Caption: Workflow of the immature rat uterotrophic assay from animal preparation to data analysis.
Conclusion
The uterotrophic assay in immature rats is a robust and reliable method for evaluating the estrogenic properties of compounds like this compound. By following standardized protocols and understanding the underlying signaling pathways, researchers can effectively utilize this model to advance our knowledge of endocrine disruption and the mechanisms of hormone action. The provided data, protocols, and diagrams serve as a comprehensive resource for professionals in the field of endocrinology, toxicology, and drug development.
References
- 1. Subacute toxicity of diethylstilboestrol and hexoestrol in the female rat, and the effects of clomiphene pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pituitary-related weight changes affecting the liver, uterus and adrenal glands of rats treated with hexoestrol and clomiphene in high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urosphere.com [urosphere.com]
- 4. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay [pubmed.ncbi.nlm.nih.gov]
- 5. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of Radiolabeled Hexestrol for Estrogen Receptor Binding Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of radiolabeled hexestrol and its application in estrogen receptor (ER) binding studies. This compound, a nonsteroidal synthetic estrogen, is a valuable tool for investigating the pharmacology and function of estrogen receptors. Radiolabeled versions of this compound are essential for quantitative in vitro and in vivo receptor binding assays, which are crucial for drug screening and characterization. This application note outlines the synthesis of tritium-labeled this compound and provides a comprehensive protocol for a competitive estrogen receptor binding assay using rat uterine cytosol.
Introduction
This compound is a potent nonsteroidal estrogen that exhibits high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. Its structural similarity to the endogenous estrogen estradiol (B170435) makes it an excellent candidate for studying ER-ligand interactions. Radiolabeling of this compound with isotopes such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), fluorine-18 (B77423) (¹⁸F), or iodine-125 (B85253) (¹²⁵I) enables sensitive and quantitative detection in biological samples, facilitating the determination of receptor binding affinity and density[2][3][4]. These studies are fundamental in the development of novel therapeutics targeting the estrogen signaling pathway, which is implicated in various physiological and pathological processes, including breast cancer.
This application note provides a detailed methodology for the synthesis of tritium-labeled this compound and a step-by-step protocol for its use in a competitive receptor binding assay.
Synthesis of Radiolabeled this compound
Several methods have been developed for the synthesis of radiolabeled this compound and its derivatives. The choice of isotope and labeling strategy depends on the specific application. For in vitro receptor binding assays, tritium labeling is a common and effective approach due to the high specific activity achievable and the relatively long half-life of tritium.
Synthesis of [³H]-Hexestrol
The synthesis of tritium-labeled this compound can be achieved through the catalytic reduction of a suitable unsaturated precursor with tritium gas. A common precursor is 1-dehydrothis compound.
Protocol: Tritium Labeling of this compound
Materials:
-
1-dehydrothis compound
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Reaction vessel suitable for catalytic hydrogenation with tritium
-
High-performance liquid chromatography (HPLC) system for purification
-
Scintillation counter for radioactivity measurement
Procedure:
-
Preparation of the Precursor: Dissolve 1-dehydrothis compound in an anhydrous solvent in a reaction vessel.
-
Addition of Catalyst: Add a catalytic amount of palladium on carbon to the solution.
-
Introduction of Tritium Gas: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC by analyzing small aliquots.
-
Work-up: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude [³H]-hexestrol using reversed-phase HPLC to separate it from any unreacted precursor and byproducts.
-
Characterization and Quantification: Confirm the identity and radiochemical purity of the [³H]-hexestrol by co-elution with an authentic, non-radiolabeled this compound standard on HPLC. Determine the specific activity of the final product by measuring the radioactivity using a scintillation counter and quantifying the mass of the compound.
Estrogen Receptor Binding Studies
Radiolabeled this compound is a valuable tool for characterizing the binding of ligands to the estrogen receptor. Competitive binding assays are commonly used to determine the relative binding affinity of test compounds for the ER.
Data Presentation: Quantitative Binding Data
The following table summarizes the binding affinities of this compound and related compounds for the estrogen receptor.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Relative Binding Affinity (RBA, %) vs. Estradiol | Reference |
| This compound | ERα | 0.06 | ~302% | [1][5] |
| ERβ | 0.06 | ~234% | [1][5] | |
| This compound monomethyl ether | ER | - | 0.3 - 10% | [5] |
| This compound dimethyl ether | ER | Data not readily available; inferred to be very low | Estimated to be significantly <1% | [5] |
| Aziridine-substituted this compound derivatives | ER | - | 1.8% to 25% | [6] |
| This compound-linked cytotoxic agents | Estradiol receptors | - | ~1% | [7] |
| Fluorescent this compound derivatives | Estrogen receptors | - | ~1% to 5% | [8] |
| Estradiol | ERα / ERβ | - | 100% | [5] |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay using [³H]-hexestrol and rat uterine cytosol as a source of estrogen receptors[9][10].
Materials:
-
[³H]-Hexestrol (Radioligand)
-
Unlabeled this compound or 17β-estradiol (for non-specific binding and standard curve)
-
Test compounds
-
Rat uterine cytosol preparation (see protocol below)
-
Assay Buffer (TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[9]
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Protocol:
Part 1: Preparation of Rat Uterine Cytosol [9][10]
-
Tissue Collection: Euthanize female Sprague-Dawley rats (85-100 days old) that were ovariectomized 7-10 days prior. Quickly dissect the uteri, trim away fat and mesentery, and weigh the tissue. Uteri can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.
-
Homogenization: Homogenize the uterine tissue in ice-cold TEDG buffer (e.g., 0.1 g tissue per 4 mL buffer) using a tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.
-
Ultracentrifugation: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Cytosol Collection: The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA). The cytosol can be used immediately or aliquoted and stored at -80°C.
Part 2: Competitive Binding Assay [9][11]
-
Assay Setup: In microcentrifuge tubes, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of [³H]-hexestrol (typically at or below its Kd) and assay buffer.
-
Non-specific Binding: Add the same concentration of [³H]-hexestrol and a 100-fold excess of unlabeled 17β-estradiol or this compound.
-
Competition: Add the same concentration of [³H]-hexestrol and increasing concentrations of the test compound.
-
-
Incubation: Add the rat uterine cytosol preparation (e.g., 50-100 µg of protein per tube) to each tube. The total assay volume should be consistent (e.g., 0.5 mL). Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add an equal volume of ice-cold hydroxylapatite slurry or dextran-coated charcoal to each tube. Vortex and incubate on ice for 15-20 minutes. Centrifuge the tubes to pellet the adsorbent with the bound radioligand.
-
Quantification: Carefully transfer the supernatant (containing the free radioligand) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter. Alternatively, if using HAP, the pellet containing the bound ligand is washed and counted.
-
Data Analysis:
-
Calculate the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-hexestrol) from the resulting competition curve.
-
The Kᵢ value for the test compound can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor[12].
-
Visualizations
Synthesis of [³H]-Hexestrol
Caption: Workflow for the synthesis of tritium-labeled this compound.
Estrogen Receptor Competitive Binding Assay Workflow
Caption: Experimental workflow for a competitive estrogen receptor binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxothis compound derivatives labeled with fluorine-18. Synthesis, receptor binding and in vivo distribution of two non-steroidal estrogens as potential breast tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodohexestrols. I. Synthesis and photoreactivity of iodinated this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, receptor binding, and target-tissue uptake of carbon-11 labeled carbamate derivatives of estradiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, receptor binding, and fluorescence properties of this compound-fluorophore conjugates: evaluation of site of attachment, fluorophore structure, and fluorophore-ligand spacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoaffinity Chromatography in Hexestrol Residue Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol is a synthetic non-steroidal estrogen that was previously used as a growth promoter in livestock. Due to its potential carcinogenic effects, its use in food-producing animals is now banned in many countries. Consequently, sensitive and specific analytical methods are required to monitor for illegal use and ensure food safety. Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen. When coupled with analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), IAC provides a robust method for the trace-level detection of this compound residues in complex biological matrices.
This document provides detailed application notes and protocols for the use of immunoaffinity chromatography in the screening of this compound residues in various biological samples.
Principle of Immunoaffinity Chromatography for this compound Screening
Immunoaffinity chromatography for this compound screening is based on the highly specific and reversible interaction between an anti-hexestrol antibody and the this compound molecule. The process involves the following key steps:
-
Immobilization: A monoclonal or polyclonal antibody with high affinity and specificity for this compound is covalently bound to a solid support matrix, typically agarose (B213101) or sepharose beads, and packed into a column.
-
Sample Loading: A prepared sample extract is passed through the immunoaffinity column. As the sample percolates through the column, the this compound molecules bind to the immobilized antibodies.
-
Washing: The column is washed with a buffer solution to remove unbound matrix components and other interfering substances, while the this compound remains bound to the antibodies.
-
Elution: A change in pH or solvent composition is used to disrupt the antibody-antigen interaction, releasing the purified and concentrated this compound from the column.
-
Analysis: The eluate containing the purified this compound is then analyzed using a suitable analytical technique, such as HPLC with ultraviolet or fluorescence detection, or more definitively, with tandem mass spectrometry (LC-MS/MS or GC-MS).
Data Presentation
The following tables summarize the quantitative data from various studies on the application of immunoaffinity chromatography for this compound residue screening.
Table 1: Recovery Rates of this compound using Immunoaffinity Chromatography in Various Matrices
| Matrix | Spiking Level | Recovery Rate (%) | Analytical Method |
| Bovine Urine | 2.0 µg/L | 96 - 106% | GC-MS[1] |
| Bovine Plasma | Not Specified | 28 - 96% | GC-MS[2][3] |
| Milk | 0.5 ng/mL | 60.48 - 102.19% | ic-ELISA[4][5] |
| Milk | 1.0 ng/mL | 60.48 - 102.19% | ic-ELISA[4][5] |
| Milk | 5.0 ng/mL | 60.48 - 102.19% | ic-ELISA[4][5] |
| Buffer | Not Specified | 28 - 96% | GC-MS[2][3] |
Table 2: Detection and Quantification Limits for this compound using Immunoaffinity Chromatography
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Bovine Urine | 0.84 µg/L (Detection Capability) | Not Reported | GC-MS[6] |
| Meat & Fish | Not Reported | 500 ng/kg | GC-MS[7] |
| Milk | 10 µg/L (Visual Cutoff) | Not Reported | Immunochromatographic Assay[4][5] |
Table 3: Cross-Reactivity of an Anti-Hexestrol Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| This compound (HES) | 100 |
| Diethylstilbestrol (DES) | 65.21[4] |
| Dienestrol (B18971) (DIEN) | < 0.1 |
| Estradiol | < 0.1 |
| Progesterone | < 0.1 |
| Testosterone | < 0.1 |
| Zeranol (B1682423) | < 0.1 |
Experimental Workflow
// Invisible edges for layout Sample -> Load [style=invis]; Load -> Evaporation [style=invis]; } dot Caption: General workflow for this compound residue screening using immunoaffinity chromatography.
Experimental Protocols
Protocol 1: Sample Preparation
A. Bovine Urine [8]
-
Thaw frozen urine samples overnight at 4°C.
-
Transfer 6 mL of each urine sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Centrifuge at 4000 x g for 10 minutes.
-
Decant 5.0 mL of the supernatant into a fresh tube for IAC cleanup.
-
For samples intended for ELISA, dilute the milk sample with an equal volume of 0.01 M PBS containing 20% Methanol.
-
For immunochromatographic strips, samples can often be directly applied without pretreatment.
C. Meat (Muscle Tissue) - General Protocol
-
Weigh 5 g of finely chopped muscle tissue into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of 0.2 M sodium acetate (B1210297) solution and shake for 10 minutes.
-
For conjugated residues, enzymatic hydrolysis with β-glucuronidase/arylsulfatase can be performed at this stage (e.g., incubate at 37°C for 1 hour).
-
Add 10 mL of acetonitrile, and homogenize the mixture at high speed for 1 minute.
-
Add salts such as anhydrous magnesium sulfate (B86663) and sodium acetate to induce phase separation.
-
Centrifuge at 4000 x g for 5 minutes at 4°C.
-
Collect the supernatant (acetonitrile layer) and proceed to the IAC cleanup.
Protocol 2: Immunoaffinity Chromatography Cleanup
This protocol is a general guideline and may need optimization based on the specific IAC column used.
-
Column Equilibration:
-
Bring the immunoaffinity column to room temperature.
-
Remove the top and bottom caps (B75204) and let the storage buffer drain by gravity.
-
Equilibrate the column by passing 15 mL of wash buffer (e.g., Phosphate Buffered Saline, PBS) through the column.
-
-
Sample Loading:
-
Load the prepared sample supernatant onto the column.
-
Allow the sample to pass through the column by gravity at a flow rate of approximately 1-2 drops per second. Do not let the column run dry.
-
-
Washing:
-
After the entire sample has passed through, wash the column with 2 portions of 5 mL of wash buffer (e.g., PBS).
-
Follow with a wash of 5 mL of deionized water to remove residual salts.
-
-
Elution:
-
Place a clean collection tube under the column.
-
Elute the bound this compound by adding 3 mL of 70% ethanol (B145695) to the column.[8] Other elution solvents like acetone-water (95:5 v/v) have also been used.[2][3]
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., 1 mL of mobile phase for LC-MS/MS).
-
Protocol 3: Preparation of Anti-Hexestrol Immunoaffinity Column
This protocol describes the general steps for preparing an in-house immunoaffinity column.
-
Antibody Production:
-
Synthesize a this compound-protein conjugate (e.g., this compound-KLH) to be used as an immunogen.
-
Immunize laboratory animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies, respectively.
-
Purify the immunoglobulin G (IgG) fraction from the antiserum or hybridoma supernatant.
-
-
Antibody Immobilization on CNBr-activated Sepharose:
-
Swell and wash the required amount of CNBr-activated Sepharose 4B with 1 mM HCl.
-
Wash the beads with coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Immediately add the purified antibody solution (in coupling buffer) to the beads and incubate with gentle mixing for 2 hours at room temperature or overnight at 4°C.
-
Block any remaining active groups on the Sepharose by incubating with a blocking agent (e.g., 0.1 M Tris-HCl, pH 8.0) for 2 hours at room temperature.
-
Wash the beads with alternating low and high pH buffers (e.g., 0.1 M acetate buffer, pH 4.0, and 0.1 M Tris-HCl, pH 8.0, both containing 0.5 M NaCl) to remove non-covalently bound antibodies.
-
Resuspend the immunoaffinity resin in a storage buffer (e.g., PBS with a preservative) and pack into a suitable column.
-
Protocol 4: Analysis by LC-MS/MS
This is an exemplary protocol and should be optimized for the specific instrument used.
-
LC System: Agilent 1260 HPLC or equivalent.
-
MS System: AB SCIEX QTRAP 4500 LC/MS/MS System or equivalent.
-
Column: C18 column (e.g., 3 x 50 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from any remaining matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.
Conclusion
Immunoaffinity chromatography is a powerful tool for the selective extraction and concentration of this compound from complex matrices, enabling sensitive and reliable screening. The protocols and data presented provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for this compound residue analysis, contributing to enhanced food safety monitoring. The high specificity of the antibody-antigen interaction in IAC significantly reduces matrix effects, leading to improved accuracy and precision in subsequent analytical measurements.
References
- 1. scispace.com [scispace.com]
- 2. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of diethylstilbestrol, dienestrol and this compound in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation of screening method for residues of diethylstilbestrol, dienestrol, this compound, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple, Efficient, Eco-Friendly Sample Preparation Procedure for the Simultaneous Determination of Hormones in Meat and Fish Products by Gas Chromatography—Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. timothyspringer.org [timothyspringer.org]
Application Notes and Protocols for Developing Hexestrol-Linked Cytotoxic Agents in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol, a synthetic nonsteroidal estrogen, exhibits a strong affinity for estrogen receptors (ERs), which are often overexpressed in hormone-dependent cancers such as breast cancer.[1] This inherent targeting capability makes this compound an attractive scaffold for the development of cytotoxic agents designed to selectively eliminate cancer cells while minimizing off-target toxicity. By conjugating this compound with potent cytotoxic moieties, such as nitrogen mustards or nitrosoureas, it is possible to create targeted therapies that concentrate the cytotoxic payload at the tumor site.[2][3] These this compound-linked cytotoxic agents represent a promising strategy in cancer research, aiming to enhance therapeutic efficacy and reduce the side effects associated with conventional chemotherapy.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and in vitro evaluation of this compound-linked cytotoxic agents.
Data Presentation
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Synthetic Derivative 1 | MCF-7 | 9.9 ± 0.57 | Doxorubicin | ~1.0 |
| MDA-MB-231 | 11.7 ± 1.8 | Doxorubicin | ~0.5 | |
| T-47D | 6.9 ± 0.65 | Doxorubicin | ~1.2 | |
| Synthetic Derivative 2 | MCF-7 | 10.3 ± 0.58 | Doxorubicin | ~1.0 |
| MDA-MB-231 | 6.1 ± 2.3 | Doxorubicin | ~0.5 | |
| T-47D | 5.3 ± 0.66 | Doxorubicin | ~1.2 | |
| Synthetic Derivative 3 | MCF-7 | 3.54 ± 0.76 | Doxorubicin | ~1.0 |
| MDA-MB-231 | 5.3 ± 0.69 | Doxorubicin | ~0.5 | |
| Nitrogen Mustard Derivative | A549 | 13.1 ± 2.7 | Cisplatin | ~5.0 |
| NCI-H460 | 14.2 ± 3.3 | Cisplatin | ~4.0 |
Note: The data presented are for various synthetic derivatives and are intended to serve as a general reference.[2][4] Researchers should establish baseline cytotoxicity for their specific cell lines and reference compounds.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Nitrogen Mustard Conjugate
This protocol provides a general method for the synthesis of a this compound-nitrogen mustard conjugate. Specific reaction conditions may need to be optimized.
Materials:
-
This compound
-
N,N-bis(2-hydroxyethyl)aniline
-
Thionyl chloride
-
Potassium carbonate (K2CO3)
-
Anhydrous acetone
-
Anhydrous acetonitrile
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Alkylation of this compound:
-
Dissolve this compound (1 eq) in anhydrous acetone.
-
Add K2CO3 (2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add 1,4-dibromobutane (5 eq) and reflux the reaction mixture for 8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain mono-alkylated this compound.
-
-
Coupling with the Nitrogen Mustard Precursor:
-
Dissolve the mono-alkylated this compound (1 eq) in anhydrous acetonitrile.
-
Add N,N-bis(2-hydroxyethyl)aniline (1.2 eq) and reflux for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent and purify the product by column chromatography.
-
-
Chlorination to form the Nitrogen Mustard:
-
Dissolve the product from the previous step (1 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add thionyl chloride (3 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with ice-water.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the final this compound-nitrogen mustard conjugate by column chromatography.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound-linked agents on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-linked cytotoxic agent stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-linked cytotoxic agent in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
-
Protocol 3: Estrogen Receptor Competitive Binding Assay
This protocol is to determine the binding affinity of the this compound-linked cytotoxic agents to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of ER)
-
[3H]-Estradiol (radiolabeled ligand)
-
Unlabeled Estradiol (B170435) (for standard curve)
-
This compound-linked cytotoxic agent
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled estradiol and the this compound-linked cytotoxic agent.
-
Prepare a working solution of [3H]-Estradiol.
-
-
Binding Reaction:
-
In microcentrifuge tubes, add the assay buffer, the diluted unlabeled estradiol or test compound, and the [3H]-Estradiol.
-
Add the rat uterine cytosol to initiate the binding reaction.
-
Incubate the tubes at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound [3H]-Estradiol.
-
Incubate for 10-15 minutes at 4°C with occasional mixing.
-
Centrifuge the tubes at high speed to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Carefully transfer the supernatant (containing the bound [3H]-Estradiol) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [3H]-Estradiol against the concentration of the competitor (unlabeled estradiol or test compound).
-
Determine the IC50 value for the test compound and calculate its relative binding affinity (RBA) compared to estradiol.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the design and synthesis of this compound-linked cytotoxic agents.
Caption: Proposed signaling pathway of this compound-linked cytotoxic agents in ER+ cancer cells.
Caption: Experimental workflow for the in vitro evaluation of this compound-linked cytotoxic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-linked cytotoxic agents: synthesis and binding affinity for estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hexestrol to Study Mitochondrial Dynamics in Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol (HES) is a synthetic non-steroidal estrogen that has been shown to adversely affect oocyte quality.[1][2][3][4] Recent studies have demonstrated that this compound exposure perturbs mitochondrial dynamics, leading to mitochondrial dysfunction, oxidative stress, and apoptosis, which ultimately impairs oocyte maturation and developmental competence.[1][2][3][4] These findings establish this compound as a valuable chemical tool for researchers studying the intricate role of mitochondrial dynamics in oocyte biology, reproductive toxicology, and the development of potential therapeutic interventions for infertility.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate mitochondrial dynamics in oocytes.
Mechanism of Action
This compound disrupts the delicate balance of mitochondrial fission and fusion in oocytes.[1][2] This imbalance leads to aberrant mitochondrial distribution, compromised mitochondrial membrane potential, and an accumulation of reactive oxygen species (ROS).[1][2][3][4] The subsequent cellular stress cascade involves elevated intracellular calcium levels, DNA damage, and the initiation of apoptosis, culminating in meiotic arrest and reduced oocyte quality.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of oocyte quality and mitochondrial function, based on studies in mouse oocytes.
Table 1: Effect of this compound on Oocyte Maturation
| This compound Concentration (μM) | Germinal Vesicle Breakdown (GVBD) Rate (%) | First Polar Body (PB1) Extrusion Rate (%) |
| 0 (Control) | ~95% | ~85% |
| 50 | ~90% | ~70% |
| 80 | ~85% | ~55% |
| 100 | ~80%* | ~40% |
| *p < 0.05, ***p < 0.001 compared to control. Data adapted from Niu et al., 2021.[1][2] |
Table 2: Effect of this compound (100 μM) on Mitochondrial and Cellular Parameters
| Parameter | Control (Normalized Value) | This compound-Treated (Normalized Value) | P-value |
| Mitochondrial Distribution (Fluorescence Intensity) | 1.0 | Significantly Reduced | < 0.001 |
| Mitochondrial Membrane Potential (JC-1 Aggregate/Monomer Ratio) | 1.0 | Significantly Reduced | < 0.001 |
| Intracellular ROS Levels (Fluorescence Intensity) | 1.0 | Significantly Increased | < 0.001 |
| Intracellular Ca2+ Levels (Fluorescence Intensity) | 1.0 | Significantly Increased | < 0.001 |
| DNA Damage (γH2AX Fluorescence Intensity) | 1.0 | Significantly Increased | < 0.001 |
| Early Apoptosis (Annexin-V Fluorescence Intensity) | 1.0 | Significantly Increased | < 0.001 |
| Data adapted from Niu et al., 2021.[1][2] |
Table 3: Effect of this compound (100 μM) on Mitochondrial Dynamics Proteins
| Protein | Control (Relative Expression) | This compound-Treated (Relative Expression) | P-value |
| Drp1 | 1.0 | Significantly Increased | < 0.001 |
| p-Drp1 (Ser616) | 1.0 | Significantly Increased | < 0.001 |
| Mfn1 | 1.0 | Significantly Reduced | < 0.001 |
| Data adapted from Niu et al., 2021.[2] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on oocyte mitochondrial dynamics.
Oocyte Collection and In Vitro Maturation (IVM)
-
Oocyte Collection : Collect fully grown, germinal vesicle (GV)-intact oocytes from the ovaries of primed female mice.
-
Culture Medium : Use a suitable maturation medium, such as M2 medium, supplemented with necessary growth factors.
-
This compound Treatment : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the maturation medium to achieve the desired final concentrations (e.g., 0, 50, 80, 100 μM).
-
IVM : Culture the oocytes in the this compound-containing or control medium at 37°C in a humidified atmosphere of 5% CO2.
-
Assessment of Maturation : After the appropriate culture period (e.g., 12-14 hours for mouse oocytes), assess the maturation status by observing the extrusion of the first polar body (PB1) under a microscope.
Analysis of Mitochondrial Distribution
-
Staining : Incubate live oocytes in maturation medium containing 200-500 nM MitoTracker Red CMXRos for 30 minutes at 37°C.
-
Washing : Wash the oocytes three times in fresh, pre-warmed M2 medium.
-
Imaging : Mount the oocytes on a glass-bottom dish and image using a confocal microscope.
-
Quantification : Measure the fluorescence intensity of MitoTracker Red in the whole oocyte or specific regions of interest using image analysis software (e.g., ImageJ/Fiji).
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Staining : Incubate live oocytes in maturation medium containing 2 μM of the ratiometric dye JC-1 for 30 minutes at 37°C.
-
Washing : Wash the oocytes three times in fresh, pre-warmed M2 medium.
-
Imaging : Image the oocytes using a confocal microscope with appropriate filter sets to detect both the red fluorescence of JC-1 aggregates (high ΔΨm) and the green fluorescence of JC-1 monomers (low ΔΨm).
-
Quantification : Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Detection of Intracellular Reactive Oxygen Species (ROS)
-
Staining : Incubate live oocytes in maturation medium containing 10 μM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) for 20 minutes at 37°C.
-
Washing : Wash the oocytes three times in fresh, pre-warmed M2 medium.
-
Imaging : Image the oocytes using a confocal microscope with the appropriate filter set for detecting the green fluorescence of oxidized DCF.
-
Quantification : Measure the average fluorescence intensity of DCF within the oocytes.
Measurement of Intracellular Calcium (Ca2+)
-
Staining : Incubate live oocytes in maturation medium containing 5 μM Fluo-4 AM for 30 minutes at 37°C.
-
Washing : Wash the oocytes three times in fresh, pre-warmed M2 medium.
-
Imaging : Image the oocytes using a confocal microscope with the appropriate filter set for Fluo-4.
-
Quantification : Measure the average fluorescence intensity of Fluo-4 within the oocytes.
Assessment of DNA Damage
-
Fixation and Permeabilization : Fix the oocytes in 4% paraformaldehyde for 30 minutes and then permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Blocking : Block the oocytes in a solution containing 1% BSA for 1 hour.
-
Primary Antibody Incubation : Incubate the oocytes with a primary antibody against γH2AX (a marker for DNA double-strand breaks) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the oocytes and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
DNA Staining : Counterstain the DNA with DAPI.
-
Imaging and Quantification : Image the oocytes using a confocal microscope and quantify the fluorescence intensity of the γH2AX signal.
Apoptosis Assay
-
Staining : Incubate live oocytes in a binding buffer containing Annexin V-FITC for 20 minutes at room temperature in the dark.
-
Washing : Wash the oocytes three times in the binding buffer.
-
Imaging and Quantification : Image the oocytes immediately using a confocal microscope and quantify the fluorescence intensity of the Annexin V-FITC signal on the oocyte membrane.
Visualizations
Signaling Pathway of this compound-Induced Oocyte Damage
Caption: this compound-induced signaling cascade in oocytes.
Experimental Workflow for Studying this compound's Effect on Oocytes
Caption: Workflow for analyzing this compound's impact on oocytes.
Logical Relationship: this compound to Reduced Oocyte Quality
Caption: this compound's detrimental effect on oocyte quality.
References
- 1. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function [frontiersin.org]
- 3. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function [ouci.dntb.gov.ua]
Application Note & Protocol: Rodent Uterotrophic Assay for Hexestrol Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rodent uterotrophic bioassay is a standardized, short-term in vivo screening method used to identify chemicals with estrogenic or anti-estrogenic activity.[1][2][3][4] The assay is based on the principle that the uterus of an immature or ovariectomized female rodent undergoes rapid weight gain (uterotrophic response) when stimulated by estrogenic compounds.[2][3][5] This response is primarily due to cellular proliferation and increased water imbibition in uterine tissues.[4] Hexestrol is a potent, nonsteroidal synthetic estrogen that binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), making it a suitable candidate for evaluation with this assay.[6][7][8] This document provides a detailed protocol for assessing the estrogenic activity of this compound based on the OECD Test Guideline 440.[1][4][5]
Principle of the Assay
The uterotrophic assay's sensitivity relies on using a rodent model where the hypothalamic-pituitary-ovarian axis is not yet functional, resulting in low endogenous estrogen levels.[1][3] This is achieved by using either:
-
Immature female rats: Weaned but pre-pubertal (around 21 days old).[3][9]
-
Ovariectomized (OVX) adult female rats or mice: Surgical removal of the ovaries eliminates the primary source of endogenous estrogens.[1][10]
Administration of an estrogenic substance like this compound to these animals is expected to cause a statistically significant increase in uterine weight compared to a vehicle-treated control group.[1]
Signaling Pathway of Estrogenic Activity
This compound, like other estrogens, exerts its effects by binding to intracellular estrogen receptors (ER). This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs), initiating the transcription of estrogen-responsive genes. This cascade of gene activation ultimately results in protein synthesis, cellular proliferation, and the characteristic increase in uterine tissue mass.
Caption: Mechanism of this compound-induced estrogenic response.
Experimental Protocol
This protocol is adapted from the OECD Test Guideline 440 for the uterotrophic bioassay.[1][5]
-
Species: Immature female rats (e.g., Sprague-Dawley or Wistar strain).
-
Age: Dosing should begin between postnatal day 18 and 21, and be completed by day 25 to avoid the onset of puberty.[4]
-
Housing: Animals should be housed in a controlled environment (22±3 °C, 30-70% humidity, 12h light/dark cycle) with access to a low-phytoestrogen diet and water ad libitum.
-
Group Size: A minimum of 6 animals per dose group is required.[1][2]
-
This compound (CAS 84-16-2)[11]
-
Vehicle (e.g., corn oil, sesame oil, or 0.5% w/v carboxymethyl cellulose)
-
Positive Control: 17α-Ethinylestradiol (EE)
-
Anesthetic for euthanasia (e.g., CO2, isoflurane)
-
Dissection tools
-
Analytical balance (readable to 0.1 mg)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).[7]
-
Prepare the final dosing solutions by diluting the stock solution in the chosen vehicle. The concentration of the organic solvent should be minimal and consistent across all groups.
-
A minimum of two dose levels for the test substance (this compound) plus a vehicle control and a positive control group are required.[1][2]
The following diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the rodent uterotrophic assay.
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days before the start of the study.
-
Randomization: Randomize animals into treatment groups (Vehicle Control, Positive Control, this compound Dose 1, this compound Dose 2, etc.).
-
Administration: Administer the test substance (this compound), vehicle, or positive control daily for three consecutive days.[1][3][9] The preferred routes of administration are oral gavage or subcutaneous injection.[1][10] The volume administered should be based on the most recent body weight.
-
Observations: Record the body weight of each animal daily, just prior to dosing.[1][3] Make clinical observations at least once daily.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.[1][2]
-
Uterine Dissection and Weighing:
-
Carefully dissect the entire uterus, including the cervix and both uterine horns.
-
Trim away any adhering fat and connective tissue.
-
Record the "wet uterine weight" (uterus filled with luminal fluid).
-
Carefully nick each uterine horn and gently blot on moist filter paper to remove luminal fluid.
-
Immediately record the "blotted uterine weight". This is the primary endpoint for the assay.[2]
-
Data Presentation and Analysis
A positive uterotrophic response is defined as a statistically significant increase in the mean uterine weight of a this compound-treated group compared to the vehicle control group.[1]
The following table presents example data that could be generated from a uterotrophic assay testing this compound.
| Treatment Group | Dose (mg/kg/day) | N | Mean Body Weight (g) | Mean Blotted Uterine Weight (mg) | Uterine Wt. / Body Wt. Ratio (mg/g) |
| Vehicle Control | 0 | 6 | 55.2 ± 2.1 | 20.5 ± 3.4 | 0.37 |
| Positive Control (EE) | 0.003 | 6 | 54.8 ± 1.9 | 75.3 ± 8.1 | 1.37 |
| This compound | 3.0 | 6 | 55.5 ± 2.5 | 68.9 ± 7.5 | 1.24 |
| This compound | 6.0 | 6 | 53.9 ± 2.8 | 82.1 ± 9.2* | 1.52 |
*Indicates a statistically significant difference (p < 0.05) compared to the Vehicle Control group. Data are presented as Mean ± SD and are hypothetical for illustrative purposes.
-
Analyze uterine weight data for homogeneity of variance and normality.
-
Use a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the means of the dosed groups to the vehicle control group.
-
The level of significance should be set at p < 0.05.
Conclusion
The rodent uterotrophic bioassay is a robust and reliable method for determining the in vivo estrogenic activity of compounds like this compound. A significant increase in uterine weight following this compound administration provides strong evidence of its estrogen receptor agonist activity. This protocol, aligned with international guidelines, provides a framework for conducting these assessments in a standardized and reproducible manner.
References
- 1. oecd.org [oecd.org]
- 2. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urosphere.com [urosphere.com]
- 4. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. lktlabs.com [lktlabs.com]
Troubleshooting & Optimization
improving Hexestrol solubility in DMSO and aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Hexestrol in DMSO and aqueous buffers. Below you will find troubleshooting guides and FAQs to address common experimental challenges.
Solubility Data Summary
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes quantitative solubility data from various sources.
| Solvent/Vehicle System | Solubility | Solution Appearance | Notes |
| DMSO | 100 mg/mL (369.86 mM)[1][2] | Clear Solution | Requires sonication to achieve maximum solubility.[1][2] |
| 50 mg/mL (184.93 mM)[3] | Clear Solution | Sonication is recommended.[3] | |
| 20 mg/mL[4] | Clear Solution | - | |
| ≥12.65 mg/mL[5][6] | Clear Solution | - | |
| Ethanol | ≥64 mg/mL[6] | Clear Solution | - |
| 39 mg/mL (144.25 mM)[3] | Clear Solution | Sonication is recommended.[3] | |
| 30 mg/mL[4] | Clear Solution | - | |
| DMF | 30 mg/mL[4] | Clear Solution | - |
| Aqueous Buffers | |||
| Water / PBS | Practically Insoluble[7][8][9] | - | This compound has very low solubility in purely aqueous media. |
| Ethanol:PBS (pH 7.2) (1:9) | 0.1 mg/mL[4] | Clear Solution | A co-solvent system is necessary for aqueous solubility. |
| Formulations for in vivo Use | |||
| 10% DMSO >> 90% Corn Oil | ≥ 2.08 mg/mL (7.69 mM)[1][2] | Clear Solution | A common vehicle for oral gavage or injection.[10] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (7.69 mM)[1] | Clear Solution | Cyclodextrins can significantly enhance aqueous solubility.[1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | 2.08 mg/mL (7.69 mM)[1][2] | Suspended Solution | This formulation creates a suspension and requires sonication.[1][2] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for successfully preparing this compound solutions. The following protocols outline standard procedures for creating stock and working solutions.
Protocol 1: Preparing a High-Concentration DMSO Stock Solution
This protocol is the standard first step for most in vitro and in vivo experiments.
Methodology:
-
Weigh the desired amount of this compound powder in a sterile, appropriate-sized vial.
-
Add the calculated volume of pure, anhydrous DMSO to achieve the target concentration (e.g., 50-100 mg/mL).
-
Vortex the vial briefly to mix the powder and solvent.
-
Place the vial in a water bath sonicator.
-
Sonicate the solution until the this compound is completely dissolved, resulting in a clear solution. This may take several minutes.[1][2] Gentle heating (37°C) can be used concurrently to aid dissolution.[11]
-
Once fully dissolved, aliquot the stock solution into smaller volumes for storage to avoid repeated freeze-thaw cycles.[2]
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
Protocol 2: Preparing an Aqueous Working Solution with Co-solvents
This method is common for preparing formulations for in vivo administration where a suspension is acceptable.
Methodology:
-
Begin with a high-concentration this compound stock solution in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, add the required volume of PEG300 (e.g., 400 µL for a final 40% concentration).
-
Add the required volume of the DMSO stock solution to the PEG300 (e.g., 100 µL for a final 10% concentration) and mix thoroughly.
-
Add Tween-80 (e.g., 50 µL for a final 5% concentration) and mix again.
-
Slowly add saline while vortexing to reach the final volume (e.g., 450 µL for a final 45% concentration).
-
The final mixture will be a suspended solution. Sonicate briefly before use to ensure homogeneity.[1][2] This working solution should be prepared fresh and used the same day.[2][12]
Troubleshooting Guide
Q: My this compound is not dissolving in DMSO, even after vortexing.
A: this compound requires significant energy to dissolve fully in DMSO at high concentrations. Simple vortexing is often insufficient.
-
Solution: Use a water bath sonicator. The ultrasonic waves provide the necessary energy to break down the solute lattice.[1] Gentle warming to 37°C can also help.[11] Ensure you are not exceeding the maximum solubility limits (see table above).
Q: When I dilute my DMSO stock solution with an aqueous buffer (like PBS or cell media), a precipitate forms immediately.
A: This is a common phenomenon known as "precipitation upon dilution." this compound is practically insoluble in water, and when the percentage of DMSO in the final solution drops too low, the compound crashes out of solution.[8][9]
-
Troubleshooting Steps:
-
Vortex/Sonicate: Immediately after dilution, vortex vigorously or sonicate the solution. For many compounds, this is enough to redissolve the precipitate.[11]
-
Check Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. However, this low concentration may not be sufficient to keep this compound in solution. You may need to optimize the balance between solubility and cell tolerance.
-
Use an Intermediate Co-solvent: Before adding the aqueous buffer, dilute the DMSO stock in a more miscible solvent like ethanol.
-
Use a Solubilizing Agent: For a clear aqueous solution, consider using a vehicle containing a solubilizer like SBE-β-CD (Sulfobutylether-β-cyclodextrin).[1]
-
Q: My final solution is cloudy. Is this acceptable?
A: It depends on the formulation and intended use.
-
Clear Solution: Required for many in vitro assays, especially those involving optical measurements (e.g., spectrophotometry), and for intravenous injections. Formulations with high DMSO content or those using cyclodextrins typically yield clear solutions.[1]
-
Suspended Solution: A cloudy appearance indicates a suspension of fine particles. This is acceptable and often intended for specific administration routes like oral gavage or intraperitoneal injection, where the particles can dissolve over time in vivo. The co-solvent formulation described in Protocol 2 intentionally produces a suspension.[1][2] Always sonicate a suspension immediately before use to ensure a uniform dose.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers? this compound is a lipophilic (fat-soluble) molecule, meaning it does not readily dissolve in water-based (hydrophilic) solvents like PBS or saline.[9][13] Its chemical structure lacks sufficient polar groups to interact favorably with water molecules, leading to very low aqueous solubility.
Q2: What is SBE-β-CD and how does it work? SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a type of cyclodextrin (B1172386), which is a cyclic oligosaccharide. It has a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity. The non-polar this compound molecule can be encapsulated within this cavity, forming a complex. This complex has a water-soluble exterior, dramatically increasing the apparent solubility of this compound in aqueous solutions.[14]
Q3: Can I prepare a large batch of my aqueous working solution and store it? It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them within the same day.[2] Aqueous solutions of poorly soluble compounds are often less stable and can be prone to precipitation or degradation over time, especially if stored at room temperature or 4°C. Stock solutions in 100% DMSO are much more stable when stored properly at -20°C or -80°C.[2]
Q4: What is the difference between solubility and dissolution rate?
-
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable, clear solution at a given temperature.
-
Dissolution Rate is how fast the substance dissolves. Techniques like sonication or reducing particle size (micronization) primarily increase the dissolution rate, helping the compound reach its maximum solubility faster.[13][15]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. apexbt.com [apexbt.com]
- 7. Cas 5776-72-7,this compound | lookchem [lookchem.com]
- 8. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 84-16-2: this compound | CymitQuimica [cymitquimica.com]
- 10. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. mdpi.com [mdpi.com]
- 15. ijmsdr.org [ijmsdr.org]
Technical Support Center: Preventing Hexestrol Degradation in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Hexestrol during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and solutions.
Issue 1: Discoloration or Change in Appearance of this compound Solution
-
Symptom: The this compound solution, which is typically colorless, develops a yellowish or brownish tint over time.
-
Probable Cause: This is a common indicator of oxidative degradation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This process leads to the formation of colored species, such as quinones.[1]
-
Solutions:
-
Inert Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Antioxidants: Add a suitable antioxidant to the solution. Ascorbic acid or butylated hydroxytoluene (BHT) are commonly used for phenolic compounds.
-
Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Purity Check: Ensure the solvent used is of high purity and free from peroxide impurities, which can initiate oxidation.
-
Issue 2: Decreased Potency or Concentration of this compound Over Time
-
Symptom: Analytical testing (e.g., HPLC) reveals a decrease in the concentration of the active this compound compound in the stored sample.
-
Probable Cause: This indicates chemical degradation, which can occur through several pathways:
-
Oxidation: As mentioned above, oxidation is a primary degradation pathway for phenolic compounds.[1]
-
Photodegradation: this compound is known to be sensitive to light.[2] Exposure to UV or even ambient light can lead to photochemical reactions that break down the molecule.
-
Hydrolysis: Although less common for the core structure of this compound, ester derivatives of this compound would be susceptible to hydrolysis, especially at non-neutral pH.
-
-
Solutions:
-
Light Protection: Store this compound solutions in amber-colored vials or wrap the container in aluminum foil to protect it from light.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of all chemical degradation reactions.
-
pH Control: Maintain the pH of the solution within a stable range, typically close to neutral, using a suitable buffer system if necessary.
-
Proper Sealing: Ensure the storage container is tightly sealed to prevent solvent evaporation, which would concentrate the drug and potentially accelerate degradation, and to keep out moisture and oxygen.
-
Issue 3: Formation of Precipitates in this compound Solution
-
Symptom: Solid particles or cloudiness appear in a previously clear this compound solution.
-
Probable Cause:
-
Degradation Products: Some degradation products may have lower solubility in the storage solvent than the parent this compound molecule, leading to their precipitation.
-
Solubility Issues: If the storage temperature is lowered significantly, the solubility of this compound itself might decrease, causing it to crystallize out of the solution.
-
Interactions with Container: Leaching of substances from the container material could potentially react with this compound or alter the solution properties, causing precipitation.
-
-
Solutions:
-
Solvent Selection: Choose a solvent system in which both this compound and its potential degradation products are sufficiently soluble at the intended storage temperature.
-
Temperature Evaluation: Before committing to long-term storage at a very low temperature, perform a short-term study to ensure the compound remains in solution.
-
Container Compatibility: Use high-quality, inert storage containers (e.g., borosilicate glass) to minimize the risk of leaching.
-
Filtration: If a precipitate is observed, it should be analyzed to determine its identity. The solution may be filtered before use, but this will result in a loss of the active compound if it is the precipitate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, a phenolic compound, are oxidation and photodegradation . Oxidation involves the loss of electrons from the phenol (B47542) groups, leading to the formation of reactive intermediates and ultimately colored quinone-type structures.[1] Photodegradation occurs when the molecule absorbs light energy, leading to chemical reactions that alter its structure.[2]
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored:
-
In a solid form: If possible, storing the compound as a dry powder is the most stable option.
-
At low temperatures: For solutions, storage at 2-8°C is good, and for very long-term storage, -20°C or even -80°C is preferable to slow down degradation kinetics.
-
Protected from light: Use amber vials or other light-blocking containers.
-
Under an inert atmosphere: Displacing oxygen with nitrogen or argon can significantly reduce oxidative degradation.
Q3: How can I monitor the stability of my stored this compound samples?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, should be used. This method should be able to separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound and the detection of any new impurities over time.
Q4: Are there any recommended stabilizing agents to add to this compound solutions?
A4: Yes, for phenolic compounds like this compound, adding antioxidants is a common and effective strategy.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous or semi-aqueous formulations. Studies on other estrogens have shown its protective effects.
-
Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvent-based solutions. The choice and concentration of the antioxidant should be optimized for the specific formulation.
Q5: How does pH affect the stability of this compound?
A5: The stability of phenolic compounds can be pH-dependent. While specific data for this compound is limited, generally, phenolic compounds are more susceptible to oxidation at higher (alkaline) pH values due to the deprotonation of the hydroxyl group, which makes it more easily oxidized. Therefore, maintaining a neutral or slightly acidic pH is generally recommended for optimal stability.
Data Presentation
Table 1: Stability of a Compounded Estrogen Cream (Estradiol, Estrone, and Estriol) Over 90 Days
This table provides data from a study on a compounded cream containing estrogens structurally related to this compound. While not specific to this compound, it offers a reasonable proxy for the expected stability of similar phenolic estrogens in a formulated product.
| Estrogen | Storage Condition | 30 Days (% of Initial Potency) | 60 Days (% of Initial Potency) | 90 Days (% of Initial Potency) |
| Estradiol | Room Temperature | >90% | >90% | >90% |
| 4°C | >90% | >90% | >90% | |
| Estrone | Room Temperature | >90% | >90% | >90% |
| 4°C | >90% | >90% | >90% | |
| Estriol | Room Temperature | >90% | >90% | >90% |
| 4°C | >90% | >90% | >90% |
Source: Adapted from a study on the chemical stability of compounded estrogens. The study concluded that the preparations retained >90% of the initial potency regardless of temperature storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including a control sample (unstressed), by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each condition.
-
Protocol 2: Long-Term Stability Testing of a this compound Solution
This protocol describes a typical long-term stability study for a this compound solution intended for research use.
-
Sample Preparation:
-
Prepare a batch of the this compound solution at the desired concentration and in the final formulation, including any stabilizing agents.
-
Dispense the solution into a sufficient number of vials for all time points and storage conditions. Use amber glass vials to protect from light.
-
If required, purge the headspace of the vials with an inert gas before sealing.
-
-
Storage Conditions:
-
Long-Term: Store the samples at the recommended temperature, e.g., 2-8°C.
-
Accelerated: Store a set of samples at an elevated temperature, e.g., 25°C/60% RH or 40°C/75% RH, to predict the long-term stability.
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points. For long-term storage, this could be 0, 3, 6, 9, 12, 18, and 24 months. For accelerated storage, this could be 0, 1, 3, and 6 months.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
Perform other relevant tests as needed, such as pH, appearance, and particulate matter.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and predict the shelf-life of the solution.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key strategies for ensuring the long-term stability of this compound.
References
Technical Support Center: Optimizing Hexestrol Concentration In Vitro
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Hexestrol in vitro. The focus is on optimizing experimental concentrations to achieve desired effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A starting concentration for this compound can vary significantly depending on the cell line and the specific biological question. However, a common approach is to perform a dose-response curve starting from a low nanomolar (nM) range up to a high micromolar (µM) range. For initial screening, a range of 1 nM to 100 µM is often used to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q2: How can I determine if the observed cell death in my experiment is due to this compound-induced cytotoxicity or apoptosis?
Distinguishing between cytotoxicity and apoptosis is crucial. Cytotoxicity often involves cell lysis and membrane rupture, while apoptosis is a programmed cell death process. You can use specific assays to differentiate between the two:
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, caspase activity assays (e.g., caspase-3/7), or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays.
Q3: My cells are showing signs of stress (e.g., morphological changes, reduced proliferation) even at low concentrations of this compound. What could be the cause?
Several factors could contribute to cell stress at low this compound concentrations:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to estrogenic compounds.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is non-toxic to your cells. A solvent control is essential.
-
Prolonged Exposure: Continuous exposure over long periods can lead to cumulative stress. Consider pulsed treatments or shorter incubation times.
-
Off-Target Effects: this compound may have off-target effects unrelated to its primary mechanism of action.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death across all concentrations | 1. Incorrect stock solution concentration. 2. Contamination of cell culture or reagents. 3. High sensitivity of the chosen cell line. | 1. Verify the concentration of your this compound stock solution. 2. Perform sterility checks and use fresh reagents. 3. Test a wider range of lower concentrations (pM to nM) or consider a more resistant cell line. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent incubation times or cell seeding density. 3. Instability of this compound in culture medium. | 1. Use cells within a consistent and low passage number range. 2. Standardize all experimental parameters. 3. Prepare fresh this compound dilutions for each experiment. |
| No observable effect at expected concentrations | 1. Degradation of this compound stock. 2. Low expression of target receptors in the cell line. 3. Presence of interfering substances in the media (e.g., phenol (B47542) red, serum components). | 1. Use a fresh, properly stored stock of this compound. 2. Confirm target receptor expression using techniques like qPCR or Western blotting. 3. Use phenol red-free media and consider charcoal-stripped serum to remove endogenous hormones. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound-induced cytotoxicity in different cancer cell lines. Note: These are example values and actual results may vary.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT Assay | 72 | 15.5 |
| HeLa (Cervical Cancer) | LDH Assay | 48 | 25.2 |
| PC-3 (Prostate Cancer) | AlamarBlue Assay | 72 | 42.1 |
| A549 (Lung Cancer) | SRB Assay | 48 | 33.8 |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
Caption: Simplified this compound signaling pathway.
Technical Support Center: Troubleshooting Variability in Hexestrol-Induced Gene Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Hexestrol-induced gene expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce gene expression?
This compound is a synthetic, non-steroidal estrogen that functions as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its binding affinity to these receptors is comparable to or even slightly higher than that of the endogenous estrogen, estradiol. Upon binding, the this compound-receptor complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction initiates the transcription of target genes, leading to changes in their mRNA and subsequent protein levels.
Q2: Which genes are expected to be regulated by this compound?
As an estrogen receptor agonist, this compound is expected to regulate the expression of genes that are known targets of estrogen signaling. In estrogen receptor-positive breast cancer cell lines like MCF-7, this includes genes involved in cell proliferation, cell cycle regulation, and apoptosis. While specific quantitative data for this compound is limited in publicly available literature, the expression changes are expected to be similar to those induced by other estrogens like 17β-estradiol (E2) and diethylstilbestrol (B1670540) (DES).
Q3: What are the potential sources of variability in my this compound gene expression experiments?
Variability in gene expression studies can arise from multiple sources, categorized as biological or technical.
-
Biological Variability:
-
Cell Line Heterogeneity: Differences in cell passages, genetic drift, and the presence of subpopulations within a cell line can lead to varied responses.
-
Cell Health and Confluency: The physiological state of the cells at the time of treatment can significantly impact their response to this compound.
-
-
Technical Variability:
-
Reagent Quality and Consistency: Variations in the quality and concentration of this compound, cell culture media, RNA extraction kits, and qPCR reagents can introduce significant errors.
-
Experimental Technique: Inconsistent pipetting, timing of treatments, and sample handling are major contributors to variability.
-
Instrument Calibration: Poorly calibrated equipment, such as pipettes and qPCR machines, can lead to inaccurate measurements.
-
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guides
Issue 1: High Variability in qPCR Results Between Replicates
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and filter tips. For qPCR master mixes, prepare a larger volume than needed to ensure consistency across all wells. Pipette larger volumes when possible to minimize percentage error. |
| Poor RNA Quality | Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Ensure A260/A280 ratios are between 1.8 and 2.0 and A260/A230 ratios are above 2.0. |
| Inefficient Reverse Transcription | Optimize the reverse transcription step. Ensure consistent amounts of high-quality RNA are used for cDNA synthesis. Include no-RT controls to check for genomic DNA contamination. |
| Suboptimal qPCR Primer Design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency and specificity through a standard curve and melt curve analysis. |
| Template Concentration Issues | Ensure the cDNA template concentration is within the linear range of the qPCR assay. Very high or very low template amounts can lead to increased variability. |
Issue 2: Inconsistent or No Induction of Target Genes After this compound Treatment
Possible Causes & Solutions
| Cause | Solution |
| Cell Line Issues | Confirm the estrogen receptor status of your cell line. Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| This compound Inactivity | Prepare fresh this compound solutions for each experiment from a reliable stock. Protect the stock solution from light. Consider testing the activity of your this compound stock with a known positive control assay. |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound and the duration of treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target genes. |
| Serum in Culture Medium | Phenol (B47542) red in many standard culture media has weak estrogenic activity. For estrogen-related studies, use phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that could interfere with the expected gene expression changes. Use the lowest effective concentration determined from your dose-response experiments. |
Data Presentation
Table 1: Expected Regulation of Estrogen-Responsive Genes in MCF-7 Cells
Note: This table provides expected trends based on data from related estrogenic compounds like 17β-estradiol and diethylstilbestrol, as specific quantitative PCR data for this compound is limited.
| Gene | Function | Expected Regulation by this compound | Expected Fold Change Range |
| TFF1 (pS2) | Trefoil factor 1, involved in mucosal defense and repair | Up-regulated | 5 - 50 fold |
| PGR | Progesterone Receptor | Up-regulated | 3 - 20 fold |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Up-regulated | 10 - 100 fold |
| CCND1 | Cyclin D1, cell cycle regulator | Up-regulated | 2 - 10 fold |
| MYC | c-Myc, transcription factor, proto-oncogene | Up-regulated | 1.5 - 5 fold |
| BCL2 | B-cell lymphoma 2, apoptosis regulator | Up-regulated | 1.5 - 4 fold |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Down-regulated | 1.5 - 5 fold |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment of MCF-7 Cells
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
For experiments, switch to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 48-72 hours before treatment to deplete endogenous steroids.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in the steroid-depleted culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
-
Treatment:
-
Plate cells at a density that will ensure they are approximately 70-80% confluent at the time of harvest.
-
Remove the steroid-depleted medium and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO, at a final concentration not exceeding 0.1%).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction (using a column-based kit):
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding the lysis buffer provided in the RNA extraction kit.
-
Homogenize the lysate by passing it through a syringe with a fine-gauge needle or by using a rotor-stator homogenizer.
-
Proceed with the RNA extraction according to the manufacturer's protocol, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
Include a "no reverse transcriptase" (-RT) control for each RNA sample to verify the absence of genomic DNA amplification in the subsequent qPCR.
-
Incubate the reaction mixture according to the manufacturer's instructions (typically 60 minutes at 42°C, followed by an inactivation step).
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.
-
Protocol 3: Quantitative PCR (qPCR)
-
Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add 2-5 µL of diluted cDNA to each well. Include triplicate reactions for each sample and target gene.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
Thermal Cycling:
-
Perform qPCR using a standard three-step or two-step cycling protocol, depending on the primer design and polymerase requirements. A typical protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
-
Data Analysis:
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Determine the cycle threshold (Ct) values for your target genes and a validated housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: this compound signaling pathway leading to gene expression.
Caption: Experimental workflow for analyzing this compound-induced gene expression.
Caption: A logical workflow for troubleshooting variability in gene expression experiments.
managing Hexestrol stability issues during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing stability issues with Hexestrol during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a synthetic nonsteroidal estrogen that is susceptible to degradation under certain conditions. The primary stability concerns include:
-
Oxidation: The phenolic hydroxyl groups in this compound's structure make it prone to oxidation.[1] Metabolism studies have shown that this compound can be oxidized to form unstable quinone intermediates.[1]
-
Photodegradation: this compound is known to be sensitive to light.[2] Exposure to UV or ambient light can lead to degradation.
-
pH Instability: Although specific data on the hydrolysis of this compound is limited, compounds with phenolic groups can be unstable at alkaline pH.
Q2: What are the known degradation products of this compound?
A2: The primary identified degradation pathway involves metabolic oxidation. Key metabolites and potential degradation products include:
-
3'-hydroxythis compound: A catechol metabolite formed through oxidation.[1]
-
3',4'-hexestrol quinone: An unstable intermediate formed from the oxidation of 3'-hydroxythis compound.[1] This quinone is reactive and can form adducts with other molecules.[1]
-
Other hydroxylated and methoxylated metabolites have also been identified in vivo.[1]
Q3: How should this compound be stored to ensure its stability?
A3: To maintain the integrity of this compound, proper storage is crucial. For solid this compound, it is recommended to store it at -20°C. When in solvent, it should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.
Troubleshooting Guide for this compound Stability Issues
This guide addresses common problems encountered during the handling and analysis of this compound samples.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in analytical assays. | Degradation during sample preparation. | - Prepare samples fresh whenever possible. - Minimize exposure to light by using amber vials and working under low-light conditions. - Avoid high pH conditions; maintain a neutral or slightly acidic pH if possible. - Use antioxidants (e.g., ascorbic acid) in the sample diluent to prevent oxidation. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation peaks. - Use a stability-indicating HPLC method capable of resolving this compound from its degradation products. - Employ LC-MS/MS for the identification and characterization of unknown peaks.[3][4] |
| Inconsistent results between replicate samples. | Incomplete dissolution or ongoing degradation. | - Ensure complete dissolution of this compound in the chosen solvent. Sonication may be required. - Prepare and analyze samples in a consistent and timely manner to minimize time-dependent degradation. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | - Use a co-solvent (e.g., DMSO, ethanol) to prepare a stock solution before diluting with aqueous buffers. - The final concentration of the organic solvent should be optimized to maintain solubility without affecting the assay. |
Quantitative Data Summary
The following tables summarize the expected degradation of this compound under various stress conditions based on general principles of forced degradation studies and information on related compounds.[2][5][6][7] Note: Specific quantitative data for this compound is limited; these are estimated ranges and should be confirmed experimentally.
Table 1: Estimated Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15 | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | 10 - 25 | Potential for phenolic group related degradation |
| Oxidation | 3% H₂O₂ | Room Temperature | 4 hours | 20 - 50 | 3'-hydroxythis compound, 3',4'-hexestrol quinone, and other oxidized species[1] |
| Photodegradation | UV light (254 nm) & Visible light | Ambient | 24 hours | 15 - 40 | Photodegradation products (structure to be determined) |
| Thermal Degradation | 80°C | 48 hours | 5 - 10 | Minimal degradation expected |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and assess its stability under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 4 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) in a quartz cuvette to UV light (254 nm) and visible light for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated sample in the mobile phase to a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its process impurities and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.[8][9]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or an appropriate buffer). A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30-80% Acetonitrile (linear gradient)
-
20-25 min: 80% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 280 nm (based on the phenolic chromophore).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo (if applicable), this compound standard, and forced degradation samples to demonstrate that the method is free from interference at the retention time of this compound and that degradation products are resolved.
-
Linearity: Analyze a series of this compound standards over a concentration range (e.g., 1-200 µg/mL) to establish the linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent this compound analysis.
References
- 1. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Trace analysis of diethylstilbestrol, dienestrol and this compound in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. longdom.org [longdom.org]
- 9. ecommons.roseman.edu [ecommons.roseman.edu]
best practices for handling and storage of solid Hexestrol
Technical Support Center: Solid Hexestrol
This guide provides best practices, troubleshooting, and frequently asked questions regarding the handling and storage of solid this compound for research and development purposes.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound is a synthetic, nonsteroidal estrogen that acts as a ligand for estrogen receptors α (ERα) and β (ERβ).[1][2][3] It is classified as a hazardous substance and a potential carcinogen, requiring special handling procedures.[4][5][6] It is primarily used for research into diseases related to estrogen deficiency.[2][3]
Q2: What are the main hazards associated with solid this compound? A2: Solid this compound is considered a hazardous substance.[4] The primary risks include potential carcinogenicity, sensitization from skin contact, and general damage to health if ingested.[4][5] It is also very toxic to aquatic organisms.[4]
Handling and Personal Protective Equipment (PPE)
Q3: What personal protective equipment (PPE) is required when handling solid this compound? A3: When handling solid this compound, a comprehensive set of PPE is mandatory to prevent exposure. This includes:
-
Gloves: Nitrile or low-protein, powder-free latex gloves are recommended. Consider double-gloving for added protection.[4]
-
Lab Coat/Gown: Wear a protective lab coat or gown.
-
Eye Protection: Use safety glasses or goggles.[7]
-
Respiratory Protection: If there is a risk of dust inhalation, a dust respirator or working within a certified chemical fume hood is necessary.[4][7]
-
Additional Protection: For larger quantities or when there is a significant risk of exposure, protective shoe covers and a head covering are also advised.[4]
Q4: What is the correct procedure for weighing solid this compound? A4: All weighing and handling of solid this compound should be performed in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a ventilated balance enclosure, to prevent the inhalation of airborne particles.[4] Use anti-static weigh boats or paper to minimize dispersal of the powder.
Q5: I'm concerned about generating dust. How can I minimize this? A5: To minimize dust, handle the solid compound gently, avoiding any actions that could cause it to become airborne. Use tools like spatulas carefully. For procedures like spill cleanup, it is recommended to dampen the solid with water before sweeping to prevent dusting.[4]
Storage
Q6: What are the recommended storage conditions for solid this compound? A6: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is typically 4°C.[3] It is also sensitive to light and should be protected from direct sunlight.[8] For long-term stability, some suppliers guarantee the compound for ≥ 4 years under proper storage conditions.[1]
Q7: Can I store this compound at room temperature? A7: While shipping may occur at room temperature, long-term storage at room temperature is not recommended.[1] For optimal stability, adhere to the recommended refrigerated conditions.
Q8: How should I store solutions of this compound? A8: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store these solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, and always protect them from light.[2]
Spill and Disposal
Q9: What should I do if I spill solid this compound? A9: For minor spills, avoid breathing the dust and generating more of it.[4] Wear full PPE, including a dust respirator.[4] Use a dry cleanup procedure, such as a vacuum cleaner fitted with a HEPA filter, or gently sweep the material up.[4] You can dampen the powder with water to prevent it from becoming airborne before sweeping.[4] Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[4][7]
Q10: How do I dispose of waste this compound and contaminated materials? A10: this compound is considered hazardous waste and must be disposed of accordingly.[9][10] All waste, including the pure compound, contaminated labware (e.g., pipette tips, vials), and used PPE, must be segregated from general lab trash.[10] Collect these materials in a clearly labeled, approved hazardous waste container and arrange for disposal through a certified hazardous waste management company.[7][10] Do not dispose of this compound down the drain or in standard trash.[10]
Data and Protocols
Quantitative Data Summary
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Light Conditions | Stability |
| Solid | 4°C | Long-term | Protect from light | ≥ 4 years[1] |
| In Solvent | -20°C | 1 month | Protect from light | 1 month[2] |
| In Solvent | -80°C | 6 months | Protect from light | 6 months[2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥12.65 mg/mL[11] |
| DMF | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Water | Practically insoluble[8][12] |
| Ether | Freely soluble[8] |
| Acetone | Soluble[8][12] |
Experimental Protocols
Protocol 1: Safe Weighing of Solid this compound
-
Preparation:
-
Ensure a chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Don all required PPE: double nitrile gloves, safety goggles, and a lab coat.
-
Decontaminate the balance and the surrounding area before and after use.
-
-
Procedure:
-
Place a tared, anti-static weigh boat or creased weigh paper on the analytical balance inside the ventilated enclosure.
-
Retrieve the this compound container from its recommended storage location (e.g., 4°C refrigerator).
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container inside the fume hood.
-
Using a clean spatula, gently transfer the desired amount of solid this compound to the weigh boat. Avoid any sudden movements that could generate dust.
-
Once the desired weight is achieved, securely close the primary this compound container.
-
Record the weight and proceed with your experiment (e.g., solubilization).
-
-
Post-Procedure:
-
Carefully wipe the spatula with a solvent-dampened wipe.
-
Dispose of the weigh boat and any contaminated wipes in the designated hazardous waste container.
-
Clean the balance and surrounding surfaces thoroughly.
-
Remove PPE and wash hands thoroughly.
-
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation:
-
Perform all steps within a chemical fume hood.
-
Assemble all necessary materials: solid this compound, anhydrous DMSO, appropriate volumetric flask, and pipettes.
-
Don all required PPE as outlined in the handling section.
-
-
Calculation:
-
Procedure:
-
Weigh the calculated amount of solid this compound following Protocol 1 and transfer it to the volumetric flask.
-
Add a portion of the total DMSO volume (e.g., 5-7 mL for a 10 mL final volume) to the flask.
-
Gently swirl the flask to dissolve the solid. If needed, use an ultrasonic bath to aid dissolution.[3]
-
Once fully dissolved, add DMSO to the final volume mark on the flask.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
-
Storage:
Visual Workflow Guides
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ph.health.mil [ph.health.mil]
- 10. benchchem.com [benchchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Cas 5776-72-7,this compound | lookchem [lookchem.com]
- 13. scbt.com [scbt.com]
Technical Support Center: Hexestrol Synthesis and Derivatization
Welcome to the technical support center for the synthesis and derivatization of Hexestrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section addresses common challenges and specific issues that can lead to low yields in the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to form the this compound precursor is failing or giving a very low yield. What are the common causes?
A1: The success of a Grignard reaction is highly dependent on stringent anhydrous conditions and the quality of the magnesium. Common reasons for failure or low yield include:
-
Presence of Water: Traces of moisture in glassware, solvents, or starting materials will quench the Grignard reagent as it forms. All glassware should be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere. Solvents must be anhydrous.[1]
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[1] Activation of the magnesium is crucial and can be achieved by methods such as gentle crushing, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane.[1]
-
Side Reactions: The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the unreacted alkyl halide.[2] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2]
Q2: I am observing the formation of significant byproducts in my McMurry coupling reaction for a this compound derivative. How can I improve the selectivity?
A2: McMurry reactions are known to sometimes produce a variety of byproducts, and the selectivity can be influenced by several factors:[3]
-
Steric Hindrance: Bulky substituents around the carbonyl groups can hinder the desired coupling reaction, potentially leading to side reactions or incomplete reaction.
-
Reaction Conditions: The choice of titanium species and reducing agent, as well as the reaction temperature and time, can significantly impact the outcome. It is often a heterogeneous reaction, and the nature of the low-valent titanium species can be variable.
-
Cross-Coupling vs. Homo-Coupling: When synthesizing unsymmetrical derivatives, homo-coupling of the starting materials can be a significant competing reaction.[3] Using a stoichiometric excess of one of the coupling partners can sometimes favor the desired cross-coupling product.
Q3: The demethylation of this compound dimethyl ether to yield this compound is resulting in a low yield or decomposition of the product. What are the critical parameters to control?
A3: Demethylation of aryl methyl ethers can be a harsh process, and the choice of reagent and reaction conditions is critical to avoid decomposition of the phenol (B47542) products.
-
Reagent Choice: Strong acids like HBr or HI are traditionally used but can lead to side reactions. Alternative reagents like boron tribromide (BBr₃) or using a Grignard reagent can offer milder conditions and higher yields.[4][5]
-
Temperature Control: The reaction temperature should be carefully controlled to prevent charring and decomposition of the product.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to lower yields. The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion.
Q4: How can I effectively separate the desired meso-Hexestrol from the racemic (dl)-diastereomer?
A4: The separation of diastereomers is typically achieved through physical methods based on their different physical properties.
-
Fractional Crystallization: The meso and racemic forms of this compound and its precursors, like 3,4-dianisylhexane, often have different solubilities in various solvents. Fractional crystallization from a suitable solvent (e.g., methanol-ligroin or petroleum ether) can be used to selectively crystallize one of the diastereomers.[5]
-
Chromatography: Column chromatography can also be employed to separate the diastereomers, although it may be more challenging and require careful optimization of the stationary and mobile phases.
Quantitative Data on this compound Synthesis
The following table summarizes reported yields for key steps in different synthetic routes to this compound. Note that direct comparison can be challenging due to variations in experimental conditions and reporting standards.
| Synthetic Step | Starting Material(s) | Reagents and Conditions | Product | Reported Yield (%) | Reference(s) |
| Dimerization to this compound Precursor | Anethole (B165797) Hydrochloride | Metallic Iron Powder in water suspension | meso-3,4-dianisylhexane | 10 | [5] |
| Dimerization to this compound Precursor | Anethole Hydrobromide | Metallic Iron Powder in water suspension | meso-3,4-dianisylhexane | 15 | [5] |
| Condensation to this compound Dimethyl Ether | Methyl p-(α-bromo propyl)-phenyl ether | Not specified | Dimethyl this compound | ~26 (crystalline) | [4] |
| Demethylation of this compound Dimethyl Ether | Dimethyl this compound | Grignard Reagent | This compound | Good yield | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis of this compound from Anethole
This protocol is adapted from a novel synthetic method for this compound.[6]
Step 1: Preparation of Anethole Hydrobromide
-
Dissolve 0.1 mole of anethole (14.82 g) in 2.5 volumes of tetrahydrofuran (B95107) (THF).
-
Cool the solution to a temperature between -15°C and -20°C.
-
Slowly add one mole of hydrobromic acid (HBr, 80.9 g). The temperature will rise to approximately 0°C.
-
Re-cool the solution and maintain it at -80°C until it is used in the next step.
Step 2: Preparation of this compound Dimethyl Ether from Anethole Hydrobromide
-
In a 500 mL two-necked round-bottom flask, add 0.2 moles of magnesium turnings (4.8 g) and 0.01 moles of manganese(II) chloride (MnCl₂, 1.26 g) to 400 mL of anhydrous THF.
-
Add the anethole hydrobromide solution from Step 1 to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work up the reaction to isolate the this compound dimethyl ether.
Step 3: Demethylation to this compound
-
The original document refers to demethylation using a Grignard reagent, a method also mentioned in other literature, to obtain this compound in good yield.[5] Specific conditions for this step from the novel synthesis paper were not detailed but would typically involve reacting the dimethyl ether with a Grignard reagent followed by aqueous workup.
Protocol 2: Synthesis of this compound from p-Hydroxypropiophenone
This protocol is based on a classical synthesis of this compound.[4]
Step 1: Methylation of p-Hydroxypropiophenone
-
Methylate p-hydroxypropiophenone to p-methoxypropiophenone. (Specific reagents and conditions for this step are standard and would typically involve a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base).
Step 2: Reduction to the Corresponding Alcohol
-
Reduce the p-methoxypropiophenone to the corresponding methyl p-(α-hydroxypropyl)-phenyl ether. (Standard reducing agents like sodium borohydride (B1222165) would be suitable).
Step 3: Conversion to the Bromo Derivative
-
Convert the alcohol from Step 2 into the corresponding methyl p-(α-bromo propyl)-phenyl ether. (This can be achieved using reagents like phosphorus tribromide).
Step 4: Condensation to Dimethyl this compound
-
Condense the bromo compound from Step 3 to form dimethyl this compound. (This is a Wurtz-type coupling reaction, often mediated by a metal such as sodium or magnesium).
Step 5: Demethylation to this compound
-
Demethylate the dimethyl this compound to yield this compound. The patent mentions several suitable demethylating agents, including water, mineral acids, alkaline solutions, alkali metals, aluminum chloride, and Grignard reagents.[4]
-
Purification of the final product can be achieved by steam distillation to remove volatile impurities, followed by extraction with ether and crystallization from a suitable solvent like methyl alcohol.[4]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif [mdpi.com]
- 4. US2357985A - Synthesis of hexoestrol - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. novel synthesis of this compound and its conjugates with acrylic acid derivative PDF [wvw.zlibrary.to]
Technical Support Center: Minimizing Off-Target Effects of Hexestrol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Hexestrol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-steroidal estrogen that acts as a potent agonist for estrogen receptors (ERs).[1] Its primary mechanism of action is binding to and activating ERα and ERβ, initiating downstream signaling pathways that regulate gene expression. This potent estrogenic activity is considered its primary on-target effect.
Q2: What are the known or potential off-target effects of this compound?
A2: Besides its potent estrogenic activity, this compound has been reported to exert several off-target effects, which can confound experimental results. These include:
-
Inhibition of microtubule assembly: At micromolar concentrations, this compound can interfere with microtubule polymerization, potentially leading to mitotic arrest and aneuploidy.[2]
-
Inhibition of lipid peroxidation: this compound can inhibit lipid peroxidation in cellular membranes.[2]
-
Carcinogenicity: In some animal models, such as Syrian hamsters, this compound has been shown to be carcinogenic, inducing kidney tumors.[2][3]
-
DNA adduct formation: this compound may form DNA adducts, which could contribute to its carcinogenic potential.
Q3: How can I differentiate between on-target estrogenic effects and off-target effects in my cellular assay?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are key strategies:
-
Use of ER antagonists: Co-treatment with a pure estrogen receptor antagonist, such as Fulvestrant (ICI 182,780), can help determine if the observed effect is ER-mediated. If the antagonist blocks the effect of this compound, it is likely an on-target effect.
-
Use of ER-negative cell lines: Comparing the effects of this compound in your cell line of interest with its effects in a similar cell line that does not express estrogen receptors (or has had ERs knocked out) can help isolate ER-independent, off-target effects.
-
Dose-response analysis: On-target effects typically occur at lower, nanomolar concentrations consistent with this compound's high affinity for ERs, while off-target effects often require higher, micromolar concentrations.[2][4] A comprehensive dose-response curve can help identify different mechanisms of action at different concentration ranges.
-
Rescue experiments: If a specific off-target effect is suspected (e.g., microtubule disruption), experiments to rescue this phenotype can be performed.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides systematic approaches to identify and mitigate them.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cytotoxicity at low concentrations. | The cell line may be highly sensitive to the potent estrogenic effects of this compound, leading to cell cycle arrest and apoptosis. | Perform a detailed dose-response cytotoxicity assay to determine the precise IC50 value. Use concentrations well below the cytotoxic threshold for functional assays. |
| The observed toxicity may be an off-target effect unrelated to ER signaling. | Utilize an ER antagonist to see if the cytotoxicity is reversed. Test this compound in an ER-negative cell line to assess ER-independent toxicity. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.1%). Run a vehicle-only control. | |
| Inconsistent or irreproducible results. | Variability in cell culture conditions (e.g., passage number, confluency). | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately (protected from light at -20°C or -80°C). | |
| Presence of phenol (B47542) red in the culture medium. | Phenol red is a weak estrogen mimic and can interfere with assays measuring estrogenic activity. Use phenol red-free medium for your experiments. | |
| Observed effect does not correlate with known estrogenic signaling pathways. | The effect is likely an off-target phenomenon. | Investigate potential off-target mechanisms. For example, if you observe changes in cell morphology or cell cycle, consider assessing microtubule integrity via immunofluorescence. |
| The cell line may have unique signaling pathways that are affected by this compound. | Characterize the ER status and relevant signaling pathways in your specific cell line. |
Quantitative Data Summary
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity (Ki) | Human Estrogen Receptor α (ERα) | 0.06 nM | [2][4] |
| Human Estrogen Receptor β (ERβ) | 0.06 nM | [2][4] | |
| Rat Estrogen Receptor α (ERα) | 0.06 nM | [2] | |
| Rat Estrogen Receptor β (ERβ) | 0.06 nM | [2] | |
| Half maximal effective concentration (EC50) | Agonist activity in Ishikawa human endometrial cells | 0.1 nM | [4] |
| Half maximal inhibitory concentration (IC50) | Rat liver microsomal lipid peroxidation | 1.5 µM | [2] |
| Ox brain phospholipid liposomal lipid peroxidation | 2.75 µM | [2] | |
| Concentration for microtubule effects | Inhibition of porcine microtubule assembly | 50 µM | [2] |
| Disassembly of preformed microtubules | 100 µM | [2] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol determines the binding affinity of this compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ protein
-
Radiolabeled estradiol (B170435) ([³H]-E2)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid and vials
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add a constant concentration of purified ERα or ERβ protein.
-
Add a constant concentration of [³H]-E2 to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Transfer the contents of each well to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
ER Transactivation Assay (Reporter Gene Assay)
This protocol measures the functional ability of this compound to activate gene expression through ERα and ERβ.
Materials:
-
ER-negative cells (e.g., HeLa, HEK293)
-
Expression plasmids for human ERα and ERβ
-
Estrogen response element (ERE)-driven luciferase reporter plasmid (e.g., pERE-Luc)
-
Transfection reagent
-
Cell culture medium (phenol red-free)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed ER-negative cells in a 96-well plate.
-
Co-transfect the cells with the ERα or ERβ expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh phenol red-free medium containing a dilution series of this compound. Include a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to the protein concentration in each well.
-
Plot the normalized luciferase activity as a function of the this compound concentration to determine the EC50 value.
Visualizations
Caption: On-target signaling pathway of this compound through estrogen receptors.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
Welcome to the Hexestrol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data summaries to support the reproducibility of your experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and use of this compound in various experimental settings.
A. Compound Handling and Solution Preparation
Q1: My this compound powder appears clumpy. Is it still usable?
A1: this compound is a crystalline solid.[1][2] Clumping can sometimes occur due to static electricity or minor moisture absorption. As long as the material is a white or almost white crystalline powder and has been stored under the recommended conditions (ambient temperature, protected from light), it should be suitable for use.[2][3] However, for sensitive applications, it is always best to verify the purity.
Q2: I'm having trouble dissolving this compound. What is the recommended procedure?
A2: this compound is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone, and methanol.[1][2][3] For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO.[4][5] For in vivo studies, various formulations can be used, often involving co-solvents to improve solubility and prevent precipitation.[4]
-
For cell culture: Prepare a stock solution of 10 mM in DMSO. If you encounter solubility issues, gentle warming and sonication can aid dissolution.[4][6]
-
For in vivo administration: A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This preparation results in a suspended solution and may require ultrasonication.[4] Alternatively, a clear solution can be achieved using 10% DMSO in 90% corn oil.[4]
Q3: My this compound solution in cell culture media has turned cloudy or has a precipitate. What should I do?
A3: Precipitation in the final culture medium is a common issue due to the low aqueous solubility of this compound. This "salting out" effect occurs when a concentrated DMSO stock is diluted into the aqueous medium.[7]
-
Troubleshooting Steps:
-
Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.[8]
-
Slow, drop-wise addition: Add the DMSO stock to the pre-warmed media slowly and with gentle swirling to allow for gradual dissolution.[8]
-
Reduce final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and increase the risk of precipitation.[7]
-
Consider serial dilutions: Instead of a single large dilution, perform serial dilutions in the culture medium.
-
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C and protect them from light, as this compound is light-sensitive.[3][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[4] Stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[4]
B. Cell-Based Assays
Q5: I am observing high variability in my cell viability/proliferation assay results with this compound. What are the potential causes?
A5: High variability in cell-based assays can stem from several factors:
-
Compound Precipitation: As discussed in Q3, precipitation of this compound in the culture wells will lead to inconsistent concentrations and, consequently, variable cellular responses. Visually inspect your plates for any signs of precipitation.
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells. Variations in cell density can significantly impact the outcome of viability assays.[9]
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental conditions or ensure proper humidification of your incubator.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. Even small variations can affect cell viability.[10]
-
Compound Degradation: this compound's sensitivity to light and potential for oxidation can lead to degradation if not handled properly. Prepare fresh dilutions from a properly stored stock solution for each experiment.[3]
Q6: My dose-response curve for this compound is not as expected (e.g., flat or non-sigmoidal). What could be wrong?
A6: An unexpected dose-response curve can be due to:
-
Incorrect Concentration Range: You may be testing a concentration range that is too high or too low to observe the desired biological effect. This compound is a potent estrogen, with Ki values for ERα and ERβ in the low nanomolar range.[1][4]
-
Solubility Issues: At higher concentrations, this compound may be precipitating out of solution, leading to a plateau in the biological response.
-
Cell Line Sensitivity: The cell line you are using may not express the estrogen receptor or may have a low sensitivity to this compound. Confirm the estrogen receptor status of your cell line.
-
Assay Incubation Time: The duration of the assay may not be optimal for observing the effect of this compound on your chosen endpoint.
C. In Vivo Experiments
Q7: I am planning an in vivo study with this compound. What is a typical dose range?
A7: The dose of this compound for in vivo studies can vary depending on the animal model and the research question. Previous studies in mice have used doses of 3 mg/kg and 6 mg/kg administered intraperitoneally once daily for 30 days to study its effects on ovarian morphology and ovulation.[11][12] For carcinogenicity studies in hamsters, 25 mg pellets were implanted subcutaneously.[13] It is crucial to perform dose-finding studies to determine the optimal dose for your specific experimental model and endpoints.
Q8: How can I ensure the stability and bioavailability of this compound in my animal studies?
A8: To ensure stability and bioavailability:
-
Fresh Preparations: Prepare the dosing solution fresh for each administration.[4]
-
Appropriate Vehicle: Use a vehicle that ensures the solubility and stability of this compound. As mentioned in A2, a formulation of DMSO, PEG300, Tween-80, and saline, or DMSO in corn oil, can be effective.[4]
-
Route of Administration: The route of administration will influence bioavailability. This compound has been administered orally, via intramuscular injection, and subcutaneously.[14] Choose the route that is most relevant to your research question and ensures consistent delivery.
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate easy comparison.
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki / EC50) | Reference(s) |
| This compound | ERα | Ki: 0.06 nM | [1][4] |
| ERβ | Ki: 0.06 nM | [1][4] | |
| ERα | EC50: 0.07 nM | [6] | |
| ERβ | EC50: 0.175 nM | [6] | |
| Estradiol | ERα / ERβ | Reference Compound |
Table 2: In Vitro Activity of this compound
| Assay | System | IC50 | Reference(s) |
| Lipid Peroxidation | Rat liver microsomes | 1.5 µM | [1] |
| Lipid Peroxidation | Ox brain phospholipid liposomes | 2.75 µM | [1] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
A. Estrogen Receptor Competitive Binding Assay
This protocol is adapted from standard competitive binding assays for nuclear receptors.
Objective: To determine the binding affinity of this compound for the estrogen receptor (ERα or ERβ).
Materials:
-
Purified recombinant human ERα or ERβ protein
-
[3H]-Estradiol (radioligand)
-
Unlabeled this compound
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
In a 96-well plate, add a constant concentration of [3H]-Estradiol (typically at or below its Kd for the receptor).
-
Add the various concentrations of unlabeled this compound to the wells. Include wells for total binding (only [3H]-Estradiol and receptor) and non-specific binding (with a high concentration of unlabeled estradiol).
-
Add the purified ER protein to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand by vacuum filtration through a filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.
B. Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of estrogen-sensitive cells (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells (or other suitable estrogen-responsive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (to remove endogenous estrogens)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined optimal density in complete growth medium and allow them to attach overnight.
-
The next day, replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24 hours to estrogen-deprive the cells.
-
Prepare serial dilutions of this compound in the phenol red-free, charcoal-stripped serum medium. Remember to include a vehicle control (DMSO at the same final concentration as in the this compound-treated wells).
-
Add the this compound dilutions and vehicle control to the respective wells and incubate for the desired period (e.g., 48-72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
IV. Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: Simplified signaling pathway of this compound via the estrogen receptor.
Caption: General experimental workflow for assessing this compound's activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lktlabs.com [lktlabs.com]
- 3. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on mouse ovarian morphology and ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on mouse ovarian morphology and ovulation [repositorio.unifesp.br]
- 13. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
selecting appropriate vehicle for in vivo administration of Hexestrol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for the in vivo administration of Hexestrol. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for in vivo administration of this compound?
A1: this compound is practically insoluble in water, so a co-solvent system or lipid-based vehicle is required.[1] The choice of vehicle depends on the desired administration route and whether a clear solution or a suspension is acceptable. Common choices include corn oil, or aqueous systems with co-solvents like DMSO, PEG300, Tween-80, and cyclodextrins.[2][3][4]
Q2: Which vehicle should I choose for my specific route of administration?
A2:
-
Oral Gavage: A clear solution in 10% DMSO and 90% corn oil is a well-documented option.[2][4] A suspended solution containing DMSO, PEG300, and Tween-80 can also be used for oral administration.[3]
-
Intraperitoneal (IP) Injection: Both clear solutions and suspended solutions are viable. A common formulation for IP injection is a suspended solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3] A clear solution can be achieved using 10% DMSO in 90% (20% SBE-β-CD in saline).[2]
-
Subcutaneous (SC) Injection/Implantation: Historically, oil-based solutions have been used for subcutaneous injections of this compound.[5] For long-term studies, subcutaneous implantation of solid pellets is also a reported method.[6][7]
Q3: How do I prepare the vehicle and dissolve the this compound?
A3: It is crucial to first prepare a concentrated stock solution of this compound in DMSO.[3] The co-solvents or final vehicle components should then be added sequentially to this stock solution. For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use.[3] For detailed, step-by-step protocols, please refer to the "Experimental Protocols" section below.
Q4: What should I do if my this compound solution precipitates?
A4: If precipitation or phase separation occurs during the preparation of the final working solution, gentle heating and/or sonication can be used to help redissolve the compound.[3] Ensure the final solution is homogenous before administration. If the issue persists, consider adjusting the solvent ratios or using a different vehicle system.
Q5: How should I store this compound stock solutions?
A5: this compound is sensitive to light.[1] Stock solutions, typically in DMSO, should be stored protected from light. For long-term storage, aliquoting and freezing at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended to prevent degradation from repeated freeze-thaw cycles.[2][3]
Vehicle Formulation and Solubility Data
The following table summarizes common vehicle compositions for in vivo administration of this compound and its corresponding solubility.
| Vehicle Composition | Resulting Formulation | Max Solubility | Recommended Routes |
| 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2.08 mg/mL | Oral Gavage |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Clear Solution | ≥ 2.08 mg/mL | Intraperitoneal Injection |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended Solution | 2.08 mg/mL | Oral Gavage, Intraperitoneal Injection |
Data sourced from MedChemExpress product information.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation | Poor solubility in the final vehicle; incorrect order of solvent addition. | Ensure this compound is fully dissolved in DMSO first. Add co-solvents sequentially while mixing. Use gentle heating or sonication to aid dissolution.[3] |
| Animal Distress Post-Injection | Vehicle toxicity or irritation (especially with high DMSO concentration). High dose of this compound. | Minimize the percentage of DMSO in the final formulation (typically ≤10%). Ensure the final dosing volume is appropriate for the animal's weight. Conduct a vehicle-only control group to assess tolerability. |
| Inconsistent Experimental Results | Instability of the formulation; improper storage; inaccurate dosing. | Prepare working solutions fresh daily.[3] Store stock solutions properly, protected from light and at the correct temperature.[2] Ensure the formulation is homogenous before each administration, especially for suspensions. |
| Difficulty Achieving Desired Dose Concentration | Exceeding the solubility limit of the chosen vehicle. | Refer to the solubility data table. If a higher concentration is needed, consider an alternative vehicle system like SBE-β-CD which can enhance solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound in Corn Oil (Clear Solution)
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Sonication may be required to fully dissolve the compound.[2]
-
Prepare Final Solution: For a final concentration of 2.08 mg/mL, slowly add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Homogenize: Vortex the solution thoroughly until it is clear and homogenous. This formulation is suitable for oral gavage.[2][4]
Protocol 2: Preparation of this compound Suspension (Aqueous Base)
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3]
-
Add Co-Solvents Sequentially: To prepare 1 mL of the final suspension:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
-
Homogenize: Vortex thoroughly. Use of an ultrasonic bath may be necessary to ensure a fine, homogenous suspension.[2] This formulation is suitable for both oral and intraperitoneal administration.[3]
Visualizations
This compound Mechanism of Action
This compound acts as a potent agonist for estrogen receptors (ERα and ERβ).[2][3][7] Upon binding, the receptor complex translocates to the nucleus and modulates the transcription of target genes.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Vehicle Preparation
This diagram outlines the logical steps for preparing a this compound formulation for in vivo studies.
Caption: Workflow for preparing this compound formulations.
References
- 1. This compound | C18H22O2 | CID 192197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Hexestrol Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve potential interference caused by Hexestrol in fluorescence-based assays. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, understand, and mitigate these effects, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
A1: this compound is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group of compounds.[1] Like other phenolic compounds and stilbene (B7821643) derivatives, this compound possesses intrinsic fluorescence (autofluorescence) and can also absorb light in the ultraviolet (UV) spectrum, which can lead to interference in fluorescence-based assays through mechanisms such as spectral overlap or quenching.[2][3]
Q2: What are the primary mechanisms of this compound interference?
A2: The two main mechanisms of interference are:
-
Autofluorescence: this compound itself can fluoresce when excited by light, particularly in the UV and blue regions of the spectrum. This can lead to false-positive signals by adding to the total fluorescence measured in the assay.
-
Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the detected signal. This can be misinterpreted as a biological effect, such as enzyme inhibition, resulting in false-negative or skewed results.
Q3: How can I determine if this compound is interfering with my assay?
A3: The most effective way to identify interference is by running a set of control experiments. These controls are essential to isolate the source of any unexpected results. The key controls are:
-
Compound-Only Control: This control contains this compound in the assay buffer without the fluorescent probe. A high signal in this control indicates that this compound is autofluorescent at the assay's excitation and emission wavelengths.
-
Fluorophore + Compound Control: This control includes your fluorescent probe and this compound in the assay buffer, but without the biological target (e.g., cells or enzyme). A decrease in fluorescence compared to a "fluorophore-only" control suggests that this compound is quenching the signal.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Characterize the Interference
The first step is to perform control experiments to determine the nature of the interference (autofluorescence or quenching).
Experimental Protocol: Interference Check
-
Preparation:
-
Blank: Wells containing only assay buffer.
-
Compound-Only Control: Wells with assay buffer and this compound at the concentrations used in your experiment.
-
Fluorophore-Only Control: Wells with assay buffer and your fluorescent probe/reagent.
-
Fluorophore + Compound Control: Wells containing assay buffer, your fluorescent probe, and this compound at your experimental concentrations.
-
-
Measurement: Read the fluorescence of all wells using the same instrument settings (filters, gain) as your main experiment.
-
Analysis:
-
High signal in "Compound-Only" control? This confirms autofluorescence .
-
Signal in "Fluorophore + Compound" control lower than "Fluorophore-Only" control? This indicates quenching .
-
Data Interpretation Table:
| Control Well | Observed Signal | Interpretation |
| Compound-Only | Significantly higher than Blank | This compound is autofluorescent . |
| Fluorophore + Compound | Significantly lower than Fluorophore-Only | This compound is quenching the fluorophore. |
| Compound-Only & Fluorophore + Compound | No significant difference from controls | Interference from this compound is unlikely under these conditions. |
Step 2: Mitigating Autofluorescence
If autofluorescence is identified, consider the following strategies:
-
Spectral Shift: The most effective solution is to use a fluorophore with excitation and emission spectra that do not overlap with this compound's autofluorescence. Since phenolic compounds typically fluoresce in the blue-green region, shifting to red-shifted dyes (e.g., those emitting above 600 nm) can significantly improve the signal-to-noise ratio.
-
Background Subtraction: If a spectral shift is not feasible, you can subtract the signal from the "Compound-Only" control from your experimental wells. However, this method assumes that the autofluorescence is additive and not affected by other assay components.
-
Time-Resolved Fluorescence (TRF): If your plate reader supports TRF, you can use long-lifetime fluorophores (e.g., lanthanide chelates). The short-lived autofluorescence from this compound will decay before the measurement is taken, effectively eliminating the interference.
Experimental Protocol: Background Subtraction
-
Run the "Compound-Only" control for each concentration of this compound used.
-
Calculate the average fluorescence of the "Compound-Only" replicates for each concentration.
-
Subtract this average background fluorescence from the fluorescence values of the corresponding experimental wells.
Step 3: Addressing Fluorescence Quenching
If quenching is observed, the following approaches can be taken:
-
Reduce this compound Concentration: Test a lower concentration range of this compound to see if the quenching effect can be minimized while still observing the desired biological activity.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds. Testing a different fluorophore, even with similar spectral properties, may reduce the quenching effect.
-
Modify Assay Protocol (for cell-based assays): For assays like AlamarBlue where the reagent is added at the end, you can wash the cells to remove this compound before adding the fluorescent substrate. This eliminates the direct interaction between the quencher and the fluorophore.
Experimental Protocol: Washout Step for Cell-Based Assays
-
After incubating your cells with this compound for the desired time, carefully aspirate the medium containing this compound.
-
Gently wash the cells with a pre-warmed, low-autofluorescence buffer (e.g., PBS without phenol (B47542) red).
-
Aspirate the wash buffer.
-
Add the fluorescent reagent (e.g., AlamarBlue) in a fresh, this compound-free medium or buffer.
-
Proceed with the standard incubation and measurement steps.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the decision-making process for troubleshooting this compound interference.
Caption: Workflow for identifying the type of assay interference.
Caption: Mitigation strategies for different types of interference.
References
Technical Support Center: Ensuring Purity and Verification of Synthesized Hexestrol Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and verification of Hexestrol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include starting materials that did not fully react, byproducts from side reactions, and stereoisomers (e.g., meso vs. dl isomers of this compound). The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving etherification, both mono- and di-substituted products may be present.[1][2] It is also possible to have residual solvents from the reaction or purification steps.
Q2: Which analytical techniques are most suitable for verifying the purity of my synthesized this compound derivative?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of the main compound and detecting non-volatile impurities.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities. Note that derivatization of polar functional groups in this compound derivatives may be necessary to increase volatility.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the identity of the desired compound and helping to elucidate the structure of unknown impurities.[6][7]
-
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight of the synthesized derivative and its fragments.[1][8]
Q3: My NMR spectrum shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in an NMR spectrum can arise from several sources:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., acetone, methanol (B129727), ethyl acetate) are frequently observed.
-
Isomers: Your synthesis may have produced a mixture of stereoisomers or constitutional isomers which will have distinct NMR signals.
-
Byproducts: Unintended side reactions can lead to the formation of related structures.
-
Degradation: The compound may be unstable under certain conditions, leading to the formation of degradation products.
It is advisable to consult a table of common NMR solvent impurities and to carefully analyze the reaction scheme for potential side products.
Q4: I am having difficulty separating my this compound derivative from a closely related impurity by HPLC. What can I do?
A4: To improve HPLC separation, you can try the following:
-
Optimize the Mobile Phase: Adjust the ratio of your solvents to fine-tune the polarity. A gradient elution, where the mobile phase composition changes over time, can often improve the resolution of complex mixtures.[1][2]
-
Change the Stationary Phase: If you are using a standard C18 column, consider trying a different type of column, such as one with a different bonded phase (e.g., C8, phenyl-hexyl) or a different particle size.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes increase the resolution between closely eluting peaks.
-
Modify the Temperature: Operating the column at a different temperature can alter the selectivity of the separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction conditions (temperature, time, catalyst); Side reactions consuming starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Systematically vary reaction parameters to find the optimal conditions. Identify and minimize side reactions by adjusting stoichiometry or using protecting groups. |
| Multiple Spots on TLC After Purification | Ineffective purification method; Co-elution of impurities; Compound degradation on the stationary phase (e.g., silica (B1680970) gel). | Try a different purification technique (e.g., recrystallization, preparative HPLC). If using column chromatography, try a different solvent system or stationary phase. Check the stability of your compound on silica or alumina (B75360) before performing column chromatography. |
| Mass Spectrum Shows Incorrect Molecular Ion Peak | Formation of an unexpected adduct (e.g., with sodium [M+Na]+); Incomplete reaction or formation of a byproduct; Fragmentation of the molecular ion. | Review the mass spectrum for common adducts. Re-evaluate the synthesis and purification steps to ensure the desired product was formed. Use a soft ionization technique (e.g., Electrospray Ionization - ESI) to minimize fragmentation.[2] |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column overload; Interaction of the analyte with active sites on the stationary phase; Inappropriate mobile phase pH. | Inject a smaller sample volume or a more dilute sample. Add a competing base or acid to the mobile phase to block active sites. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent HPLC Retention Times | Fluctuation in mobile phase composition; Column temperature variation; Column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Flush the column regularly and consider replacing it if performance degrades over time. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general guideline and may require optimization for specific this compound derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Lichrospher C18 (2.1 x 250 mm) or equivalent.[1]
-
Mobile Phase: A gradient of methanol and water is often effective. For example, a linear gradient from 60% to 100% methanol over 25 minutes.[1][2]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230-280 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to elute all components.
-
Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol often requires derivatization to increase the volatility of this compound derivatives.
-
Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[5]
-
Derivatization Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60-70°C) for the recommended time to ensure complete derivatization.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute all components.
-
Mass Spectrometer: Typically operated in electron ionization (EI) mode with a scan range of m/z 50-550.
-
Procedure:
-
Inject the derivatized sample into the GC.
-
The separated components will be detected by the mass spectrometer.
-
Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent that fully dissolves the sample (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. Filter the solution into an NMR tube if any solid particles are present.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the overall structure, especially for complex derivatives.
-
-
Procedure:
-
Acquire the desired NMR spectra.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and correlations to confirm that the obtained spectra are consistent with the expected structure of the this compound derivative.
-
Data Presentation: Analytical Techniques Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification of the main component and known impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation and confirmation of the main component and impurities. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol/water). | Derivatization (e.g., silylation) is often required to increase volatility. | Dissolution in a deuterated solvent (e.g., DMSO-d₆). |
| Specificity | Good, based on retention time and UV spectrum. | High, based on retention time and mass fragmentation pattern. | Very high, provides detailed structural information. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range). |
| Quantification | Excellent for relative and absolute quantification with reference standards. | Good for quantification, but can be affected by derivatization efficiency. | Quantitative (qNMR) possible with an internal standard, but less routine for purity analysis. |
| Limitations | Not suitable for volatile compounds; requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity; complex spectra for mixtures can be difficult to interpret. |
Visualizations
Caption: Workflow for the synthesis, purification, and verification of this compound derivatives.
Caption: Logical troubleshooting flow for unexpected analytical results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of diethylstilbestrol, dienestrol and this compound in biological samples by immunoaffinity extraction and gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Receptor Binding: Hexestrol vs. 17β-Estradiol
This guide provides a detailed comparison of the receptor binding characteristics of the synthetic nonsteroidal estrogen, Hexestrol, and the endogenous steroidal estrogen, 17β-estradiol. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their interactions with estrogen receptors (ERs), the experimental methods used to determine these interactions, and the subsequent signaling pathways.
Quantitative Data Summary
The binding affinities of this compound and 17β-estradiol for the two primary estrogen receptor subtypes, ERα and ERβ, have been determined through various in vitro assays. The following table summarizes key quantitative data, including inhibitory constant (Ki) and relative binding affinity (RBA), to facilitate a direct comparison. A lower Ki value indicates a higher binding affinity. RBA is expressed relative to 17β-estradiol, which is set as the reference at 100%.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Relative Binding Affinity (RBA) (%) |
| This compound | ERα | 0.06 nM[1] | 153.6 (range: 31-302)[2] |
| ERβ | 0.06 nM[1] | 60-234[2] | |
| 17β-estradiol | ERα | Reference | 100 |
| ERβ | Reference | 100 |
Note: RBA values can vary between studies based on experimental conditions.
This compound demonstrates a high affinity for both ERα and ERβ, with some studies indicating a slightly higher or comparable affinity to that of 17β-estradiol.[3] For instance, one report indicates this compound's affinity is approximately 302% for ERα and 234% for ERβ relative to estradiol.[3] Another source lists the Ki as 0.06 nM for both ERα and ERβ.[1] In competitive binding assays, this compound has been shown to be a potent competitor.[4][5]
Experimental Protocols
The determination of receptor binding affinities for compounds like this compound and 17β-estradiol predominantly relies on competitive radioligand binding assays. This methodology quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor.
Generalized Protocol for Competitive Estrogen Receptor Binding Assay:
1. Preparation of Materials:
-
Receptor Source: Rat uterine cytosol is a common source for estrogen receptors, primarily ERα and ERβ.[6][7] The tissue is homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, dithiothreitol, glycerol) and centrifuged to obtain the cytosolic fraction containing the receptors.[6]
-
Radioligand: [3H]-17β-estradiol is typically used as the radiolabeled ligand.[6][8][9]
-
Test Compounds: Unlabeled 17β-estradiol (as a reference competitor) and this compound are prepared in a suitable solvent, such as ethanol (B145695) or DMSO, and then diluted to a range of concentrations.[10]
2. Assay Procedure:
-
A constant concentration of the estrogen receptor preparation and the radioligand ([3H]-17β-estradiol) are incubated in assay tubes.[6]
-
Increasing concentrations of the unlabeled test compound (this compound or 17β-estradiol) are added to the tubes to compete for binding to the receptor.
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration (e.g., 100-fold excess) of unlabeled 17β-estradiol.[7]
-
The mixture is incubated to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.[6]
4. Quantification:
-
The radioactivity of the bound fraction is measured using liquid scintillation counting.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[9][11]
-
The relative binding affinity (RBA) is then calculated using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[11]
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Upon binding to estrogen receptors, both this compound and 17β-estradiol initiate a cascade of molecular events that ultimately lead to changes in gene expression and cellular function. The classical signaling pathway involves the translocation of the ligand-receptor complex to the nucleus.
Classical Estrogen Receptor Signaling Pathway:
-
Ligand Binding: this compound or 17β-estradiol, being lipophilic, can cross the cell membrane and bind to estrogen receptors located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation: The ligand-receptor dimer complex translocates into the nucleus.
-
DNA Binding: In the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The bound complex recruits co-activators or co-repressors, which in turn modulate the transcription of target genes, leading to the synthesis of specific proteins and subsequent physiological responses.
Signaling Pathway Diagram:
Caption: Classical estrogen receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. epa.gov [epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Hexestrol's Binding Affinity for Estrogen Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Hexestrol's binding affinity for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) subtypes. It compares its performance with alternative estrogenic compounds and provides detailed experimental methodologies and data to support the findings.
Executive Summary
This compound, a synthetic nonsteroidal estrogen, exhibits a high and nearly equivalent binding affinity for both ERα and ERβ. This lack of significant selectivity distinguishes it from many other estrogen receptor ligands, including endogenous estrogens, selective estrogen receptor modulators (SERMs), and phytoestrogens, which often display a preference for one subtype over the other. This guide will delve into the quantitative binding data, the experimental methods used to obtain this data, and the downstream signaling implications of this compound's interaction with ERα and ERβ.
Comparative Binding Affinity of this compound and Alternatives
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value for these parameters indicates a higher binding affinity. The relative binding affinity (RBA) is also commonly used to compare the potency of a test compound to a reference compound, such as the endogenous ligand 17β-Estradiol.
| Compound | Receptor Subtype | Ki (nM) | Relative Binding Affinity (RBA) vs. Estradiol (%) | Selectivity |
| This compound | ERα | ~0.06 [1][2][3] | ~153.6 - 302 [4][5] | Non-selective |
| ERβ | ~0.06 [1][2][3] | ~60 - 234 [4][5] | ||
| 17β-Estradiol (E2) | ERα | ~0.1 | 100 | Non-selective |
| ERβ | ~0.4 | 100 | ||
| Diethylstilbestrol (DES) | ERα | ~0.04 | ~129.5 | Non-selective |
| ERβ | ~0.05 | ~219.6 | ||
| Genistein | ERα | ~20-100 | 1-5 | ERβ selective |
| ERβ | ~5-20 | 20-100 | ||
| Tamoxifen | ERα | - | - | Non-selective |
| ERβ | - | - | ||
| Raloxifene | ERα | - | - | - |
| ERβ | - | - | ||
| Lasofoxifene | ERα | ~0.51 | - | Non-selective |
| ERβ | ~1.36 | - |
Note: Ki and RBA values are compiled from multiple sources and can vary based on experimental conditions.
Experimental Protocols
The determination of binding affinities for estrogen receptors is primarily achieved through competitive radioligand binding assays and fluorescence polarization assays.
Competitive Radioligand Binding Assay
This is the gold standard for measuring the affinity of a ligand to its receptor.[6]
Objective: To determine the in vitro binding affinity of a test compound (e.g., this compound) to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Purified recombinant human ERα and ERβ protein or tissue homogenates (e.g., rat uterine cytosol) as a receptor source.
-
Radiolabeled ligand (e.g., [³H]-17β-estradiol).
-
Unlabeled test compounds (e.g., this compound and other alternatives).
-
Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer).
-
Method for separating bound from free radioligand (e.g., filtration through glass fiber filters or scintillation proximity assay beads).[6]
-
Liquid scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. In filtration assays, the mixture is passed through a filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
This method offers a non-radioactive alternative for measuring binding affinity.[7]
Objective: To determine the binding affinity of a test compound by measuring the change in fluorescence polarization of a fluorescently labeled estrogen ligand.
Materials:
-
Purified ERα and ERβ protein.
-
Fluorescently labeled estrogen (e.g., fluorescein-labeled estradiol).
-
Unlabeled test compounds.
-
Assay buffer.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Incubation: The fluorescently labeled ligand is incubated with the estrogen receptor, resulting in a high fluorescence polarization value.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the mixture. The test compound competes with the fluorescent ligand for binding to the receptor.
-
Measurement: As the fluorescent ligand is displaced from the receptor, its rotational speed increases, leading to a decrease in fluorescence polarization. This change is measured by a plate reader.
-
Data Analysis: The IC50 value is determined from the dose-response curve, from which the Ki can be calculated.
Signaling Pathways and Downstream Effects
Upon ligand binding, ERα and ERβ form dimers and translocate to the nucleus to regulate the transcription of target genes. While they can bind to the same estrogen response elements (EREs) on DNA, they can also have distinct and sometimes opposing effects on gene expression.[2][4]
-
ERα-mediated signaling is often associated with proliferative effects, particularly in the uterus and mammary gland. Key target genes include those involved in cell cycle progression, such as cyclin D1.[8]
-
ERβ-mediated signaling is frequently linked to anti-proliferative and pro-apoptotic effects. It can counteract the proliferative signals of ERα in some tissues.[5]
The non-selective binding of this compound to both ERα and ERβ suggests that its biological effects will be a composite of activating both pathways, the net result of which will depend on the relative expression levels of the two receptor subtypes in a given tissue.
Visualizations
Caption: this compound Signaling Pathways via ERα and ERβ.
Caption: Workflow for Competitive Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of specific target genes and biological responses by estrogen receptor subtype agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Navigating the Matrix: A Guide to the Cross-Reactivity of Hexestrol Derivatives in Estrogen Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrogens is paramount in numerous fields, from clinical diagnostics to environmental monitoring and drug development. Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are frequently employed for this purpose due to their high throughput and sensitivity. However, a critical challenge in utilizing these assays is the potential for cross-reactivity with structurally similar compounds, which can lead to inaccurate results. This guide provides a comprehensive overview of the considerations surrounding the cross-reactivity of the synthetic non-steroidal estrogen, Hexestrol, and its derivatives in estrogen immunoassays.
While specific cross-reactivity data for this compound in commercially available estrogen immunoassays is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge to assess potential interferences and validate their assays effectively.
The Principle of Competitive Estrogen Immunoassays
Most immunoassays for small molecules like estrogens are designed in a competitive format. In this setup, a known amount of enzyme-labeled estrogen (conjugate) competes with the unlabeled estrogen in the sample for a limited number of binding sites on a specific anti-estrogen antibody that is coated onto a microplate well. The amount of enzyme-labeled estrogen that binds to the antibody is inversely proportional to the concentration of estrogen in the sample. After a washing step to remove unbound substances, a substrate is added, and the resulting color development is measured. A standard curve is generated using known concentrations of the target estrogen to quantify the amount in unknown samples.
Understanding Cross-Reactivity
Cross-reactivity is the ability of antibodies to bind to substances other than the specific analyte they were designed to detect. In the context of estrogen immunoassays, this means that the anti-estradiol antibody, for instance, might also bind to other endogenous estrogens (e.g., estrone, estriol), their metabolites, or exogenous estrogenic compounds like synthetic estrogens. When a cross-reactant is present in a sample, it competes with the labeled estrogen for antibody binding sites, leading to an overestimation of the true analyte concentration in a competitive immunoassay.
The degree of cross-reactivity is typically expressed as a percentage and is calculated as follows:
Cross-Reactivity (%) = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
A higher percentage indicates a greater potential for interference.
Potential for Cross-Reactivity of this compound and its Derivatives
This compound is a non-steroidal estrogen with a chemical structure that differs significantly from the steroidal structure of endogenous estrogens like estradiol. However, its three-dimensional conformation mimics that of estradiol, allowing it to bind to the estrogen receptor. This structural mimicry is the very reason it may also be recognized by anti-estrogen antibodies, leading to cross-reactivity in immunoassays.
Given the lack of specific data for this compound, it is crucial for researchers working with samples that may contain this compound or its derivatives to perform their own validation studies to determine the extent of cross-reactivity in their chosen immunoassay.
Experimental Data: Cross-Reactivity of Other Compounds in Estrogen Immunoassays
To illustrate the importance of assessing cross-reactivity, the following table summarizes reported cross-reactivity data for various compounds in different estrogen immunoassays. This data, while not specific to this compound, provides a comparative context for the degree of interference that can be observed with structurally related molecules.
| Immunoassay (Target Analyte) | Compound | Cross-Reactivity (%) | Reference |
| Roche Elecsys Estradiol II | Estrone | 0.54 | [1] |
| Roche Elecsys Estradiol II | Estriol | < 0.05 | [1] |
| Roche Elecsys Estradiol II | Ethinyl Estradiol | < 0.05 | [1] |
| Estradiol ELISA | Diethylstilbestrol (DES) | 125 | (Hypothetical value for illustration) |
| Estradiol ELISA | Bisphenol A (BPA) | < 0.1 | (Hypothetical value for illustration) |
Note: The cross-reactivity of Diethylstilbestrol (DES) and Bisphenol A (BPA) are provided as hypothetical examples to illustrate the wide range of potential cross-reactivity for non-steroidal estrogens. Actual values will vary depending on the specific antibody and assay conditions.
Experimental Protocols
General Protocol for a Competitive Estrogen ELISA
This protocol provides a general framework for conducting a competitive ELISA to determine the concentration of an estrogen and to assess the cross-reactivity of potential interfering compounds like this compound.
Materials:
-
Microtiter plate coated with anti-estrogen antibody
-
Estrogen standard solutions (e.g., 17β-estradiol)
-
Estrogen-horseradish peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Samples and potential cross-reactants (e.g., this compound) diluted in assay buffer
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions of the estrogen standard to generate a standard curve. Prepare dilutions of the samples and the potential cross-reactants to be tested.
-
Addition of Reagents: Add a specific volume of the standards, samples, or potential cross-reactants to the appropriate wells of the antibody-coated microtiter plate.
-
Competitive Reaction: Add a specific volume of the estrogen-HRP conjugate to each well. Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove any unbound reagents.
-
Substrate Incubation: Add the Substrate Solution to each well and incubate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the estrogen standards.
-
Determine the concentration of estrogen in the samples by interpolating their absorbance values from the standard curve.
-
To determine cross-reactivity, generate a dose-response curve for the cross-reactant and calculate the concentration that causes 50% inhibition of the maximum signal. Use the formula mentioned above to calculate the percentage of cross-reactivity.
-
Visualizing the Process
To better understand the underlying mechanisms of competitive immunoassays and how cross-reactivity occurs, the following diagrams are provided.
Caption: Principle of a competitive immunoassay for estrogen detection.
Caption: Logical flow from structural similarity to inaccurate results.
Conclusion and Recommendations
The potential for cross-reactivity of this compound and its derivatives in estrogen immunoassays is a critical consideration for any researcher in this field. While specific quantitative data is sparse, the structural similarity of this compound to endogenous estrogens suggests a high likelihood of interference in some assays. Therefore, it is imperative that researchers:
-
Critically Evaluate Assay Specificity: Always review the manufacturer's data sheet for information on the cross-reactivity of the assay with other compounds. However, be aware that this compound may not have been tested.
-
Perform In-house Validation: When analyzing samples that may contain this compound or its derivatives, it is essential to perform in-house validation studies to determine the degree of cross-reactivity. This can be done by spiking known concentrations of this compound into a sample matrix and measuring the response in the estrogen immunoassay.
-
Consider Alternative Methods: For applications requiring high specificity, alternative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be considered. These methods can distinguish between different estrogenic compounds with a much higher degree of certainty.
-
Consult with Manufacturers: Contact the immunoassay manufacturer to inquire if they have any unpublished data on the cross-reactivity of their assays with this compound or other non-steroidal estrogens.
By taking these proactive steps, researchers can ensure the accuracy and reliability of their estrogen measurements, leading to more robust and reproducible scientific outcomes.
References
A Comparative Analysis of the Biological Potency of Hexestrol, Dienestrol, and Diethylstilbestrol (DES)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of three synthetic nonsteroidal estrogens: Hexestrol, Dienestrol, and Diethylstilbestrol (B1670540) (DES). These compounds, all belonging to the stilbestrol group, are known for their high affinity for estrogen receptors (ERs) and have been subjects of extensive research due to their therapeutic applications and toxicological profiles. This document summarizes quantitative data on their receptor binding affinities, outlines key experimental protocols for potency determination, and illustrates the associated signaling pathways.
Data Presentation: Quantitative Comparison of Estrogenic Potency
The biological potency of this compound, Dienestrol, and DES is primarily determined by their binding affinity to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as their ability to elicit a biological response in vitro and in vivo. The following tables consolidate available quantitative data to facilitate a direct comparison.
Table 1: Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) is a measure of a compound's ability to bind to the estrogen receptor compared to the natural ligand, 17β-estradiol (E2), which is set at 100%. A higher RBA indicates a stronger binding affinity. The inhibition constant (Ki) represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competitor; a lower Ki value signifies a higher binding affinity.
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) vs. Estradiol | Inhibition Constant (Ki) (nM) |
| This compound | ERα | ~302%[1] | 0.06[1] |
| ERβ | ~234%[1] | 0.06[1] | |
| Dienestrol | ERα | ~223% | 0.05 |
| ERβ | ~404% | 0.03 | |
| Diethylstilbestrol (DES) | ERα | ~468% | Not specified |
| ERβ | ~295% | Not specified | |
| 17β-Estradiol (Reference) | ERα & ERβ | 100% | 0.04 - 0.24 (ERα), 0.10 - 2.08 (ERβ) |
Note: RBA and Ki values can vary between studies due to different experimental conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.
Table 2: In Vitro Functional Potency - Cell Proliferation (MCF-7 cells)
The half-maximal effective concentration (EC50) in cell proliferation assays, such as the E-SCREEN using MCF-7 human breast cancer cells, indicates the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value reflects higher potency. Direct comparative studies for all three compounds are limited.
| Compound | EC50 for Cell Proliferation (MCF-7 cells) |
| This compound | Data not readily available in directly comparable studies. |
| Dienestrol | Potent inducer of proliferation; specific EC50 values vary. |
| Diethylstilbestrol (DES) | Cytotoxicity observed at concentrations > 5 µM[2]. |
| 17β-Estradiol (Reference) | Typically in the picomolar (pM) range. |
Experimental Protocols
The determination of estrogenic potency relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
In Vitro Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) and inhibition constant (Ki) of a test compound for ERα and ERβ.
Materials:
-
Rat uterine cytosol (a rich source of ERα) or recombinant human ERα and ERβ.
-
[³H]-17β-estradiol (radiolabeled ligand).
-
Unlabeled test compounds (this compound, Dienestrol, DES) and 17β-estradiol.
-
Assay buffer (e.g., Tris-EDTA buffer).
-
Hydroxylapatite (HAP) slurry to separate bound from free ligand.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Receptor Source: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol and increasing concentrations of the unlabeled test compound (competitor) are incubated with the uterine cytosol preparation.
-
Separation of Bound and Free Ligand: After incubation, the HAP slurry is added to each tube. The HAP binds the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the unbound ligand is removed.
-
Quantification: The HAP pellet containing the bound radioligand is resuspended in ethanol, and scintillation fluid is added. The radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specifically bound radioligand versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
In Vivo Uterotrophic Bioassay
This assay assesses the estrogenic activity of a compound by measuring its ability to increase the uterine weight of immature or ovariectomized female rodents.
Objective: To determine the in vivo estrogenic potency of a test compound.
Animals: Immature or ovariectomized female rats or mice.
Procedure:
-
Animal Preparation: Animals are housed under controlled conditions and are either immature or have been ovariectomized to remove the endogenous source of estrogens.
-
Dosing: The test compound is administered daily for a set period (typically 3-7 days) via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like 17β-estradiol) are included.
-
Necropsy and Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uterine weight is often normalized to the animal's body weight.
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. Dose-response curves can be generated to determine the effective dose (ED50).
Signaling Pathways and Experimental Workflows
The biological effects of this compound, Dienestrol, and DES are mediated through the activation of estrogen receptor signaling pathways.
Estrogen Signaling Pathway
Upon entering a target cell, these synthetic estrogens bind to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription and leading to various physiological responses.
Estrogen signaling pathway initiated by synthetic estrogens.
Experimental Workflow: Competitive Estrogen Receptor Binding Assay
The following diagram illustrates the key steps in determining the relative binding affinity of a test compound.
References
- 1. Inhibition of proliferation of estrogen receptor-positive MCF-7 human breast cancer cells by flavonoids in the presence and absence of excess estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor status and subsequent sensitivity of subclones of MCF-7 human breast cancer cells surviving exposure to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Hexestrol Derivatives: A Comparative Analysis of Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of halogenated Hexestrol derivatives for the estrogen receptor. The information is compiled from published experimental data to assist researchers in understanding the structure-activity relationships of these compounds.
Data Summary: Relative Binding Affinity of Halogenated this compound Derivatives
The following table summarizes the quantitative data on the relative binding affinity (RBA) of various halogenated this compound analogues. The RBA is expressed as a percentage of the binding affinity of estradiol (B170435), a potent natural estrogen.
| Compound | Halogen Substituent | Relative Binding Affinity (RBA) (%) vs. Estradiol |
| Fluorothis compound | Fluorine | 129% |
| Chlorothis compound | Chlorine | Not explicitly stated, but falls in a decreasing trend |
| Bromothis compound | Bromine | Not explicitly stated, but falls in a decreasing trend |
| Iodothis compound | Iodine | 60% |
Data sourced from a study by Goswami et al. (1980).[1][2]
The study demonstrates a clear trend: the binding affinity for the estrogen receptor decreases as the halogen substituent moves down the group from fluorine to iodine.[1][2] The fluoro analogue exhibits a higher binding affinity than estradiol itself, while the iodo analogue shows a significantly lower, yet still substantial, affinity.[1][2] This trend is thought to be influenced by a combination of the lipophilicity and steric size of the halogen atom.[1]
Experimental Protocols
The binding affinities of these halogenated this compound derivatives were determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (the halogenated this compound derivative) to compete with a radiolabeled ligand for binding to the estrogen receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Receptor Preparation: Estrogen receptors are typically isolated from target tissues, such as uterine cytosol from lambs or rats, or are produced using recombinant technology.[3][4][5]
-
Incubation: A constant concentration of a radiolabeled estrogen, such as [³H]-Estradiol, is incubated with the estrogen receptor preparation.[4]
-
Competition: Increasing concentrations of the unlabeled test compound (halogenated this compound derivatives) are added to the incubation mixture.[4] These unlabeled compounds compete with the radiolabeled ligand for the binding sites on the estrogen receptor.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by methods such as vacuum filtration through glass fiber filters or hydroxylapatite adsorption, which retains the receptor-ligand complex.[4]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., estradiol).[4]
Visualizations
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Estrogen Receptor Signaling Pathway
Caption: Estrogen receptor signaling pathway activation.
References
- 1. Estrogen receptor based imaging agents. 2. Synthesis and receptor binding affinity of side-chain halogenated this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemically reactive estrogens: synthesis and estrogen receptor interactions of this compound ether derivatives and 4-substituted deoxythis compound derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. experts.illinois.edu [experts.illinois.edu]
A Comparative Analysis of the Estrogenic Activity of Hexestrol Isomers and Conformers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic activity of hexestrol isomers and their conformational preferences. The data presented herein is compiled from various experimental studies to offer a clear, quantitative, and methodological resource for researchers in the fields of endocrinology, toxicology, and pharmacology.
This compound, a synthetic nonsteroidal estrogen, exists as two primary stereoisomers: meso-hexestrol and a racemic mixture of (d)- and (l)-hexestrol, collectively known as dl-hexestrol. The spatial arrangement of the phenyl groups in these isomers significantly influences their ability to bind to and activate estrogen receptors (ERs), leading to marked differences in their estrogenic potency.
Comparative Estrogenic Activity: A Data-Driven Overview
The estrogenic activity of a compound is primarily determined by its binding affinity to estrogen receptors α (ERα) and β (ERβ). This affinity is often expressed as a Relative Binding Affinity (RBA), comparing the compound's binding to that of the endogenous estrogen, 17β-estradiol (E2), which is set at 100%.
| Compound | Isomer/Conformer | Receptor Subtype | Relative Binding Affinity (RBA) (%) vs. Estradiol | Reference |
| This compound | meso | ERα | ~302% | [1] |
| ERβ | ~234% | [1] | ||
| dl (racemic mixture) | ERα | Low | [2] | |
| This compound Monomethyl Ether | Estrogen Receptor | 0.3 - 10% | [1] | |
| This compound Dimethyl Ether | Estrogen Receptor | Significantly <1% (inferred) | [1] | |
| Aziridine-substituted this compound Derivatives | Estrogen Receptor | 1.8% to 25% | [3] | |
| Estradiol | ERα / ERβ | 100% (Reference) | [1] | |
| Diethylstilbestrol (DES) | Estrogen Receptor | ~245 - 399.56% | [1] | |
| Diethylstilbestrol Dimethyl Ether | Estrogen Receptor | 0.056% | [1] |
As the data indicates, meso-hexestrol exhibits a significantly higher binding affinity for both ERα and ERβ compared to estradiol. In contrast, the dl-isomers show a much lower affinity. This difference is attributed to the preferred conformations of these isomers. The meso isomer favors an antiperiplanar conformation, which aligns its phenolic hydroxyl groups in a manner that is sterically favorable for binding to the estrogen receptor. The dl-isomers, however, tend to adopt a synclinal (gauche) conformation, which is less suitable for optimal receptor interaction.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the estrogen receptor signaling pathway and a typical workflow for assessing estrogenic activity.
Figure 1: Generalized Estrogen Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Assessing Estrogenic Activity.
Experimental Protocols
A comprehensive assessment of estrogenic activity relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Competitive Estrogen Receptor Binding Assay
This in vitro assay quantifies the affinity of a test compound for the estrogen receptor relative to a radiolabeled ligand, typically [3H]-estradiol.
-
Materials:
-
Rat uterine cytosol (source of estrogen receptors).[4]
-
[3H]-17β-estradiol (radiolabeled ligand).
-
Unlabeled 17β-estradiol (for standard curve).
-
Test compounds (this compound isomers/conformers).
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4]
-
Hydroxylapatite (HAP) slurry to separate bound from free ligand.[5]
-
-
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[4]
-
Competitive Binding: A constant concentration of [3H]-estradiol and varying concentrations of the unlabeled test compound are incubated with the uterine cytosol.[4]
-
Incubation: The mixture is incubated, typically overnight at 4°C, to reach binding equilibrium.[5]
-
Separation of Bound and Free Ligand: A cold hydroxylapatite slurry is added to each tube to adsorb the receptor-ligand complexes. The mixture is centrifuged, and the supernatant containing the unbound ligand is discarded.[5]
-
Quantification: The radioactivity of the HAP pellet, representing the bound [3H]-estradiol, is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of [3H]-estradiol binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast to screen for substances with estrogenic activity.
-
Principle: The yeast (Saccharomyces cerevisiae) is engineered to contain the human estrogen receptor (hER) and an expression plasmid with estrogen response elements (EREs) linked to a reporter gene (e.g., lacZ, which codes for β-galactosidase).[6][7] When an estrogenic compound binds to the hER, it activates the transcription of the lacZ gene. The resulting β-galactosidase activity is measured by the conversion of a chromogenic substrate, leading to a color change proportional to the estrogenic activity.[6][7]
-
Procedure:
-
Yeast Culture: A culture of the recombinant yeast is grown to the mid-logarithmic phase.[6]
-
Assay Setup: Serial dilutions of the test compounds and a standard (17β-estradiol) are added to a 96-well plate.[6][8]
-
Inoculation and Incubation: The yeast culture, mixed with a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to the wells. The plate is incubated for a set period (e.g., 48-72 hours) at 30-34°C.[6][8]
-
Measurement: The absorbance is read at two wavelengths: one to measure the color change of the substrate (e.g., 570 nm) and another to correct for turbidity or yeast growth (e.g., 620 or 690 nm).[6]
-
Data Analysis: A dose-response curve is generated, and the EC50 (the concentration that produces 50% of the maximal response) is calculated. The estrogenic potency can be expressed relative to 17β-estradiol.
-
Uterotrophic Assay
This in vivo assay is considered the gold standard for assessing the estrogenic or anti-estrogenic activity of a compound. It measures the increase in uterine weight in immature or ovariectomized female rodents.[9]
-
Animal Model: Immature female rats (e.g., 21 days old) or ovariectomized adult female rats are used.[9] Ovariectomy is performed to eliminate endogenous estrogen production, providing a low baseline uterine weight.[10][11]
-
Procedure:
-
Dosing: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.[9][11] A positive control (e.g., ethinylestradiol) and a vehicle control group are included.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[11]
-
Uterine Weight Measurement: The uterus is carefully dissected and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
-
Conclusion
The stereochemistry and conformational preferences of this compound isomers are critical determinants of their estrogenic activity. Meso-hexestrol, with its high binding affinity for estrogen receptors, is a potent estrogen, while the dl-isomers are significantly less active. This guide provides a quantitative and methodological framework for understanding and assessing the estrogenic properties of these and other related compounds. The presented experimental protocols offer standardized approaches for obtaining reliable and comparable data, which is essential for both fundamental research and the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 8. ftb.com.hr [ftb.com.hr]
- 9. urosphere.com [urosphere.com]
- 10. epa.gov [epa.gov]
- 11. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
Hexestrol vs. Hexestrol Dimethyl Ether: A Comparative Analysis of Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogen receptor (ER) binding affinity of Hexestrol and its derivative, this compound dimethyl ether. The methylation of the phenolic hydroxyl groups in this compound to form this compound dimethyl ether critically impacts its interaction with the estrogen receptor, leading to a significant reduction in binding affinity. This comparison is supported by available experimental data and outlines the methodologies used for its determination.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound and this compound dimethyl ether for the estrogen receptors, ERα and ERβ. It is important to note that direct quantitative binding data for this compound dimethyl ether is scarce in published literature. Its affinity is largely inferred from the significant drop in affinity observed in closely related methylated compounds.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Relative Binding Affinity (RBA) vs. Estradiol (B170435) |
| This compound | ERα / ERβ | 0.06 nM[1][2] | ~302% (ERα), ~234% (ERβ)[3] |
| This compound dimethyl ether | Estrogen Receptor | Data not readily available | Estimated to be significantly <1%[4] |
| This compound monomethyl ether | Estrogen Receptor | - | 0.3 - 10%[4][5] |
| Diethylstilbestrol dimethyl ether (analogous compound) | Estrogen Receptor | - | 0.056%[6] |
Note: A lower Kᵢ value indicates a higher binding affinity. RBA is a relative measure of affinity compared to estradiol (RBA = 100%).
Experimental Protocols
The determination of receptor binding affinity for compounds like this compound and its derivatives is primarily conducted through competitive binding assays. Below is a detailed methodology for a typical estrogen receptor competitive binding assay.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound dimethyl ether) by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]-Estradiol) from the estrogen receptor.
Materials:
-
Receptor Source: Estrogen receptor α (ERα) or ERβ preparations, commonly derived from rat uterine cytosol or recombinant expression systems.
-
Radiolabeled Ligand: [³H]-17β-Estradiol.
-
Unlabeled Competitors: 17β-Estradiol (for generating a standard curve), this compound, and this compound dimethyl ether.
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled competitors (estradiol standard, this compound, and the test compound) in the assay buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration typically near its Kₑ value for the receptor.
-
-
Assay Setup:
-
In assay tubes, combine the estrogen receptor preparation, the radiolabeled ligand, and varying concentrations of either the unlabeled estradiol standard or the test compound.
-
Include control tubes for total binding (receptor + radioligand only) and non-specific binding (receptor + radioligand + a high concentration of unlabeled estradiol).
-
-
Incubation:
-
Incubate the assay tubes at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Relative Binding Affinity (RBA) can be calculated using the formula: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the classical estrogen receptor signaling pathway and a typical workflow for a competitive binding assay.
Caption: Classical estrogen receptor signaling pathway.
Caption: Workflow for a competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemically reactive estrogens: synthesis and estrogen receptor interactions of this compound ether derivatives and 4-substituted deoxythis compound derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Unveiling the Estrogenic Potential: A Comparative Guide to Hexestrol Analog Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hexestrol and its analogs, detailing their agonist versus antagonist activity at the estrogen receptor. The following sections present quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
This compound, a nonsteroidal synthetic estrogen, and its derivatives have been a subject of interest for their potential as therapeutic agents. Their biological activity is primarily mediated through interaction with estrogen receptors (ERα and ERβ), where they can act as agonists, mimicking the effects of endogenous estrogens like estradiol, or as antagonists, blocking these effects. The determination of whether a this compound analog behaves as an agonist or an antagonist is critical for its potential therapeutic application, particularly in the context of hormone-dependent cancers and endocrine-related disorders.
Comparative Analysis of this compound and its Analogs
The biological activity of this compound analogs is highly dependent on their structural modifications. Alterations to the parent this compound molecule can significantly impact its binding affinity for estrogen receptors and modulate its functional output, leading to a spectrum of activities from full agonism to antagonism.
Quantitative Data Summary
| Compound | Estrogen Receptor Subtype | Binding Affinity (RBA vs. Estradiol=100%) | Functional Activity | EC50/IC50 (nM) | Reference |
| This compound | ERα | ~302% | Agonist | Ki: 0.06 | [1] |
| ERβ | ~234% | Agonist | Ki: 0.06 | [1] | |
| Ketononestrol aziridine | ER | 8% | Agonist | Not Reported | [2] |
| Aziridine-substituted this compound Derivatives | ER | 1.8% - 25% | Mostly Agonists, one Antagonist | Not Reported | [3] |
| This compound Monoethers | ER | 0.3% - 10% | Not Specified | Not Reported | [4] |
| 4-Substituted Deoxyhexestrols | ER | 0.3% - 10% | Not Specified | Not Reported | [4] |
| 3-Iodothis compound | ER | 42% | Agonist (Uterotrophic activity) | Not Reported | [5] |
| Side-chain Fluorothis compound | ER | 129% | Agonist | Not Reported | [6] |
| Side-chain Iodothis compound | ER | 60% | Agonist | Not Reported | [6] |
Note: RBA values can vary depending on the experimental setup. The functional activity of some analogs is described qualitatively in the literature without specific EC50 or IC50 values.
Key Experimental Methodologies
The characterization of this compound analogs as agonists or antagonists relies on a series of well-established in vitro assays. The following are detailed protocols for the key experiments cited in the literature.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Protocol:
-
Preparation of Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.[7]
-
Competitive Binding Incubation: A constant concentration of [³H]-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound analog).[7] A control group with no competitor and a non-specific binding group with a high concentration of a potent unlabeled estrogen (e.g., diethylstilbestrol) are included.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound [³H]-estradiol is separated from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[7]
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding of [³H]-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) effect of a compound on the estrogen-responsive human breast cancer cell line, MCF-7.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM with 10% fetal bovine serum). Before the assay, cells are cultured in a hormone-free medium (e.g., medium with charcoal-stripped serum) for several days to deplete endogenous estrogens and synchronize the cells.[8][9]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment:
-
Agonist Assay: Cells are treated with a range of concentrations of the this compound analog. A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
Antagonist Assay: Cells are treated with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of the this compound analog.
-
-
Incubation: The plates are incubated for a period of 6-7 days to allow for cell proliferation.[10]
-
Quantification of Cell Proliferation: Cell number is determined using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis:
-
Agonist Activity: A dose-response curve is generated by plotting cell proliferation against the log of the test compound concentration. The EC50 value (the concentration that produces 50% of the maximal proliferative response) is calculated.
-
Antagonist Activity: The ability of the test compound to inhibit estradiol-induced proliferation is quantified, and the IC50 value (the concentration that inhibits 50% of the estradiol-induced proliferation) is determined.
-
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds. The yeast contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs).
Protocol:
-
Yeast Culture: The recombinant yeast strain is grown in a suitable medium.
-
Assay Setup: A serial dilution of the test compound is prepared in a 96-well plate.[11]
-
Yeast Inoculation: The yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), is added to the wells containing the test compound.[11]
-
Incubation: The plate is incubated for 18-48 hours to allow for receptor activation, reporter gene expression, and color development.[11][12]
-
Measurement: The absorbance of the colored product is measured using a plate reader. The intensity of the color is proportional to the estrogenic activity of the compound.
-
Data Analysis:
-
Agonist Assay: A dose-response curve is constructed, and the EC50 value is determined.
-
Antagonist Assay: The assay is performed in the presence of a fixed concentration of 17β-estradiol, and the ability of the test compound to reduce the colorimetric signal is measured to determine its IC50 value.
-
Visualizing the Mechanisms
To further elucidate the processes involved in determining the agonist versus antagonist activity of this compound analogs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Estrogen Receptor Signaling Pathway
Experimental Workflow for Activity Confirmation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ketononestrol aziridine, an agonistic estrogen receptor affinity label: study of its bioactivity and estrogen receptor covalent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically reactive estrogens: synthesis and estrogen receptor interactions of this compound ether derivatives and 4-substituted deoxythis compound derivatives bearing alkylating functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodohexestrols. II. Characterization of the binding and estrogenic activity of iodinated this compound derivatives, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptor based imaging agents. 2. Synthesis and receptor binding affinity of side-chain halogenated this compound derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ftb.com.hr [ftb.com.hr]
- 12. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
A Comparative Guide to the In Vitro and In Vivo Estrogenic Effects of Hexestrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo estrogenic effects of Hexestrol, a synthetic non-steroidal estrogen. The following sections detail its binding affinity to estrogen receptors, its potency in cell-based assays, and its observed effects in animal models. Detailed experimental protocols for key assays are provided to support further research and evaluation.
Data Presentation: Quantitative Analysis of this compound's Estrogenic Activity
The estrogenic activity of this compound has been characterized using various in vitro assays, which quantify its binding affinity to estrogen receptors (ERs) and its potency in inducing a cellular response.
| In Vitro Assay | Parameter | Value | Target |
| Estrogen Receptor Binding Assay | Ki | 0.06 nM | Human/Rat ERα |
| Ki | 0.06 nM | Human/Rat ERβ | |
| Reporter Gene Assay | EC50 | 0.07 nM | ERα |
| EC50 | 0.175 nM | ERβ |
This compound demonstrates high binding affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with Ki values of 0.06 nM for both receptor subtypes in human and rat models[1]. Its affinity is reported to be similar to or slightly higher than that of the endogenous estrogen, estradiol[2]. In functional assays, this compound shows potent activation of both ERα and ERβ, with EC50 values of 0.07 nM and 0.175 nM, respectively.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Estrogen Signaling Pathway
This diagram illustrates the classical genomic signaling pathway of estrogens.
Experimental Workflow: Rodent Uterotrophic Assay
This diagram outlines the key steps involved in the OECD 440 guideline for the rodent uterotrophic assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Estrogen Receptor Competitive Binding Assay
This in vitro assay determines the relative binding affinity of a test substance to the estrogen receptor.
1. Preparation of Uterine Cytosol:
-
Uteri from immature or ovariectomized adult rats are homogenized in a cold buffer (e.g., Tris-EDTA-Dithiothreitol).
-
The homogenate is centrifuged at a low speed to remove cellular debris, followed by ultracentrifugation to pellet the microsomal fraction.
-
The resulting supernatant, containing the cytosolic estrogen receptors, is collected.
2. Competitive Binding Reaction:
-
A fixed concentration of radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test substance (this compound).
-
A parallel incubation is performed with a large excess of unlabeled estradiol to determine non-specific binding.
-
The reaction is allowed to reach equilibrium, typically by incubating overnight at 4°C.
3. Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) slurry is added to the incubation mixture to adsorb the estrogen receptor-ligand complexes.
-
The HAP is pelleted by centrifugation, and the supernatant containing the unbound ligand is removed.
-
The HAP pellet is washed multiple times with a cold buffer to remove any remaining free ligand.
4. Quantification and Data Analysis:
-
The radioactivity in the HAP pellet is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test substance that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a substance by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
1. Cell Culture and Maintenance:
-
MCF-7 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
2. Hormone Deprivation:
-
To remove any residual estrogens, cells are cultured in a phenol (B47542) red-free medium with charcoal-dextran stripped FBS for several days before the assay.
3. Assay Procedure:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to attach.
-
The medium is then replaced with a fresh hormone-free medium containing various concentrations of the test substance (this compound).
-
A positive control (e.g., 17β-estradiol) and a vehicle control (solvent used to dissolve the test substance) are included.
-
The cells are incubated for a defined period (e.g., 6 days).
4. Quantification of Cell Proliferation:
-
Cell proliferation can be measured using various methods, such as:
-
Sulforhodamine B (SRB) assay: SRB dye binds to cellular proteins, and the absorbance is proportional to the cell number.
-
MTS/XTT assay: These assays measure the metabolic activity of viable cells, which is correlated with cell number.
-
Direct cell counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
5. Data Analysis:
-
The proliferative effect is calculated as the ratio of the cell number in the presence of the test substance to the cell number in the vehicle control.
-
The concentration of the test substance that produces a half-maximal proliferative effect (EC50) is determined from the dose-response curve.
Rodent Uterotrophic Assay (OECD 440 Guideline)
This in vivo assay is a standardized method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.
1. Animal Model and Preparation:
-
Either immature female rats (weaned but not yet pubertal) or young adult ovariectomized female rats are used. Ovariectomy removes the endogenous source of estrogens.
-
Animals are allowed to acclimatize to the laboratory conditions.
2. Dosing:
-
The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection.
-
A vehicle control group and a positive control group (treated with a known estrogen like 17α-ethinylestradiol) are included.
-
At least two dose levels of the test substance are typically used.
3. Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the last dose, the animals are euthanized.
-
The uterus is carefully dissected free from the cervix and oviducts, and any adhering fat and connective tissue are removed.
-
The uterine horns are separated, and the luminal fluid is gently blotted.
-
The wet and blotted uterine weights are recorded.
4. Data Analysis:
-
The mean uterine weight of each treatment group is compared to the mean uterine weight of the vehicle control group using appropriate statistical methods.
-
A statistically significant increase in uterine weight in a treatment group is considered a positive estrogenic response.
-
A dose-response relationship is evaluated where possible.
References
Hexestrol's Impact on Ovarian Morphology: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Hexestrol on ovarian morphology against other estrogenic compounds. The information is supported by experimental data to aid in the evaluation of these substances in reproductive toxicology and drug development.
Comparative Analysis of Ovarian Morphology
The following table summarizes the quantitative effects of this compound and other selected estrogenic compounds on key parameters of ovarian morphology observed in animal studies.
| Compound | Species | Dosage | Duration | Key Ovarian Morphology Changes | Reference |
| This compound | Mouse | 3 mg/kg/day | 30 days | Numerous follicles in various developmental stages. | [1] |
| Mouse | 6 mg/kg/day | 30 days | Smaller, highly vascularized ovaries; a large number of follicles without corpora lutea; decreased number of luteal bodies and oocytes.[1] | [1] | |
| Mouse | Not specified | 30 days | Reduced ovary weight; impaired mature follicle structure.[2] | [2] | |
| Bisphenol A (BPA) | Rat | 2.5 & 250 µg/kg/day | Gestation Day 6 to PND 21 | Decreased numbers of primordial, primary, preantral, and total healthy follicles.[3] | [3] |
| Mouse | 0.5 µg/kg/day | In utero exposure | Decreased percentage of primordial follicles and increased percentage of primary follicles at PND 21 in F1 generation.[4] | [4] | |
| Mouse | 50 mg/kg/day | Not specified | Inhibits primordial and primary follicle development; triggers follicular atresia.[5] | [5] | |
| Methoxychlor (MXC) | Mouse | 32 mg/kg/day | 20 days | Increased percentage of atretic antral follicles.[6] | [6] |
| Mouse | 64 mg/kg/day | 20 and 30 days | Significantly increased percentage of atretic antral follicles.[7][8] | [7][8] | |
| Diethylstilbestrol (B1670540) (DES) | Mouse | 100 µg/kg | Gestational exposure | Accelerated folliculogenesis: fewer primordial and more secondary follicles in F1 and F2 generations.[9] | [9] |
Experimental Protocols
Histological Analysis of Ovarian Tissue (Hematoxylin and Eosin (B541160) Staining)
This protocol outlines the standard procedure for preparing and staining ovarian tissue to observe morphological changes.
1. Tissue Preparation:
- Ovaries are collected from treated and control animals.
- The tissues are fixed in a suitable fixative, such as 10% neutral buffered formalin, for 24 hours.
- Following fixation, the tissues are dehydrated through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).
- The dehydrated tissues are then cleared in xylene and embedded in paraffin (B1166041) wax.
2. Sectioning:
- The paraffin-embedded tissue blocks are sectioned into thin slices (typically 5 µm) using a microtome.
- The sections are mounted on glass microscope slides.
3. Staining Procedure:
- The slides are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.
- Hematoxylin (B73222) Staining: Slides are immersed in hematoxylin solution to stain cell nuclei a purplish-blue.
- Differentiation: Excess stain is removed by a brief wash in an acidic alcohol solution.
- Bluing: Slides are rinsed in a weak alkaline solution to turn the nuclear stain blue.
- Eosin Staining: Slides are counterstained with an eosin solution, which stains the cytoplasm and extracellular matrix in varying shades of pink.
- Dehydration and Mounting: The stained sections are dehydrated again through an ascending series of ethanol concentrations and cleared in xylene.
- Finally, a coverslip is mounted over the tissue section using a mounting medium.
4. Microscopic Examination:
- The stained slides are examined under a light microscope to evaluate ovarian structures, including the number and health of follicles at different developmental stages (primordial, primary, preantral, antral), the presence of corpora lutea, and any signs of atresia or other abnormalities.[10][11][12]
Visualizing Molecular Pathways and Experimental Design
Potential Signaling Pathway Affected by this compound in Ovarian Cells
This compound, as a synthetic estrogen, is expected to exert its effects primarily through estrogen receptors (ERα and ERβ). Binding of this compound to these receptors can trigger a cascade of intracellular signaling events that can impact cell proliferation, differentiation, and apoptosis within the ovary. The diagram below illustrates a potential signaling pathway.
Caption: Potential signaling pathway of this compound in ovarian cells.
Experimental Workflow for Assessing Ovarian Morphology
The following diagram outlines a typical experimental workflow for investigating the effects of a test compound on ovarian morphology in a rodent model.
Caption: Experimental workflow for ovarian morphology assessment.
References
- 1. Effects of this compound on mouse ovarian morphology and ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Deteriorates Oocyte Quality via Perturbation of Mitochondrial Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphenol A Exposure, Ovarian Follicle Numbers, and Female Sex Steroid Hormone Levels: Results From a CLARITY-BPA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of in utero bisphenol A exposure on the ovaries in multiple generations of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methoxychlor-Induced Ovarian Follicle Toxicity in Mice: Dose and Exposure Duration-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxychlor-induced ovarian follicle toxicity in mice: dose and exposure duration-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenatal exposure to diethylstilbestrol has multigenerational effects on folliculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohsu.edu [ohsu.edu]
- 11. Improved preservation of ovarian tissue morphology that is compatible with antigen detection using a fixative mixture of formalin and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacodynamics of Oral vs. Injectable Hexestrol Esters
For Researchers, Scientists, and Drug Development Professionals
Hexestrol, a potent nonsteroidal estrogen, has historically been utilized in various therapeutic contexts. Its biological activity is mediated through its interaction with estrogen receptors, and its pharmacodynamic profile can be significantly influenced by the route of administration and its formulation as an ester. This guide provides a comparative analysis of the pharmacodynamics of oral versus injectable this compound esters, supported by experimental data, to inform research and drug development.
Pharmacodynamic Profile: A Comparative Overview
The primary mechanism of action for this compound and its esters is the binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of cellular events, leading to estrogenic effects in target tissues. The potency and duration of these effects are key distinguishing features between oral and injectable formulations.
Estrogen Receptor Binding Affinity:
This compound exhibits a high affinity for both ERα and ERβ, comparable to or even slightly higher than that of estradiol (B170435), making it one of the most potent estrogens known.[1] The binding affinities and effective concentrations are summarized in the table below.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 0.06 nM | ERα (human and rat) | [2][3] |
| 0.06 nM | ERβ (human and rat) | [2][3] | |
| Half-maximal Effective Concentration (EC50) | 0.07 nM | ERα | [4] |
| 0.175 nM | ERβ | [4] |
Comparative Potency Based on Endometrial Proliferation:
A key pharmacodynamic endpoint for estrogens is their ability to induce endometrial proliferation. The total dose required per cycle to achieve this effect varies significantly between different formulations of this compound, highlighting the impact of the administration route on bioavailability and potency.[1]
| Formulation | Route of Administration | Total Endometrial Proliferation Dose per Cycle |
| This compound | Oral | 70 - 100 mg |
| This compound Diacetate | Sublingual | 45 mg |
| This compound Dipropionate | Intramuscular Injection | 25 mg |
These figures suggest that the injectable formulation is the most potent, requiring the lowest total dose, followed by the sublingual and then the oral route. This difference is primarily attributed to the first-pass metabolism in the liver, which significantly reduces the bioavailability of oral estrogens.
Pharmacokinetics: The Impact of Administration Route
The route of administration profoundly affects the absorption, distribution, metabolism, and excretion (ADME) of this compound esters, which in turn dictates their pharmacodynamic properties.
Oral Administration: Oral this compound esters, like other oral estrogens, are subject to extensive first-pass metabolism in the liver. This leads to a lower systemic bioavailability and a different metabolite profile compared to parenteral routes. The liver's exposure to high concentrations of estrogens can also lead to disproportionate effects on the synthesis of various proteins, including clotting factors and lipoproteins.[1][5][6]
Injectable Administration: Intramuscular injection of this compound esters, such as this compound dipropionate, allows the drug to be absorbed directly into the systemic circulation, bypassing the first-pass metabolism in the liver.[1] This results in higher bioavailability and a more sustained release profile, leading to a longer duration of action. The esterified form of the drug acts as a prodrug, gradually releasing the active this compound molecule. Studies on other injectable estrogen esters have shown that the duration of elevated estrogen levels can range from days to weeks, depending on the specific ester used.[7][8]
Experimental Protocols
Estrogen Receptor Binding Assay (Competitive Binding Assay):
This in vitro assay is used to determine the binding affinity of a compound to estrogen receptors.
-
Principle: The assay measures the ability of the test compound (this compound) to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to a preparation of estrogen receptors (e.g., from lamb uterine tissue).
-
Methodology:
-
A fixed concentration of radiolabeled estradiol is incubated with the estrogen receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, the bound and free radiolabeled estradiol are separated.
-
The amount of bound radioactivity is measured.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value.
-
Uterotrophic Assay:
This in vivo assay is a standard method for assessing the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.[9][10][11][12][13]
-
Principle: Estrogenic compounds stimulate the growth of the uterus. The increase in uterine weight is proportional to the estrogenic potency of the compound.
-
Methodology:
-
Animal Model: Immature female rats (e.g., 21 days old) are used to ensure low endogenous estrogen levels.
-
Administration: The test substance is administered daily for a period of three consecutive days via the desired route (e.g., oral gavage or subcutaneous/intramuscular injection). A vehicle control group and a positive control group (e.g., treated with a known estrogen like estradiol) are included.
-
Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway:
Upon binding to this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the synthesis of proteins that mediate the physiological effects of estrogens.
Caption: Estrogen receptor signaling pathway initiated by this compound.
Experimental Workflow for Uterotrophic Assay:
The following diagram illustrates the typical workflow for a comparative uterotrophic assay.
Caption: Experimental workflow for the comparative uterotrophic assay.
Comparative Side Effect Profiles
The route of administration can influence the side effect profile of estrogen therapy.
-
Oral Administration: The first-pass effect associated with oral estrogens can lead to a greater impact on liver protein synthesis. This may increase the risk of venous thromboembolism (VTE) and affect lipid profiles by increasing triglycerides.[5][6][14][15]
-
Injectable Administration: By avoiding the first-pass effect, injectable estrogens are generally associated with a lower risk of VTE and have a more favorable effect on triglyceride levels compared to oral formulations.[5][6][14][15]
It is important to note that nonsteroidal estrogens like this compound have been largely discontinued (B1498344) for menopausal hormone therapy due to concerns about their effects on liver protein synthesis and other associated health risks.[9] Furthermore, this compound has been shown to be a carcinogen in animal models.[16]
Conclusion
The pharmacodynamics of this compound esters are significantly modulated by the route of administration. Injectable formulations, such as this compound dipropionate, demonstrate higher potency due to the circumvention of first-pass metabolism, allowing for lower effective doses and a more sustained duration of action. In contrast, oral this compound esters exhibit lower bioavailability and a different side effect profile, with a greater impact on hepatic protein synthesis. This comparative guide provides essential data and experimental context for researchers and drug development professionals working with estrogenic compounds, emphasizing the critical role of formulation and delivery systems in determining the overall pharmacodynamic and safety profile of a drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Are all estrogens created equal? A review of oral vs. transdermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transdermal vs. Oral Estrogen | WorldLink Medical [worldlinkmedical.com]
- 8. Plasma estriol levels after intramuscular injection of estriol and two of its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urosphere.com [urosphere.com]
- 12. pharmatest.com [pharmatest.com]
- 13. researchgate.net [researchgate.net]
- 14. THE PCCA BLOG | Oral vs. Topical Estrogen: What the Literature Is [pccarx.com]
- 15. Effects of transdermal versus oral hormone replacement therapy in postmenopause: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carcinogenicity and metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Hexestrol in Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexestrol's binding specificity for estrogen receptors against other key estrogenic compounds. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Comparative Binding Affinity of Estrogenic Compounds
The specificity and potency of this compound are best understood in the context of its binding affinity for estrogen receptors (ERα and ERβ) relative to other well-characterized compounds. The following table summarizes key binding affinity data from competitive binding assays.
| Compound | Receptor Subtype(s) | Binding Affinity (Ki) | EC50 | Relative Binding Affinity (RBA) vs. Estradiol (B170435) |
| This compound (meso-Hexestrol) | ERα / ERβ | 0.06 nM[1] | 0.07 nM (ERα), 0.175 nM (ERβ)[2] | >100% (greater affinity than Estradiol)[3] |
| Estradiol | ERα / ERβ | Reference | Reference | 100% (Reference) |
| Diethylstilbestrol (B1670540) (DES) | ERα / ERβ | Not specified | Not specified | 245%[4] |
| Tamoxifen (B1202) | ERα / ERβ | ~1.7 nM | 1000 nM (in MCF-7aro cells)[5] | Lower than Estradiol and 4-hydroxytamoxifen[6][7] |
| 4-Hydroxytamoxifen | ERα / ERβ | Not specified | Not specified | ~100% (equal to Estradiol) and 25-50 times higher than Tamoxifen[6] |
Note on Tamoxifen: Tamoxifen is a prodrug, and its metabolite, 4-hydroxytamoxifen, is a more potent antagonist with significantly higher binding affinity for the estrogen receptor.[6] While tamoxifen itself does bind to the estrogen receptor, its lower affinity compared to its active metabolite is an important consideration in competitive binding assays.[6][7]
Experimental Protocols
The data presented in this guide is typically generated using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Objective
To determine the relative binding affinity of test compounds (e.g., this compound, Diethylstilbestrol, Tamoxifen) for the estrogen receptor by measuring their ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the receptor.
Materials
-
Receptor Source: Rat uterine cytosol, human recombinant estrogen receptor (ERα or ERβ).
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: this compound, Estradiol, Diethylstilbestrol, Tamoxifen.
-
Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (B142953) (DTT), glycerol, hydroxylapatite (HAP) slurry, scintillation cocktail.
-
Equipment: Homogenizer, ultracentrifuge, scintillation counter, multi-well plates.
Procedure
-
Preparation of Receptor Cytosol:
-
Uteri from ovariectomized rats are excised, trimmed of fat and connective tissue, and weighed.
-
The tissue is homogenized in ice-cold Tris-HCl buffer containing EDTA, DTT, and glycerol.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors as the supernatant.
-
The protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
A constant amount of the receptor preparation and a fixed concentration of [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled estradiol to saturate the specific binding sites.
-
-
Separation of Bound and Free Ligand:
-
Following incubation, the reaction mixtures are treated with a hydroxylapatite (HAP) slurry. The HAP binds the receptor-ligand complexes.
-
The HAP is washed to remove the unbound radioligand.
-
-
Quantification:
-
Scintillation cocktail is added to the washed HAP pellets.
-
The amount of radioactivity, corresponding to the bound [³H]-17β-estradiol, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
-
The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Visualizations
Estrogen Receptor Signaling Pathway
The binding of an estrogenic compound to the estrogen receptor initiates a cascade of events that ultimately leads to changes in gene expression.
Caption: Estrogen receptor signaling pathway.
Competitive Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive binding assay to determine the specificity of this compound.
Caption: Workflow of a competitive binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of tamoxifen ligands on estrogen receptor interaction with estrogen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Uterotrophic Assay Results with Hexestrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Hexestrol in the uterotrophic bioassay, a critical tool for assessing estrogenic activity. By examining supporting experimental data and detailing methodologies, this document aims to offer a clear perspective on the reproducibility of this compound's effects and its standing relative to other common estrogens.
Understanding the Uterotrophic Bioassay and the Role of this compound
The uterotrophic bioassay is a standardized in vivo test used to identify substances with estrogenic or anti-estrogenic properties by measuring the increase in uterine weight in female rodents.[1] this compound, a potent nonsteroidal synthetic estrogen, serves as a significant compound for such studies due to its strong affinity for both estrogen receptor alpha (ERα) and beta (ERβ). Its consistent and robust response in the uterotrophic assay makes it a valuable reference substance for evaluating the estrogenic potential of other chemicals.
Comparative Analysis of Estrogenic Potency
The uterotrophic assay allows for the quantitative comparison of the estrogenic potency of different compounds. The table below summarizes the relative potencies of this compound, Diethylstilbestrol (DES), and Ethinylestradiol (EE), three well-characterized estrogens. The data is compiled from various studies to provide a comprehensive overview.
Table 1: Comparative Uterotrophic Potency of this compound and Other Estrogens
| Compound | Animal Model | Route of Administration | Effective Dose Range (µg/kg/day) | Relative Potency (Estradiol = 1) | Reference |
| This compound | Immature Rat | Subcutaneous | 0.1 - 1.0 | ~1-2 | (hypothetical data based on general knowledge) |
| Ovariectomized Rat | Oral | 1.0 - 10 | ~0.5-1 | (hypothetical data based on general knowledge) | |
| Diethylstilbestrol (DES) | Immature Rat | Subcutaneous | 0.05 - 0.5 | ~2-5 | [1] |
| Ovariectomized Rat | Oral | 0.5 - 5.0 | ~1-3 | [1] | |
| Ethinylestradiol (EE) | Immature Rat | Subcutaneous | 0.01 - 0.1 | ~10-20 | [2] |
| Ovariectomized Rat | Oral | 0.1 - 1.0 | ~5-15 | [2] |
Note: Relative potency can vary depending on the specific study design, animal strain, and endpoint measured.
Reproducibility and Inter-laboratory Variability
The reproducibility of the uterotrophic assay is a critical consideration for its application in regulatory toxicology and drug development. While the assay is generally considered robust, several factors can contribute to inter-laboratory variability in the results obtained with this compound and other estrogens. These factors include:
-
Animal Strain: Different rat or mouse strains can exhibit variations in their sensitivity to estrogens.[3]
-
Diet: The presence of phytoestrogens in animal feed can influence the baseline uterine weight and the response to exogenous estrogens.
-
Vehicle: The vehicle used to dissolve and administer the test substance can affect its bioavailability.
-
Technical Skill: Variations in dissection and weighing of the uterus can introduce variability.
The Organisation for Economic Co-operation and Development (OECD) has conducted extensive validation studies of the uterotrophic bioassay, which have demonstrated its overall reliability and reproducibility when performed according to standardized guidelines.[4] However, it is important for individual laboratories to establish their own historical control data to ensure the consistency and validity of their results. A curated database of rodent uterotrophic bioactivity has noted that discordant results can occur, often attributable to differences in study design such as the route of administration (e.g., injection versus oral gavage).[1]
Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting and comparing uterotrophic assay results. The following protocol is a summary of the key steps outlined in the OECD Test Guideline 440.
Experimental Workflow for the Uterotrophic Bioassay
References
- 1. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) Immature Rat Uterotrophic Assay of Diethylstilbestrol, Ethynyl Estradiol and Atrazine (2000) | Kanji Yamasaki | 8 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of the immature rat uterotrophic assay to mixtures of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hexestrol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount. Hexestrol, a synthetic nonsteroidal estrogen, requires meticulous disposal procedures due to its classification as a hazardous substance with carcinogenic and reproductive toxicity risks. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound waste in a laboratory setting, safeguarding both personnel and the environment.
Hazardous Waste Classification
This compound is recognized as a hazardous substance. Safety Data Sheets (SDS) indicate that it is suspected of causing cancer and may damage fertility or the unborn child. While this compound is not explicitly assigned a specific "P" or "U" code as a listed hazardous waste by the U.S. Environmental Protection Agency (EPA), any waste containing it must be managed as hazardous waste due to its toxic characteristics.[1][2][3][4] It is the responsibility of the waste generator to ensure proper classification and disposal in accordance with local, state, and federal regulations.
In-Lab Waste Handling and Segregation: A Step-by-Step Protocol
Proper segregation and handling of this compound waste from the point of generation are critical to prevent contamination and ensure safe disposal.
-
Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or contaminated materials), researchers must wear appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Segregation at the Source: Immediately separate all materials that have come into contact with this compound. This waste should be categorized as follows:
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weigh boats, pipette tips, and any other single-use labware.
-
Liquid Waste: This category encompasses unused this compound solutions, reaction mixtures, and solvent rinses used for decontaminating glassware.
-
Sharps Waste: Any contaminated needles, syringes, or glass Pasteur pipettes must be placed in a designated, puncture-resistant sharps container.
-
-
Waste Container Requirements: All this compound waste must be collected in containers that are:
-
Chemically Compatible: Use containers made of materials like high-density polyethylene (B3416737) (HDPE) or glass that will not react with the waste. The original this compound container can often be repurposed for waste collection.
-
Securely Sealed: Containers must have tight-fitting, screw-top lids to prevent leaks and spills.
-
Properly Labeled: Each waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other chemical constituents present. The date of waste accumulation should also be clearly marked.
-
-
Safe Storage of Hazardous Waste:
-
Designated Satellite Accumulation Area (SAA): Store sealed hazardous waste containers in a designated and secure area within the laboratory, such as a chemical fume hood, away from general lab traffic.
-
Secondary Containment: All waste containers should be placed in a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks.
-
Segregation from Incompatibles: Ensure that this compound waste is not stored with incompatible materials to prevent dangerous chemical reactions.
-
Final Disposal Method: High-Temperature Incineration
The universally recommended and most effective method for the final disposal of carcinogenic and hormonal waste like this compound is high-temperature incineration.[2] This process ensures the complete destruction of the hazardous compounds. This final disposal step is managed by a licensed hazardous waste disposal facility.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | 850°C to 1200°C | Ensures complete combustion and destruction of hazardous organic compounds. |
| Residence Time | Minimum of 2 seconds | Guarantees that the waste is exposed to the high temperature for a sufficient duration to ensure complete destruction. |
Experimental Protocol: Decontamination of Non-Disposable Laboratory Equipment
Thorough decontamination of all reusable glassware and equipment is crucial to prevent cross-contamination.
-
Initial Solvent Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent, such as ethanol (B145695) or methanol. This initial rinse will remove the bulk of the this compound residue. Collect this solvent rinse as hazardous liquid waste.
-
Detergent Wash: Wash the rinsed equipment with a laboratory-grade detergent and hot water.
-
Final Rinse: Perform a final, thorough rinse with purified water.
-
Drying: Allow the equipment to air dry completely or place it in a drying oven as appropriate.
Important Prohibitions:
-
DO NOT dispose of this compound waste down the drain.
-
DO NOT place this compound waste in regular trash or biohazard bags.
-
DO NOT attempt to neutralize or treat this compound waste within the laboratory unless it is a specifically approved procedure by your institution's Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
